Product packaging for 4-(5-Bromopyridin-2-yl)morpholine(Cat. No.:CAS No. 200064-11-5)

4-(5-Bromopyridin-2-yl)morpholine

Cat. No.: B1278686
CAS No.: 200064-11-5
M. Wt: 243.1 g/mol
InChI Key: NKJIYYDCYKUWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(5-Bromopyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O B1278686 4-(5-Bromopyridin-2-yl)morpholine CAS No. 200064-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJIYYDCYKUWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450158
Record name 4-(5-bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-11-5
Record name 4-(5-bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Bromopyridin-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Core of Modern Drug Discovery: A Technical Guide to 4-(5-Bromopyridin-2-yl)morpholine (CAS No. 200064-11-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds, the pyridine and morpholine heterocycles have consistently demonstrated their value in conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This in-depth technical guide focuses on a key exemplar of this class, 4-(5-Bromopyridin-2-yl)morpholine (CAS No. 200064-11-5), a versatile intermediate that serves as a linchpin in the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, we will delve into the practical applications of this scaffold in the discovery of targeted therapies, with a focus on its role in the development of kinase inhibitors and other signaling pathway modulators.

Introduction: The Bromo-Pyridyl-Morpholine Scaffold - A Privileged Substructure in Medicinal Chemistry

The confluence of a pyridine ring, a morpholine moiety, and a strategically placed bromine atom in this compound creates a molecule of significant interest to the drug discovery chemist. The pyridine ring, a bioisostere of benzene, offers a polar and ionizable aromatic system that can enhance solubility and engage in specific hydrogen bonding interactions with biological targets.[3] The morpholine group is a widely employed pharmacophore known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle, enabling the introduction of molecular diversity through a variety of powerful and well-established chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic combination of features makes this compound a highly valuable starting material for the construction of libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 200064-11-5[4]
Molecular Formula C₉H₁₁BrN₂O[4]
Molecular Weight 243.10 g/mol [4]
Appearance Solid-
Melting Point 81-83 °C-
IUPAC Name 4-(5-bromo-2-pyridinyl)morpholine[4]

Safety Information: this compound is classified as acutely toxic if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely applicable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of a halogen at the 2-position, facilitating displacement by an amine nucleophile.

Reaction Principle

The synthesis proceeds by the reaction of a suitable dihalopyridine, such as 2-chloro-5-bromopyridine or 2-fluoro-5-bromopyridine, with morpholine in the presence of a base. The halogen at the 2-position is more susceptible to nucleophilic attack than the bromine at the 5-position due to the activating effect of the ring nitrogen. The base serves to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-morpholinopyridine derivatives.[5]

Materials:

  • 2-Chloro-5-bromopyridine (1 equivalent)

  • Morpholine (1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the starting material.

  • Add morpholine (1.2-1.5 eq) to the solution.

  • Add potassium carbonate or cesium carbonate (2-3 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which serves as a key point for diversification through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is crucial and can influence reaction efficiency.

  • Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 5-aryl-2-morpholinopyridine derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Pathway

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the base (e.g., cesium carbonate, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and anhydrous toluene or dioxane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-amino-2-morpholinopyridine derivative.

Applications in Targeted Therapy

Derivatives of the this compound scaffold have been explored in the context of various therapeutic targets, particularly in oncology. The ability to readily diversify the 5-position allows for the fine-tuning of interactions within the binding pockets of enzymes and receptors.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 2-morpholinopyridine moiety can serve as an effective hinge-binding motif, while the substituent introduced at the 5-position can extend into other regions of the active site to enhance potency and selectivity. For instance, compounds derived from this scaffold have been investigated as inhibitors of spleen tyrosine kinase (Syk), a key mediator in inflammatory and autoimmune diseases.[6]

Kinase_Inhibition

Conclusion

This compound stands out as a strategically designed and highly versatile building block for modern drug discovery. Its synthesis is straightforward, and the presence of the bromine atom provides a reliable handle for the introduction of a wide range of molecular fragments through robust and well-understood palladium-catalyzed cross-coupling methodologies. The inherent drug-like properties conferred by the morpholine and pyridine moieties make this scaffold particularly attractive for the development of targeted therapies, especially in the realm of kinase inhibitors. This guide has provided the fundamental knowledge and practical protocols necessary for the effective utilization of this valuable intermediate in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(5-Bromopyridin-2-yl)morpholine (CAS No. 200064-11-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering in-depth discussions on the structural rationale behind the compound's properties, detailed protocols for experimental characterization, and insights into its application. While certain experimental values are not publicly cataloged, this guide establishes robust, theoretically grounded predictions and provides the methodologies required for their empirical validation.

Introduction: The Strategic Value of a Disubstituted Pyridine

This compound is a bifunctional molecule featuring a bromine-substituted pyridine ring and a morpholine moiety. This specific arrangement offers medicinal chemists a versatile scaffold for library synthesis through various synthetic transformations. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The morpholine group, a common feature in CNS-active drugs, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] Its weak basicity can be crucial for target engagement and modulating cell permeability.[1]

A thorough understanding of the molecule's fundamental physicochemical properties—such as solubility, pKa, and stability—is therefore not merely academic. It is a prerequisite for efficient reaction design, effective purification, reliable formulation for biological screening, and interpretation of ADME (Absorption, Distribution, Metabolism, and Excretion) data. This guide provides the foundational knowledge to leverage this valuable scaffold effectively.

Chemical Identity and Core Properties

The fundamental identifiers and computed properties for this compound provide a starting point for its scientific characterization.

PropertyValueSource(s)
IUPAC Name 4-(5-bromo-2-pyridinyl)morpholine[3][4]
CAS Number 200064-11-5[3][5][6]
Molecular Formula C₉H₁₁BrN₂O[5][6]
Molecular Weight 243.10 g/mol [4][5][6]
Physical Form Solid (White to light yellow powder)[3][7]
Computed LogP 1.68[4][5]
Topological Polar Surface Area (TPSA) 25.36 Ų[4][5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]

Expert Insight: The computed LogP value of 1.68 suggests a favorable balance between hydrophilicity and lipophilicity, falling within the range often sought for orally bioavailable drugs (Lipinski's Rule of Five suggests LogP < 5). The low TPSA and absence of hydrogen bond donors further support its potential for good membrane permeability.

Spectroscopic Profile for Structural Verification

While a publicly available, peer-reviewed spectrum for this specific compound is not available, its structure allows for a confident prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Expected ¹H NMR Spectrum

The proton NMR spectrum is the primary tool for structural confirmation. In a solvent like DMSO-d₆, the following signals are anticipated:

  • Morpholine Protons (O-CH₂): A triplet signal expected around δ 3.65 - 3.75 ppm (4H), corresponding to the four protons adjacent to the oxygen atom.

  • Morpholine Protons (N-CH₂): A triplet signal expected around δ 3.45 - 3.55 ppm (4H), corresponding to the four protons adjacent to the nitrogen atom. The slight upfield shift relative to the O-CH₂ protons is due to the lower electronegativity of nitrogen compared to oxygen.[8]

  • Pyridine Proton (H-3): A doublet expected around δ 6.80 - 6.90 ppm (1H).

  • Pyridine Proton (H-4): A doublet of doublets expected around δ 7.70 - 7.80 ppm (1H).

  • Pyridine Proton (H-6): A doublet expected around δ 8.20 - 8.30 ppm (1H).

Expected ¹³C NMR Spectrum

The carbon NMR spectrum would complement the proton data for unambiguous identification:

  • Morpholine Carbons (O-CH₂): A signal expected around δ 66.0 - 67.0 ppm .

  • Morpholine Carbons (N-CH₂): A signal expected around δ 45.0 - 46.0 ppm .

  • Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 107 - 160 ppm ), including the C-Br carbon (expected to be the most upfield in the aromatic region) and the C-N(morpholine) carbon (expected to be the most downfield).

Expected Mass Spectrum

Electrospray ionization (ESI) in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 243.0 and 245.0 . This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Physicochemical Parameters: Analysis and Experimental Design

This section delves into the most critical physicochemical properties influencing the behavior of this compound in research settings and outlines protocols for their determination.

Melting Point

The melting point is a fundamental indicator of purity. While reported as a solid by commercial suppliers, a specific melting point is not documented in public literature.[3][9] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C).[10] Impurities will lead to a depression and broadening of the melting range.

This standard method provides a reliable measure of the melting range.[11][12]

  • Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the solid into a powder. Tap the open end of a capillary tube into the powder to collect a small sample.

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[12]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[10]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.

G cluster_prep Sample Preparation cluster_measurement Measurement Workflow A Dry Crystalline Solid B Crush to Fine Powder A->B C Load into Capillary Tube (2-3 mm) B->C D Place Tube in Apparatus E Heat Rapidly (Approx. MP) D->E F Cool Block >20°C Below Approx. MP E->F G Heat Slowly (1-2°C/min) F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Melting Range (T1-T2) I->J

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter for any compound intended for biological testing or chemical reactions.

  • Aqueous Solubility: The morpholine moiety is hydrophilic and fully water-miscible.[13] However, the larger, hydrophobic bromopyridine portion of the molecule will significantly decrease aqueous solubility. Therefore, this compound is expected to have low to moderate aqueous solubility . This is a critical property to determine experimentally for designing in vitro assays and assessing potential bioavailability.

  • Organic Solvent Solubility: The compound is expected to be readily soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM).

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is reported in units such as mg/mL or µM.

G cluster_protocol Shake-Flask Solubility Protocol A Add Excess Solid to Buffer B Seal & Agitate (24-48h) A->B A->B Equilibration C Centrifuge & Filter (0.22 µm) B->C D Quantify Filtrate by HPLC/LC-MS C->D C->D Analysis

Caption: Workflow for Shake-Flask Solubility Assay.

Acid-Base Properties (pKa)

The compound has two potential basic centers: the nitrogen of the morpholine ring and the nitrogen of the pyridine ring. The pKa values associated with their conjugate acids are critical for predicting ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.

  • Morpholine Nitrogen: The pKa of morpholine itself is approximately 8.5.[2] However, in this molecule, the nitrogen is directly attached to an electron-withdrawing pyridine ring. This will significantly decrease its basicity. The estimated pKa for the morpholinium conjugate acid is likely in the range of 4.5 - 5.5 .

  • Pyridine Nitrogen: The pKa of pyridine is ~5.2. The presence of the electron-donating morpholine group at the 2-position would be expected to increase its basicity, while the electron-withdrawing bromine at the 5-position would decrease it. These opposing effects make estimation difficult, but the pKa for the pyridinium conjugate acid is likely to be in the range of 3.0 - 4.5 .

Given these estimations, at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. Experimental determination via methods like potentiometric titration or UV-spectrophotometric titration is highly recommended for accurate values.[8]

Stability and Handling

  • Storage: Chemical suppliers recommend storing the compound at room temperature.[3][5] It should be kept in a tightly sealed container in a dry, well-ventilated area.

  • Safety: The compound is classified with GHS hazard statements indicating it is toxic if swallowed (H301/H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this material. All work should be conducted in a chemical fume hood.

Conclusion

This compound is a chemical scaffold with significant potential, whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has established its chemical identity, predicted its spectroscopic profile, and provided a framework for interpreting its solubility and acid-base characteristics. Crucially, by providing detailed, field-proven experimental protocols for determining melting point and aqueous solubility, this document empowers researchers to validate these properties in their own laboratories. This fusion of predictive analysis and practical methodology ensures that scientists can proceed with confidence in the synthesis, purification, and biological evaluation of novel compounds derived from this versatile intermediate.

References

An In-depth Technical Guide to 4-(5-Bromopyridin-2-yl)morpholine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromopyridin-2-yl)morpholine, a heterocyclic building block of significant interest in medicinal chemistry. The document delineates its chemical structure and nomenclature, offers a detailed synthetic protocol with mechanistic insights, and presents a thorough guide to its structural characterization using modern analytical techniques. Furthermore, this guide explores the strategic importance of the this compound scaffold in the context of drug discovery, with a particular focus on its role in the development of kinase inhibitors. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Morpholine-Pyridine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its saturated, heterocyclic nature can improve aqueous solubility, metabolic stability, and overall oral bioavailability. When coupled with a substituted pyridine ring, as in this compound, the resulting molecule becomes a versatile building block for accessing a wide range of chemical space. The bromo-substituent on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of complex molecular architectures.

This guide will serve as a detailed resource for understanding the fundamental chemistry and practical applications of this compound, empowering researchers to leverage this valuable synthon in their drug discovery programs.

Nomenclature and Chemical Structure

A clear and unambiguous understanding of a molecule's identity is paramount for effective scientific communication and reproducibility. This section details the systematic nomenclature and structural features of this compound.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(5-bromo-2-pyridinyl)morpholine .[3]

It is also known by several synonyms, including:

  • This compound[3][4][5][6]

  • 5-Bromo-2-(morpholin-4-yl)pyridine[3]

  • N-(5-Bromopyridin-2-yl)morpholine[4]

  • 5-bromo-2-(morpholine-1-yl)pyridine[3]

Chemical Structure and Key Properties

The chemical structure of this compound consists of a morpholine ring attached to the 2-position of a pyridine ring, which is in turn substituted with a bromine atom at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 200064-11-5[3][4][6]
Molecular Formula C₉H₁₁BrN₂O[3][4]
Molecular Weight 243.10 g/mol [3][4]
Appearance White to light yellow powder[7]
Purity ≥97%[7]
Storage Store at room temperature[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This section provides a detailed, step-by-step experimental protocol based on established methodologies for analogous compounds.[8]

Reaction Scheme

The overall transformation involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the 5-bromopyridine ring by the secondary amine of morpholine.

G cluster_reagents Reactants reagent1 5-Bromo-2-fluoropyridine reagents reagent1->reagents reagent2 Morpholine reagent2->reagents product This compound reagents->product Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Heat

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from a reliable method for the synthesis of a closely related isomer, 4-(4-Bromopyridin-2-yl)morpholine, and is expected to provide the target compound in good yield.[8]

Materials:

  • 5-Bromo-2-fluoropyridine

  • Morpholine

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction vial, add 5-bromo-2-fluoropyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • To the solution, add morpholine (1.2 eq) followed by cesium carbonate (2.0 eq) at room temperature.

  • Seal the vial and stir the reaction mixture at 100 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the reaction mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.

Mechanistic Rationale and Experimental Choices
  • Choice of Starting Material: 5-Bromo-2-fluoropyridine is an excellent substrate for this reaction. The fluorine atom at the 2-position is a good leaving group for SNAAr reactions, activated by the electron-withdrawing nature of the pyridine nitrogen.

  • Role of the Base: Cesium carbonate is a moderately strong base that is effective in scavenging the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. Its high solubility in DMF facilitates the reaction.

  • Solvent Selection: DMF is a polar aprotic solvent that is well-suited for SNAAr reactions. It effectively solvates the ions involved in the reaction and can withstand the elevated temperatures required.

  • Purification Strategy: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts. The choice of a gradient elution allows for efficient separation.

Structural Elucidation and Characterization

The unambiguous confirmation of the structure and purity of the synthesized this compound is crucial. This section outlines the expected analytical data based on the compound's structure and data from closely related analogues.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Morpholine Protons: Two multiplets in the aliphatic region (approx. δ 3.4-3.8 ppm), each integrating to 4H, corresponding to the -N-CH₂- and -O-CH₂- protons.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the bromine (C5) will be significantly shielded compared to the others. Morpholine Carbons: Two signals in the aliphatic region (approx. δ 45-70 ppm), corresponding to the -N-CH₂- and -O-CH₂- carbons.
Mass Spec. (ESI+) : Expected [M+H]⁺ peaks at m/z 243.0 and 245.0 with an approximate 1:1 ratio, characteristic of a monobrominated compound.
FT-IR Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, and C-O stretching vibrations.

Analytical Workflow

G start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc ms Mass Spectrometry (Molecular Weight Confirmation) tlc->ms nmr NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) ms->nmr ir FT-IR Spectroscopy (Functional Group ID) nmr->ir final Pure, Characterized This compound ir->final

Caption: Analytical workflow for structural characterization.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further elaboration of the molecule, primarily through metal-catalyzed cross-coupling reactions.

A Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. As such, kinase inhibitors are a major focus of modern drug discovery.[9][10][11] The 2-aminopyridine moiety is a well-established pharmacophore in many kinase inhibitors. This compound can serve as a precursor to such structures.

The bromine atom can be readily converted to other functional groups or used as a point of attachment for other molecular fragments via reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyridine core.

G cluster_products Diverse Kinase Inhibitor Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product1 Aryl-substituted Pyridine Derivative suzuki->product1 product2 Amino-substituted Pyridine Derivative buchwald->product2

Caption: Synthetic utility in kinase inhibitor development.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. The morpholine moiety imparts favorable pharmacokinetic properties, while the bromo-substituted pyridine ring serves as a versatile handle for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its nomenclature, synthesis, characterization, and applications, with the aim of facilitating its effective use in the pursuit of novel therapeutic agents.

References

spectral data interpretation for 5-bromo-2-(morpholin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Interpretation of 5-bromo-2-(morpholin-4-yl)pyridine

This technical guide provides a comprehensive analysis of the spectral data for 5-bromo-2-(morpholin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The unambiguous determination of its molecular structure is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a field-proven approach to interpretation. The causality behind spectral assignments is explained to provide a deeper understanding beyond mere data reporting, ensuring a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering

The foundational step in any spectral interpretation is a clear understanding of the molecule's structure. The compound consists of a pyridine ring substituted at the C2 position with a morpholine ring via its nitrogen atom, and at the C5 position with a bromine atom. For clarity in the following spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for 5-bromo-2-(morpholin-4-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the structure.[1]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-(morpholin-4-yl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans (~1024 or more) are required.[2] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is logically divided into two regions: the downfield aromatic region corresponding to the pyridine ring protons, and the upfield aliphatic region for the morpholine ring protons.

  • Aromatic Region (δ 6.5-8.5 ppm): The substituted pyridine ring gives rise to three distinct signals.

    • H6: This proton is ortho to the electron-donating morpholino group and will appear as a doublet. Its proximity to the pyridine nitrogen deshields it, placing it furthest downfield in this group.

    • H4: This proton is meta to both the bromine and the morpholino group. It will appear as a doublet of doublets due to coupling with both H3 and H6.

    • H3: This proton is ortho to the bromine atom and meta to the morpholino group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.

  • Aliphatic Region (δ 3.0-4.0 ppm): The morpholine ring protons typically appear as two distinct multiplets, each integrating to 4H.[1]

    • H2'/H6' (protons adjacent to Oxygen): These protons are deshielded by the highly electronegative oxygen atom and therefore resonate at a lower field (higher ppm value).[1][3]

    • H3'/H5' (protons adjacent to Nitrogen): These protons are adjacent to the less electronegative nitrogen atom and appear at a higher field (lower ppm value) compared to H2'/H6'.[1]

    • The multiplet shapes often appear as apparent triplets. This is a characteristic feature of morpholine rings in a fixed chair conformation, where the protons are predominantly in a 'gauche' arrangement.[4][5]

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 ~8.1 - 8.3 d ~2.5 Hz (⁴J) 1H
H4 ~7.5 - 7.7 dd ~9.0 Hz (³J), ~2.5 Hz (⁴J) 1H
H3 ~6.6 - 6.8 d ~9.0 Hz (³J) 1H
H2', H6' (-O-CH₂ -) ~3.8 - 3.9 m (app t) ~4-5 Hz 4H

| H3', H5' (-N-CH₂ -) | ~3.4 - 3.5 | m (app t) | ~4-5 Hz | 4H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[2]

  • Pyridine Carbons (δ 100-165 ppm): Five signals are expected for the pyridine ring.

    • C2: Attached to the electron-donating amino group of the morpholine, this carbon is significantly deshielded and appears furthest downfield.

    • C6: This carbon is adjacent to the ring nitrogen and is also significantly deshielded.[2]

    • C4: Appears at an intermediate chemical shift.

    • C3: This carbon is shielded by the para-donating effect of the morpholino group.

    • C5: The carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect and electronegativity, typically appearing significantly upfield compared to an unsubstituted carbon at that position.

  • Morpholine Carbons (δ 40-70 ppm): Due to the C₂ symmetry of the morpholine ring, two signals are expected.

    • C2'/C6' (-O-C H₂-): These carbons are attached to the electronegative oxygen and are deshielded, appearing downfield.[1][3]

    • C3'/C5' (-N-C H₂-): These carbons are attached to the nitrogen and appear relatively upfield.[1]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~160 - 162
C6 ~148 - 150
C4 ~140 - 142
C3 ~108 - 110
C5 ~105 - 107
C2', C6' (-O-C H₂-) ~66 - 67

| C3', C5' (-N-C H₂-) | ~44 - 45 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Interpretation of Mass Spectrum
  • Molecular Ion Peak: The molecular formula is C₁₁H₁₄BrN₃O. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion. Two peaks of roughly equal intensity will be observed:

    • [M+H]⁺: at m/z corresponding to the molecule containing ⁷⁹Br. (Calculated: 284.0453)

    • [M+2+H]⁺: at m/z corresponding to the molecule containing ⁸¹Br, two mass units higher. (Calculated: 286.0432) This distinctive "doublet" peak is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Key Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion reveals characteristic fragments. A primary fragmentation route involves the cleavage of the morpholine ring, a common pathway for N-aryl morpholines.[6]

parent [M+H]⁺ m/z 284/286 frag1 Loss of C₂H₄O (ethylene oxide) parent->frag1 frag2 Loss of Morpholine Radical parent->frag2 product1 [M+H - 44]⁺ m/z 240/242 frag1->product1 product2 [M+H - 86]⁺ m/z 198/200 frag2->product2

Caption: Plausible ESI-MS fragmentation pathways.

Table 3: Predicted Key MS Fragments

m/z (⁷⁹Br/⁸¹Br) Identity Description
284/286 [M+H]⁺ Protonated molecular ion
240/242 [M+H - C₂H₄O]⁺ Loss of ethylene oxide from the morpholine ring
198/200 [M+H - C₄H₈NO]⁺ Cleavage of the C-N bond, loss of the morpholine moiety

| 172/174 | [C₅H₃BrN]⁺ | 2-amino-5-bromopyridine fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the bonds within the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3100 - 3000 C-H stretch Aromatic (Pyridine) Indicates the presence of the aromatic ring.[7]
2980 - 2800 C-H stretch Aliphatic (Morpholine) Confirms the saturated hydrocarbon portions of the morpholine ring.[8]
~1600, ~1570, ~1470 C=C, C=N stretch Aromatic Ring Characteristic skeletal vibrations of the pyridine ring.
~1250 C-N stretch Aryl-N (Pyridine-Morpholine) Vibration of the bond connecting the two ring systems.
~1115 C-O-C stretch Ether (Morpholine) A strong, characteristic band for the ether linkage in the morpholine ring.[8][9]

| Below 700 | C-Br stretch | Aryl-Br | Confirms the presence of the carbon-bromine bond. |

Integrated Spectral Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular weight and bromine presence confirmed by the MS isotopic pattern ([M+H]⁺ at m/z 284/286) provide the molecular formula. ¹H and ¹³C NMR then confirm the precise connectivity, detailing the 2,5-disubstitution pattern on the pyridine ring and the structure of the morpholine substituent. Finally, IR spectroscopy validates the presence of the key functional groups—aromatic ring, aliphatic morpholine, C-O-C ether linkage, and C-Br bond—predicted by the structure. Together, these techniques provide an unambiguous, self-validating confirmation of the chemical structure of 5-bromo-2-(morpholin-4-yl)pyridine.

References

solubility profile of 4-(5-Bromopyridin-2-yl)morpholine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(5-Bromopyridin-2-yl)morpholine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Understanding the solubility of this compound is a critical first step in its application, directly impacting formulation, bioavailability, and in-vitro assay design.[2][3] This document moves beyond a simple data sheet to provide the foundational chemical principles, predictive analyses, and robust experimental protocols necessary for researchers and drug development professionals.

Compound Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. Its structure features a polar morpholine ring, which can act as a hydrogen bond acceptor, and a bromopyridine ring, which contributes to its aromatic character and moderate lipophilicity.

Key Physicochemical Data:

Property Value Source
CAS Number 200064-11-5 [4][5][6]
Molecular Formula C₉H₁₁BrN₂O [4][5][6]
Molecular Weight 243.10 g/mol [4][5]
Appearance Solid (typically beige) [7]
Computed LogP 1.68 [8]

| Topological Polar Surface Area (TPSA) | 25.36 Ų |[8] |

The molecule's structure, with both polar (morpholine oxygen and pyridine nitrogen) and non-polar (bromophenyl group) regions, suggests a nuanced solubility profile, which we will explore in detail.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering intermolecular forces.[9]

  • Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[10] This is because the energy gained from solvent-solute interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.[11]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on both the solute and solvent can dramatically increase solubility.[11] this compound has hydrogen bond acceptors (the nitrogen and oxygen atoms of the morpholine ring and the pyridine nitrogen), making it more soluble in protic solvents that can donate hydrogen bonds.

  • Molecular Size and Structure: Larger molecules can be more difficult to solvate, as this requires creating a larger cavity in the solvent structure.[9][10]

Based on these principles, we can predict the solubility of this compound across a range of common laboratory solvents.

Predicted Solubility Profile in Common Lab Solvents

The following table provides a predicted solubility profile. These predictions are based on the chemical structure and the known properties of the solvents. Experimental verification is essential and a protocol for this is provided in the subsequent section.

SolventFormulaTypePolarity (Dielectric Constant)Predicted SolubilityRationale
Water H₂OPolar Protic80.1Slightly Soluble to Insoluble While the morpholine moiety offers some polarity, the bromopyridine ring is hydrophobic. The molecule as a whole is not expected to be highly water-soluble.
Methanol CH₃OHPolar Protic32.7Soluble A polar protic solvent capable of hydrogen bonding with the heteroatoms of the solute.
Ethanol C₂H₅OHPolar Protic24.6Soluble Similar to methanol, its polarity and hydrogen bonding ability should effectively solvate the compound.[12]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic47Highly Soluble A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[12]
Dimethylformamide (DMF) C₃H₇NOPolar Aprotic38.25Highly Soluble Another highly polar aprotic solvent that should readily dissolve the compound.[12]
Acetonitrile C₂H₃NPolar Aprotic36.64Soluble A polar aprotic solvent that should be effective.[12]
Dichloromethane (DCM) CH₂Cl₂Non-polar9.08Soluble Its ability to dissolve moderately polar organic compounds should make it a suitable solvent.
Ethyl Acetate C₄H₈O₂Moderately Polar6.0Sparingly Soluble May be a borderline solvent; solubility will depend on the concentration.
Hexanes / Heptane C₆H₁₄ / C₇H₁₆Non-polar~2.0Insoluble These non-polar aliphatic hydrocarbons will not effectively solvate the polar regions of the molecule.[12]
Toluene C₇H₈Non-polar2.38Slightly Soluble The aromatic nature of toluene may provide some interaction with the bromopyridine ring, but overall solubility is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[11][13] It is accurate and reliable, though time-consuming. This protocol provides a self-validating system for generating trustworthy solubility data.

Workflow for Equilibrium Solubility Determination

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for a set period (24-48 hours) to ensure saturation. A->B C 3. Phase Separation Centrifuge or filter the suspension to separate undissolved solid from the saturated supernatant. B->C D 4. Quantification Carefully extract an aliquot of the clear supernatant. C->D E 5. Analysis Dilute the aliquot and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). D->E F Result Solubility (e.g., in mg/mL or µM) E->F G cluster_0 Solvation Shell solute This compound (Solute) solvent1 Methanol (Solvent) solute->solvent1 H-Bond (O...H-O) solvent2 Methanol (Solvent) solute->solvent2 H-Bond (N...H-O) solvent3 Methanol (Solvent) solute->solvent3 Dipole-Dipole

References

The Emerging Therapeutic Potential of Bromopyridine Morpholine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the bromopyridine and morpholine moieties into a singular molecular scaffold has given rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities associated with these hybrid structures, with a particular focus on their anticancer, neuroprotective, and antimicrobial potential. By elucidating the underlying mechanisms of action, detailing robust experimental protocols, and providing insights into structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." Both the pyridine ring and the morpholine heterocycle independently fall into this esteemed category. The pyridine nucleus, a six-membered aromatic ring containing a nitrogen atom, is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions, as well as its metabolic stability.[1] The introduction of a bromine atom onto the pyridine ring can further enhance biological activity by increasing lipophilicity and providing a handle for further synthetic modification.

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is frequently incorporated into drug candidates to improve their pharmacokinetic properties.[2][3] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets.[4][5]

The strategic combination of these two scaffolds into a bromopyridine morpholine conjugate creates a molecular architecture with a unique constellation of physicochemical and pharmacological properties. This guide delves into the compelling biological activities that have emerged from this synergistic union.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented therapeutic potential of bromopyridine morpholine scaffolds lies in the realm of oncology. A growing body of evidence suggests that these compounds can exert potent cytotoxic effects against a range of cancer cell lines, often through the modulation of critical cell signaling pathways.[4][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of research points towards the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway as a primary target for many anticancer compounds, including those with a morpholine-containing pyridine or pyrimidine core.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9]

The morpholine moiety in these scaffolds often plays a crucial role in binding to the ATP-binding pocket of PI3K, forming key hydrogen bonds with the hinge region of the kinase.[3] The bromopyridine component can contribute to the overall binding affinity and selectivity of the compound.

Below is a conceptual diagram of the PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by bromopyridine morpholine scaffolds.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Bromopyridine Morpholine Scaffold Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by bromopyridine morpholine scaffolds.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several bromopyridine morpholine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-morpholino-4-anilinoquinoline derivative 3d HepG2 (Liver)8.50[10]
2 2-morpholino-4-anilinoquinoline derivative 3c HepG2 (Liver)11.42[10]
3 2-morpholino-4-anilinoquinoline derivative 3e HepG2 (Liver)12.76[10]
4 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d A549 (Lung)6.02[11]
5 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d PC-3 (Prostate)10.27[11]
6 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d MCF-7 (Breast)7.35[11]
7 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d HepG2 (Liver)8.19[11]

Note: The structures for the compounds in the table can be found in the corresponding references.

Experimental Protocols for Anticancer Activity Evaluation

A general procedure for the synthesis of 2-bromo-6-morpholinopyridine involves the nucleophilic aromatic substitution of a di-brominated pyridine with morpholine.

Protocol: Synthesis of 2-Bromo-6-morpholinopyridine

  • To a solution of 2,6-dibromopyridine (1.0 eq) in an appropriate solvent (e.g., DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 180°C and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-6-morpholinopyridine.

Synthesis_Workflow Reactants 2,6-Dibromopyridine + Morpholine + K₂CO₃ in DMSO Reaction Heat to 180°C Stir and Monitor by TLC Reactants->Reaction Workup Cool to RT Pour into ice-water Extract with Ethyl Acetate Reaction->Workup Purification Combine organic layers Wash with brine Dry and Concentrate Workup->Purification Product Purify by Column Chromatography 2-Bromo-6-morpholinopyridine Purification->Product

Caption: A generalized workflow for the synthesis of a bromopyridine morpholine scaffold.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromopyridine morpholine compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed.[12][13][14][15]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the bromopyridine morpholine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.[12][13][14][15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Neuroprotective Potential: A Frontier for Exploration

While less explored than their anticancer properties, bromopyridine morpholine scaffolds hold promise for the treatment of neurodegenerative diseases. The morpholine moiety is known to be present in compounds with neuroprotective effects, and its ability to improve blood-brain barrier penetration is a significant advantage in developing CNS-active drugs.[16][17] The bromopyridine component can be tailored to interact with specific targets within the central nervous system.

Further research is warranted to explore the potential of these scaffolds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key areas of investigation should include their ability to inhibit enzymes like acetylcholinesterase or monoamine oxidase, and their capacity to mitigate oxidative stress and neuroinflammation.[14][16]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The development of novel antimicrobial agents is a critical priority. Both pyridine and morpholine derivatives have independently demonstrated antimicrobial activity.[18][19] The combination of these two scaffolds in bromopyridine morpholine conjugates offers a promising avenue for the discovery of new antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
8 N-(4-Bromobenzylidene)-2-[6-(morpholin-4-yl)pyridin-3-ylamino]acetohydrazideM. smegmatis15.6[20]
9 A morpholine derivativeC. albicans>500[20]
10 A morpholine derivativeS. cerevisiae>500[20]

Note: The structures for the compounds in the table can be found in the corresponding references.

Experimental Protocol for Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the bromopyridine morpholine compounds in a 96-well microtiter plate.[11][21][22][23][24]

  • Inoculation: Inoculate each well with the microbial suspension.[11][21][22][23][24]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[11][21][22][23][24]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][21][22][23][24]

Conclusion and Future Directions

The amalgamation of the bromopyridine and morpholine scaffolds has yielded a class of compounds with significant and diverse biological activities. The compelling anticancer potential, particularly through the inhibition of the PI3K/Akt/mTOR pathway, has been the most extensively studied area. However, the nascent evidence for their neuroprotective and antimicrobial activities suggests that the full therapeutic scope of these scaffolds is yet to be realized.

Future research efforts should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider array of bromopyridine morpholine analogues to further probe structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds in different disease contexts.

  • Exploration of Neuroprotective and Antimicrobial Applications: Systematic evaluation of these scaffolds in relevant in vitro and in vivo models of neurodegenerative and infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the drug-like properties and safety profiles of lead compounds to facilitate their translation into clinical candidates.

The versatile and tunable nature of the bromopyridine morpholine scaffold, coupled with its demonstrated biological potential, positions it as a highly promising platform for the discovery and development of next-generation therapeutics.

References

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, few possess the versatility and proven track record of the morpholine moiety. This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, has emerged as a "privileged scaffold". The term, coined by Evans in 1988, refers to molecular frameworks capable of binding to multiple biological targets with high affinity. The prevalence of the morpholine ring in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical, pharmacokinetic, and pharmacodynamic properties to bioactive molecules.

This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of the morpholine moiety. We will delve into its fundamental physicochemical properties, explore common synthetic strategies, and analyze its role in enhancing the "drug-likeness" of therapeutic agents. Through an examination of key examples and detailed experimental protocols, this document will illuminate the causal relationships behind the widespread success of morpholine in medicinal chemistry.

The Physicochemical Appeal of Morpholine: A Tale of Two Heteroatoms

The unique arrangement of oxygen and nitrogen atoms within the morpholine ring bestows upon it a desirable balance of properties that are highly sought after in drug design.

  • Modulated Basicity: The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen atom compared to its carbocyclic counterpart, piperidine. This seemingly subtle electronic effect has profound implications. A lower pKa (typically around 8.4-8.7 for N-substituted morpholines) can be advantageous for several reasons. It can reduce off-target effects associated with strong basicity, such as hERG channel inhibition, and can lead to more favorable absorption and distribution profiles by influencing the ionization state of the molecule at physiological pH.

  • Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring is a potent hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development. The ability of morpholine to enhance solubility without dramatically increasing lipophilicity is a key advantage over purely aliphatic cyclic amines.

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. While not metabolically inert, the primary metabolic pathways often involve N-dealkylation or oxidation at positions distal to the morpholine ring, preserving the core scaffold.

  • Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of flexibility, allowing it to adapt to the steric requirements of various biological targets. This conformational adaptability, coupled with its ability to present substituents in well-defined spatial orientations, makes it an excellent scaffold for structure-activity relationship (SAR) studies.

A Comparative Look at Common Saturated Heterocycles

To fully appreciate the unique attributes of the morpholine moiety, a comparison with other commonly used six-membered saturated heterocycles is instructive.

HeterocycleStructureApproximate pKa of Conjugate AcidLipophilicity (clogP of unsubstituted ring)Key Features in Drug Design
Morpholine O(CC)CC(N)C18.4-0.87Moderate basicity, good aqueous solubility, metabolic stability, hydrogen bond acceptor.
Piperidine C1CCNCC111.20.84Strong basicity, higher lipophilicity, potential for hERG liability, metabolically susceptible to oxidation.
Piperazine C1CNCCN19.8 (pKa1), 5.6 (pKa2)-1.13Two sites for substitution, good aqueous solubility, can be a metabolic hotspot.

Data compiled from various sources.

The Morpholine Moiety as a Privileged Scaffold in Approved Drugs

The strategic incorporation of the morpholine ring has been instrumental in the development of a wide range of successful therapeutic agents across diverse disease areas. An analysis of U.S. FDA-approved small-molecule drugs between 2012 and 2023 revealed that 14 contained a morpholine ring system, with 50% of these being anticancer agents.

Here, we examine a few prominent examples:

  • Linezolid (Zyvox): An oxazolidinone antibiotic, linezolid is a critical tool in the fight against resistant Gram-positive bacterial infections. The morpholine moiety in linezolid is crucial for its pharmacokinetic profile, contributing to its good oral bioavailability and favorable tissue distribution.

  • Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib enhances its solubility and is a key contributor to its overall pharmacokinetic properties, allowing for once-daily oral dosing.

  • Reboxetine (Edronax): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant. The morpholine ring in reboxetine is integral to its pharmacophore, and its physicochemical properties contribute to its ability to cross the blood-brain barrier.

  • Aprepitant (Emend): A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The morpholine substituent in aprepitant is a key structural feature that contributes to its high affinity and selectivity for the NK1 receptor.

Pharmacokinetic Snapshot of Selected Morpholine-Containing Drugs
DrugTherapeutic ClassOral Bioavailability (%)Protein Binding (%)Elimination Half-life (h)Major Metabolic Enzymes
Linezolid Antibiotic~100~314-6Non-enzymatic oxidation
Gefitinib Anticancer~60~90~48CYP3A4, CYP2D6
Reboxetine Antidepressant>6097-9812-13CYP3A4
Aprepitant Antiemetic~60-65>959-13CYP3A4, CYP2C19

Data compiled from multiple sources, including.

Synthetic Strategies for Incorporating the Morpholine Moiety

The facile synthesis of morpholine and its derivatives is a significant factor contributing to its widespread use in medicinal chemistry. A variety of robust and scalable methods are available to introduce this valuable scaffold.

N-Alkylation of Morpholine: A Workhorse Reaction

The most direct method for synthesizing N-substituted morpholines is the N-alkylation of morpholine with an appropriate electrophile, typically an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

This protocol provides a general procedure for the N-alkylation of morpholine with benzyl bromide.

Materials:

  • Morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 equivalent) and anhydrous acetonitrile (10 mL per mmol of morpholine).

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylmorpholine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Stoichiometry: A slight excess of the alkyl halide is used to ensure complete consumption of the starting morpholine.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials and byproducts.

Synthesis of Morpholine-Containing Drug Scaffolds: The Case of Linezolid and Gefitinib

The synthesis of more complex drug molecules containing the morpholine moiety often involves multi-step sequences where the morpholine ring is introduced at a strategic point.

A common strategy for the synthesis of linezolid involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin.

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • 3-Fluoro-4-morpholinyl aniline is reacted with (R)-epichlorohydrin in a suitable solvent such as methanol at reflux.

Step 2: Cyclization to form the Oxazolidinone Ring

  • The resulting amino alcohol is then treated with a carbonylating agent, such as carbonyldiimidazole, to form the key oxazolidinone ring.

The synthesis of gefitinib often involves the late-stage introduction of the morpholine-containing side chain. A common disconnection is between the quinazoline core and the morpholinopropyl ether side chain.

Key Synthetic Step: O-Alkylation

  • A key step in many gefitinib syntheses is the O-alkylation of a 6-hydroxyquinazoline intermediate with a 4-(3-halopropyl)morpholine derivative in the presence of a base.

Metabolic Fate of the Morpholine Moiety: The Role of Cytochrome P450

Understanding the metabolic fate of a drug candidate is paramount for its successful development. As mentioned, the morpholine ring generally exhibits good metabolic stability. However, it is not inert and can be a site of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

The major metabolic pathways for morpholine-containing compounds include:

  • N-Dealkylation: Cleavage of the bond between the nitrogen atom and its substituent.

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can lead to ring opening.

  • N-Oxidation: Formation of an N-oxide metabolite.

  • O-Dealkylation: In cases where the morpholine is part of an ether linkage, cleavage of the ether bond can occur.

The specific metabolic profile of a morpholine-containing drug is highly dependent on the overall structure of the molecule and the specific CYP isoforms involved. For example, reboxetine is predominantly metabolized by CYP3A4.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_0 Core Structure of Morpholine Morpholine Morpholine (C4H9NO) Nitrogen Nitrogen (N) - Basic center - Site for substitution Morpholine->Nitrogen Secondary Amine Oxygen Oxygen (O) - H-bond acceptor - Influences pKa Morpholine->Oxygen Ether Linkage

Caption: Fundamental structure of the morpholine ring highlighting its key heteroatoms.

G N-Alkylation of Morpholine Workflow Morpholine Morpholine (Nucleophile) Product N-Alkylmorpholine Morpholine->Product Alkyl_Halide Alkyl Halide (R-X) (Electrophile) Alkyl_Halide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., ACN) Solvent->Product

Caption: A simplified workflow for the N-alkylation of morpholine.

G Major Metabolic Pathways of Morpholine Drug Morpholine-Containing Drug CYP450 Cytochrome P450 Enzymes Drug->CYP450 N_Dealkylation N-Dealkylation CYP450->N_Dealkylation Ring_Oxidation Ring Oxidation CYP450->Ring_Oxidation N_Oxidation N-Oxidation CYP450->N_Oxidation Metabolites Metabolites N_Dealkylation->Metabolites Ring_Oxidation->Metabolites N_Oxidation->Metabolites

The Architectonics of Inhibition: A Technical Guide to the Theoretical Mechanism of Action of 4-(5-Bromopyridin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(5-bromopyridin-2-yl)morpholine scaffold represents a compelling starting point for the development of novel therapeutics. This technical guide synthesizes current understanding and provides a theoretical framework for the mechanism of action of its derivatives, drawing upon the well-established pharmacological profiles of both the morpholine and pyridine moieties. We postulate that these derivatives primarily exert their effects through the inhibition of key cellular enzymes, particularly protein kinases and topoisomerase II, thereby modulating critical signaling pathways implicated in oncogenesis and other proliferative disorders. This document will dissect the potential molecular interactions, outline the downstream cellular consequences, and provide robust, validated experimental protocols to interrogate and confirm these theoretical mechanisms.

Introduction: The Emergence of a Privileged Scaffold

The confluence of a pyridine ring and a morpholine moiety in the this compound core structure creates a "privileged scaffold" in medicinal chemistry.[1][2] The morpholine ring is a versatile heterocycle known for conferring favorable physicochemical and metabolic properties, enhancing solubility, bioavailability, and metabolic stability.[3][4][5] Concurrently, the pyridine ring is a ubiquitous feature in a vast array of biologically active molecules, recognized for its diverse pharmacological activities, including anticancer effects.[6]

Derivatives of this core structure are therefore of significant interest for their potential to yield potent and selective modulators of cellular function. While direct experimental data on this compound derivatives is nascent, a wealth of information on analogous structures allows for the formulation of a robust theoretical mechanism of action. This guide will explore these possibilities in depth.

Postulated Primary Mechanisms of Action

Based on extensive literature precedent for morpholine and pyridine-containing compounds, we propose two primary, non-mutually exclusive, theoretical mechanisms of action for this compound derivatives:

  • Inhibition of Protein Kinases: A significant number of morpholine-containing compounds function as potent kinase inhibitors.[1][3]

  • Inhibition of Topoisomerase II: Several novel morpholine derivatives have demonstrated anticancer activity through the inhibition of topoisomerase II.[7]

Theoretical Mechanism 1: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a multitude of cellular processes including growth, proliferation, differentiation, and survival.[8] Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

The this compound scaffold possesses key structural features that suggest a propensity for binding to the ATP-binding pocket of various kinases. The nitrogen atoms in the pyridine and morpholine rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

Hypothesized Kinase Inhibition Pathway

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) RTK->Kinase_Cascade Activates Derivative This compound Derivative Derivative->Kinase_Cascade Inhibits Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Postulated inhibition of a growth factor-mediated signaling pathway.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are frequently dysregulated in cancer.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase.

  • Serine/Threonine Kinases: Such as those in the MAPK/ERK and PI3K/Akt/mTOR pathways.

Structure-Activity Relationship (SAR) Insights:

The nature of the substituents on the morpholine and pyridine rings will be critical in determining the potency and selectivity of kinase inhibition. Modifications can be rationally designed to enhance interactions with specific amino acid residues within the ATP-binding pocket of target kinases.

Theoretical Mechanism 2: Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[7] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis in rapidly dividing cells, a cornerstone of many cancer chemotherapies.[7]

Molecular docking studies on other morpholine derivatives have shown that they can bind to the ATP-binding site of topoisomerase II, preventing the enzyme from re-ligating cleaved DNA strands.[7] The this compound scaffold could potentially engage in similar interactions.

Hypothesized Topoisomerase II Inhibition Workflow

G Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Enables DNA_Breaks Accumulation of DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Leads to Derivative This compound Derivative Derivative->Topoisomerase_II Inhibits Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Proposed mechanism of apoptosis induction via Topoisomerase II inhibition.

Experimental Validation Protocols

To empirically test these theoretical mechanisms, a tiered experimental approach is recommended.

Tier 1: In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory activity of the derivatives against a panel of purified kinases and topoisomerase II.

Protocol: Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)

  • Prepare Reagents: Reconstitute purified kinases, kinase substrate, and ATP in appropriate assay buffers. Prepare a serial dilution of the this compound derivatives.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and derivative at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time.

  • Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: Topoisomerase II Inhibition Assay (Example: DNA Relaxation Assay)

  • Prepare Reagents: Prepare supercoiled plasmid DNA, purified human topoisomerase IIα, and the derivatives in assay buffer.

  • Reaction: Incubate the supercoiled DNA with topoisomerase II in the presence and absence of varying concentrations of the derivatives.

  • Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Tier 2: Cell-Based Assays

Objective: To assess the effects of the derivatives on cellular signaling pathways and viability in relevant cancer cell lines.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

  • Cell Culture and Treatment: Culture selected cancer cell lines (e.g., those with known kinase pathway dysregulation) and treat with various concentrations of the derivatives for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key phosphorylated (activated) and total signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the derivatives on the phosphorylation status of target proteins.

Protocol: Cell Viability/Cytotoxicity Assay (Example: MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the derivatives for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: Calculate the concentration of the derivative that causes a 50% reduction in cell viability.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro IC50 Data

DerivativeTarget Kinase A IC50 (nM)Target Kinase B IC50 (nM)Topoisomerase II IC50 (µM)
Parent Scaffold >10,000>10,000>100
Derivative 1 5080025
Derivative 2 1,2007550
Derivative 3 25150>100

Interpretation: The data in Table 1 would suggest that Derivative 1 and 3 are potent inhibitors of Kinase A, while Derivative 2 shows selectivity for Kinase B. Derivative 1 also exhibits moderate activity against Topoisomerase II. This would guide further SAR studies to optimize potency and selectivity.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The theoretical mechanisms of action presented in this guide, centered on the inhibition of protein kinases and topoisomerase II, provide a solid foundation for initiating drug discovery programs. The outlined experimental workflows offer a clear and validated path for elucidating the precise molecular mechanisms and advancing the most promising derivatives toward further preclinical and clinical development.

References

Methodological & Application

Synthesis Protocol for 4-(5-Bromopyridin-2-yl)morpholine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-(5-bromopyridin-2-yl)morpholine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates.[1][2] This guide details two robust synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering flexibility based on available starting materials and laboratory capabilities. We provide in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and thorough characterization techniques to ensure the synthesis of a highly pure final product.

Introduction: The Significance of the Morpholinopyridine Scaffold

The morpholine ring is a ubiquitous structural motif in a vast array of biologically active compounds, contributing to enhanced aqueous solubility, metabolic stability, and target binding affinity.[1][2] When appended to a pyridine ring, the resulting morpholinopyridine core serves as a versatile scaffold in the design of novel therapeutics. Specifically, 2-morpholinopyridine derivatives have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors for cancer therapy, antidiabetic agents, and anticonvulsants.[3][4][5]

This compound, in particular, is a valuable intermediate. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile diversification of the molecular structure. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed guide for the reliable synthesis of this important building block.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₁BrN₂O[3]
Molecular Weight 243.10 g/mol
CAS Number 200064-11-5[3]
Appearance Solid[3]
Purity (typical) ≥98%
Storage Room Temperature[3]

Safety and Hazard Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3]

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between these methods will depend on the availability of the starting materials, with 2,5-dibromopyridine being a common precursor for both routes.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds. In this case, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack by morpholine, displacing a halide at the 2-position.

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants start 2,5-Dibromopyridine product This compound start->product SNAr morpholine Morpholine morpholine->product reagents Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Heat reagents->product

Figure 1: General workflow for the SNAr synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2,5-Dibromopyridine624-28-2236.88
Morpholine110-91-887.12
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of 2,5-dibromopyridine).

  • Addition of Morpholine: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful when the SNAr reaction is sluggish or provides low yields.

Reaction Scheme:

Buchwald_Hartwig_Reaction cluster_reactants Reactants start 2,5-Dibromopyridine product This compound start->product Buchwald-Hartwig morpholine Morpholine morpholine->product catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) catalyst_system->product

Figure 2: General workflow for the Buchwald-Hartwig synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2,5-Dibromopyridine624-28-2236.88
Morpholine110-91-887.12
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)98327-87-8622.67
Sodium tert-butoxide (NaOtBu)865-48-596.10
Anhydrous Toluene108-88-392.14

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.02-0.10 eq).

  • Addition of Reagents: Add sodium tert-butoxide (1.4 eq) and anhydrous toluene (5-10 mL per gram of 2,5-dibromopyridine).

  • Addition of Morpholine: Add morpholine (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic signals for the pyridine and morpholine protons. The pyridine protons will appear as a set of coupled doublets and a doublet of doublets in the aromatic region (δ 6.5-8.5 ppm). The morpholine protons will appear as two triplets in the aliphatic region (δ 3.0-4.0 ppm).
¹³C NMR The spectrum should show the expected number of signals for the carbon atoms in the molecule. The pyridine carbons will appear in the downfield region (δ 110-160 ppm), while the morpholine carbons will be in the upfield region (δ 45-70 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 243.0/245.0, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of ≥98% should be observed under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with a suitable buffer).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive catalyst (Buchwald-Hartwig) - Insufficient heating - Poor quality reagents- Use fresh catalyst and ensure an inert atmosphere. - Increase reaction temperature and/or time. - Use anhydrous solvents and freshly opened reagents.
Formation of side products - Disubstitution (reaction at both bromine sites) - Hydrolysis of starting material- Use a stoichiometric amount of morpholine. - Ensure anhydrous conditions.
Difficult purification - Co-elution of impurities- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of this compound, a key building block in medicinal chemistry. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination methods are effective, and the choice of method can be tailored to the specific needs and resources of the laboratory. The provided characterization data and troubleshooting guide will aid researchers in obtaining a high-purity product for their drug discovery and development endeavors.

References

Application Notes: Strategic Use of 4-(5-Bromopyridin-2-yl)morpholine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(5-Bromopyridin-2-yl)morpholine as a key building block in these reactions. We will delve into the mechanistic underpinnings, provide a robust and validated experimental protocol, discuss optimization strategies, and highlight the significance of the resulting 2-morpholinopyridine biaryl scaffolds in medicinal chemistry.

Introduction: The Strategic Value of the 2-Morpholinopyridine Scaffold

Biaryl structures containing the pyridine nucleus are ubiquitous in pharmaceuticals and functional materials.[3][4][5] The pyridine ring, a six-membered heteroaromatic system, often imparts favorable properties to drug candidates, such as improved water solubility and the ability to form key hydrogen bonds with biological targets.[4][5]

Specifically, the 2-morpholinopyridine motif is of high interest. The morpholine group can enhance aqueous solubility and metabolic stability, and its tertiary amine can serve as a proton acceptor, influencing the pharmacokinetic profile of a molecule. This compound is an invaluable starting material, providing a direct route to introduce this privileged scaffold into a wide array of complex molecules via the robust and versatile Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (nucleophile) with an organic halide (electrophile).[1][6] The catalytic cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[7] The electron-deficient nature of the pyridine ring can influence the kinetics of this step.

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex, which facilitates the transfer.[6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X (Oxidative Adduct) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' (Diaryl Complex) TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar' ArX This compound (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)₂) Product Coupled Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • Substrates:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

  • Catalyst:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (1-5 mol%)

    • Alternative catalysts are discussed in the Optimization section.

  • Base:

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), aqueous solution (e.g., 2M)

  • Solvent System:

    • 1,4-Dioxane or Toluene

    • Degassed Water

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Argon or Nitrogen)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) plates for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 257 mg), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).[8]

  • Solvent Addition: Add 1,4-dioxane (5 mL) to the flask. Stir the mixture for 5-10 minutes to ensure dissolution and mixing.

  • Base Addition: Add a 2M aqueous solution of K₂CO₃ (2.0 mmol, 1.0 mL). The use of a solvent/water mixture is common and often beneficial for the reaction.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting bromopyridine is a key indicator of completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Catalyst) start->setup solvents 2. Add Solvents (Dioxane/Water) setup->solvents degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) solvents->degas react 4. Heat and Stir (80-100 °C, 4-12h) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki couplings, especially with heteroaromatic substrates, often requires optimization. The choice of catalyst, base, and solvent can have a profound impact on the reaction outcome.[9]

Causality Behind Component Selection
  • Catalyst System (Precatalyst & Ligand):

    • Pd(PPh₃)₄: A classic, reliable catalyst, but may require higher temperatures and longer reaction times.[8]

    • Pd(dppf)Cl₂: The dppf ligand is electron-rich and has a large "bite angle," which promotes the reductive elimination step and is often highly effective for challenging couplings.

    • Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃: These bulky, electron-rich phosphine ligands are state-of-the-art for Suzuki couplings.[6] They create a highly active, monoligated Pd(0) species that excels at the oxidative addition of heteroaryl halides and can significantly lower catalyst loading and reaction times.[9]

  • Base: The base activates the boronic acid for transmetalation.

    • K₂CO₃: A moderately strong, inexpensive, and widely used base.

    • K₃PO₄: A stronger base that can be effective when K₂CO₃ is insufficient, particularly with less reactive boronic acids.

    • Cs₂CO₃: A very strong base often used for difficult couplings or with sterically hindered substrates.

  • Solvent: A polar, aprotic solvent is typically required.

    • Dioxane/Water or Toluene/Water: Classic solvent systems that balance the solubility of organic and inorganic reagents.[8]

    • DMF or THF: Can also be effective, but require careful degassing.

Parameter Optimization Table

The following table provides a conceptual framework for optimizing the reaction based on common observations.

ParameterCondition A (Standard)Condition B (For Speed/Efficiency)Condition C (For Challenging Substrates)Rationale for Change
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ / SPhos (1 mol%)PEPPSI-IPr (0.5 mol%)Buchwald/NHC ligands are more active, allowing lower loading and faster rates.[9]
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv)Stronger bases can accelerate transmetalation, especially for electron-poor boronic acids.
Solvent Dioxane / H₂O (5:1)Toluene / H₂O (5:1)t-AmylOHSolvent choice affects reagent solubility and catalyst stability at higher temperatures.
Temperature 80 °C100 °C110 °CHigher temperatures increase reaction rates but can lead to side reactions like protodeboronation.
Expected Yield 75-85%>90%>95%More active catalyst systems typically lead to higher conversion and yield.

Applications in Drug Discovery

The 2-morpholinopyridine biaryl products synthesized from this reaction are valuable scaffolds in medicinal chemistry. They are found in molecules targeting a wide range of diseases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the morpholine can improve physicochemical properties. This combination makes these structures highly sought after in the development of new therapeutic agents for indications including cancer, inflammation, and neurological disorders.[5][10][11]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of medicinally relevant biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and systematically optimizing key parameters such as the catalyst system, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this note serve as a comprehensive guide for the successful implementation of this important transformation in drug discovery and development programs.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3][4] Its development has allowed chemists to largely supplant harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1]

This guide focuses on a specific, yet highly relevant, application: the coupling of 4-(5-Bromopyridin-2-yl)morpholine with a primary or secondary amine. The amination of heteroaromatic halides, particularly 2-halopyridines, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning," which can stall the reaction and lead to low yields.[5] Therefore, a carefully optimized protocol is essential for success.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying mechanistic principles and troubleshooting strategies required to successfully navigate this critical transformation.

The Catalytic Heart: Mechanism and Parameter Selection

The efficacy of the Buchwald-Hartwig amination hinges on the interplay of several key components that drive the catalytic cycle. A deep understanding of this mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange Amido Pd(II) Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product_label Ar-NR₂ (Product) Amido->Product_label ArX_label Ar-X (this compound) ArX_label->OxAdd Amine_label R₂NH (Amine) Amine_label->AmineCoord Base_label Base Base_label->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Palladium Precursor

The reaction is initiated by a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, it is more common and often more reliable to use stable Pd(II) precursors such as Pd(OAc)₂ or PdCl₂.[8] These are reduced in situ to the active Pd(0) catalyst. For enhanced reliability and ease of use, pre-formed catalysts (precatalysts) that pair a specific ligand with a palladium source (e.g., G3 or G4 precatalysts) are highly recommended as they offer greater air stability and catalytic activity.[8][9]

The Ligand: The Key to Success

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[6] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For challenging substrates like 2-bromopyridines, the ligand must be sufficiently bulky to sterically shield the palladium, preventing the pyridine nitrogen from coordinating and poisoning the catalyst.[5]

Field-Proven Insight: Electron-rich, sterically hindered dialkylbiaryl phosphine ligands, developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), are exceptionally effective for this class of transformation.[3][10][11] These ligands promote the formation of a monoligated Pd(0) complex, which is highly active for oxidative addition.[12]

The Base: Driving the Deprotonation

A base is required to deprotonate the amine-palladium complex, forming the crucial Pd(II)-amido intermediate that precedes reductive elimination.[13] The choice of base is a balance between reactivity and substrate compatibility.[14]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[14] However, their high basicity can be incompatible with sensitive functional groups on the substrates.

  • Weaker Bases: For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[8][14] These often require higher reaction temperatures to achieve comparable reaction rates.[8]

The Solvent: The Reaction Medium

The solvent must solubilize the reactants and, crucially, the inorganic base to a sufficient degree.[14]

  • Common Choices: Aprotic, non-polar, or weakly polar solvents like toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard.[8][13] Toluene is often a robust choice due to its high boiling point and good solubilizing properties.[14]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction.[8]

Recommended Catalyst Systems and Conditions

For the amination of This compound , success hinges on mitigating catalyst inhibition. The following table outlines recommended starting conditions based on literature precedent for similar 2-halopyridine substrates.

ComponentRecommended ChoiceRationale & Considerations
Pd Precursor XPhos Pd G3 or RuPhos Pd G3Air-stable precatalysts ensure reliable activation and high activity. G3 and G4 are excellent starting points.[8][9]
Ligand XPhos or RuPhosThese bulky, electron-rich biaryl phosphine ligands are proven to be effective for heteroaromatic halides, preventing catalyst poisoning.[3][5][11]
Base NaOtBu or K₃PO₄Start with NaOtBu for maximum reactivity. If substrate is base-sensitive, switch to K₃PO₄ and potentially increase temperature.[14]
Solvent Toluene or 1,4-DioxaneBoth are excellent, high-boiling point solvents for this reaction. Ensure they are anhydrous and degassed.[13][14]
Temperature 80 - 110 °CTypically requires heating. Start around 100 °C. Weaker bases may require higher temperatures.[8][13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Additional Ligand (e.g., XPhos, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Heating block or oil bath with temperature control

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add solids: - this compound - Base (NaOtBu) - Pd Precatalyst & Ligand B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent (Toluene) via syringe B->C D Add amine coupling partner via syringe C->D E Heat to 100 °C with vigorous stirring D->E Start Reaction F Monitor reaction by TLC or LC-MS E->F G Cool to room temp. Dilute with Ethyl Acetate F->G Reaction Complete H Filter through Celite to remove solids G->H I Wash with water/brine, dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (0.02 equiv), and any additional ligand (0.02 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.[14] Finally, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.[14]

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following guide provides a systematic approach to troubleshooting.

Troubleshooting_Tree Start Low or No Conversion? Check_Inert Was the reaction setup strictly inert (O₂/H₂O free)? Start->Check_Inert Yes Side_Product Significant Side Products? Start->Side_Product No, but... Check_Reagents Are reagents/solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Check_Catalyst Is the catalyst/ligand active? Consider a new bottle or precatalyst. Check_Reagents->Check_Catalyst Yes Increase_Temp Increase Temperature (e.g., to 110-120 °C) Check_Catalyst->Increase_Temp Yes Change_Ligand Switch to a more robust ligand (e.g., RuPhos if using XPhos) Increase_Temp->Change_Ligand Still no reaction Change_Base Switch to a stronger base (e.g., NaOtBu or LHMDS) Change_Ligand->Change_Base Still no reaction Dehalogenation Hydrodehalogenation observed? Side_Product->Dehalogenation Yes Biaryl Biaryl byproduct formation? Side_Product->Biaryl Yes Optimize_Base Try a weaker base (K₃PO₄) or lower temperature Dehalogenation->Optimize_Base Solution Optimize_Stoich Optimize stoichiometry (amine equivalents) Biaryl->Optimize_Stoich Solution

Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.

IssuePotential CauseRecommended Solution
No Reaction / Low Conversion Catalyst Poisoning/Deactivation: Most common issue with 2-halopyridines.[5] Also caused by impure reagents or exposure to air/moisture.1. Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. 2. Switch to a bulkier ligand (e.g., RuPhos, BrettPhos).[3] 3. Use a fresh bottle of catalyst/ligand.
Insufficient Reactivity: The chosen conditions may not be forcing enough.1. Increase the reaction temperature (e.g., to 110 °C). 2. If using a weak base (K₃PO₄), switch to a stronger base like NaOtBu.[14]
Hydrodehalogenation β-Hydride Elimination: Can be a competing pathway, especially with primary amines.[1][12]1. Lower the reaction temperature. 2. Screen different ligands; sometimes bidentate ligands can suppress this pathway.
Biaryl Formation Homocoupling: Self-coupling of the aryl halide can occur.1. Re-evaluate the catalyst system. 2. Ensure the amine is not the limiting reagent.
Reaction Stalls Insoluble Base: The base may clump at the bottom of the flask, reducing its effective concentration.[8]1. Ensure vigorous stirring. 2. For scale-up, consider grinding the base before use or adding an agent like Celite to prevent clumping.[8]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly feasible and valuable transformation for accessing complex nitrogen-containing molecules. Success is primarily dictated by the careful selection of a sterically demanding ligand to overcome the inherent challenge of catalyst inhibition by the pyridine substrate. By starting with a robust protocol founded on well-established principles and employing systematic troubleshooting, researchers can confidently and efficiently execute this powerful C-N bond-forming reaction.

References

Application Notes & Protocols: Leveraging 4-(5-Bromopyridin-2-yl)morpholine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Morpholinopyridine Scaffold

In the landscape of modern oncology and immunology, the inhibition of protein kinases remains a cornerstone of targeted therapy. The PI3K/Akt/mTOR signaling pathway, in particular, is one of the most frequently hyperactivated pathways in human cancers, making its components prime targets for drug development.[1][2][3] Within the vast chemical space of kinase inhibitors, the 2-morpholinopyridine moiety has emerged as a "privileged scaffold." Its significance lies in its ability to function as an effective hinge-binder, forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved motif within the ATP-binding site.[1][4][5] The morpholine group, in particular, is valued for its metabolic stability and its oxygen atom's capacity to act as a hydrogen bond acceptor, often interacting with key residues like Val882 in PI3Kγ.[4]

This guide focuses on 4-(5-Bromopyridin-2-yl)morpholine , a versatile and commercially available building block that serves as an ideal starting point for the synthesis of diverse kinase inhibitor libraries.[6][7][8][9] The bromine atom at the C5 position of the pyridine ring provides a robust and reliable synthetic handle for elaboration through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of chemical functionalities, ultimately enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategy: The Power of Palladium

The bromine atom on the this compound scaffold is perfectly positioned for palladium-catalyzed cross-coupling reactions. This approach allows for the modular construction of complex molecules from simpler, readily available fragments. The two most powerful transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G cluster_products Target Scaffolds start This compound (Key Building Block) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)2 [Pd Catalyst] buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R2-NH [Pd Catalyst] library Diverse Kinase Inhibitor Library suzuki->library p1 Aryl/Heteroaryl Substituted (e.g., PI3K/mTOR Inhibitors) suzuki->p1 buchwald->library p2 Amino Substituted (e.g., CDK/JNK Inhibitors) buchwald->p2 workflow setup 1. Reaction Setup - Oven-dried flask - Add solids: Reagent, Boronic Acid, Base - Insert stir bar degas 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) setup->degas solvents 3. Add Solvents - Anhydrous Dioxane - Degassed Water degas->solvents catalyst 4. Add Catalyst - Pd(dppf)Cl2 - Purge with Argon solvents->catalyst reaction 5. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS catalyst->reaction workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H2O, brine reaction->workup purify 7. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purify analyze 8. Analysis - 1H NMR, 13C NMR, HRMS - Confirm product identity and purity purify->analyze HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Morpholinopyridine Scaffold Val882_NH Backbone N-H Val882_CO Backbone C=O Py_N Pyridine N Val882_NH->Py_N H-Bond Morph_O Morpholine O R_group R (from coupling) Morph_O->Val882_NH Potential H-Bond (or steric interaction) R_group->Val882_CO Explores Affinity Pocket

References

Application Notes & Protocols: 4-(5-Bromopyridin-2-yl)morpholine as a Strategic Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Rationale

The development of drugs targeting the Central Nervous System (CNS) presents formidable challenges, primarily centered on traversing the blood-brain barrier (BBB) and achieving an optimal balance of physicochemical properties.[1][2] Medicinal chemists require building blocks that not only provide a handle for synthetic diversification but also impart favorable drug-like characteristics. 4-(5-Bromopyridin-2-yl)morpholine has emerged as a preeminent scaffold in this context, strategically combining two critical moieties: the CNS-privileged morpholine ring and a synthetically versatile bromopyridine core.

The Morpholine Moiety: A CNS-Privileged Scaffold

The morpholine ring is a recurring motif in a multitude of CNS-active compounds and approved drugs.[1][3][4][5] Its value stems from a unique combination of properties that address key challenges in CNS drug design:

  • Improved Physicochemical Profile: The morpholine ring's oxygen atom acts as a hydrogen bond acceptor, while the weakly basic nitrogen (pKa typically 7.4-8.5) can be protonated at physiological pH. This duality enhances aqueous solubility and helps strike the delicate lipophilic-hydrophilic balance required for BBB permeability.[1][4][6]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Structural & Conformational Benefits: Its flexible chair-like conformation can act as a scaffold, correctly orienting other pharmacophoric elements for optimal interaction with biological targets.[3][4]

In essence, the incorporation of a morpholine moiety is a well-established strategy to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, enhance potency, and improve brain permeability.[1][2][3]

The 5-Bromopyridine Handle: A Gateway to Chemical Diversity

The bromine atom positioned at the 5-position of the pyridine ring serves as a robust and versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. This allows for the facile and predictable introduction of diverse chemical functionalities, enabling rapid library synthesis and systematic exploration of the chemical space around the core scaffold. The most pivotal of these transformations are the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8]

By wedding the CNS-favorable properties of morpholine with the synthetic utility of a bromopyridine, this compound offers a powerful and efficient starting point for the discovery of novel CNS therapeutics.

Section 2: Physicochemical & Handling Profile

A thorough understanding of the building block's properties is essential for its effective use and safe handling in a laboratory setting.

PropertyValueReference
Chemical Name This compound[9][10][11]
CAS Number 200064-11-5[9][10][12]
Molecular Formula C₉H₁₁BrN₂O[9][10]
Molecular Weight 243.10 g/mol [9][10]
Appearance White to off-white solidN/A
Solubility Soluble in DCM, DMF, DMSO, and hot Ethyl AcetateN/A

Safety & Handling: According to aggregated GHS information, this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[9] Standard laboratory precautions should be taken:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Section 3: Core Application - Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the bromine atom on the this compound scaffold is its participation in palladium-catalyzed cross-coupling reactions. These methods allow for the modular construction of complex molecules from readily available starting materials.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core (sp²) and a wide variety of organoboron compounds.

Principle: The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Building Block - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas Mixture (N₂ or Ar Purge) solvent->degas heat Heat to Reaction Temp (e.g., 80-100 °C) degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol:

  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Expected Results & Troubleshooting:

Boronic Acid TypeTypical YieldTroubleshooting Notes
Phenylboronic Acid85-95%If yield is low, try a stronger base (K₃PO₄) or a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).
Heteroarylboronic Acid60-85%Heteroarylboronic acids can be unstable. Use fresh material. Anhydrous conditions are critical. Consider using potassium trifluoroborate salts.
Vinylboronic Acid70-90%Prone to polymerization at high temperatures. Keep reaction temperature as low as possible while ensuring conversion.
Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling the bromopyridine with a vast range of primary and secondary amines.[7][8][14]

Principle: This reaction uses a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base (like NaOtBu or LHMDS) to couple an aryl halide with an amine. The mechanism is similar to the Suzuki coupling, proceeding via oxidative addition, coordination and deprotonation of the amine to form a palladium-amido complex, followed by reductive elimination.[8]

G cluster_prep Preparation (Glovebox Recommended) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Building Block - Amine - Pd Pre-catalyst - Base (NaOtBu) solvent Add Anhydrous, Anoxic Solvent (e.g., Toluene) reagents->solvent seal Seal Vessel solvent->seal heat Heat to Reaction Temp (e.g., 90-110 °C) seal->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Protocol:

  • Reagent Setup (In a Glovebox): To a dry, sealable reaction tube, add the base, sodium tert-butoxide (NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the palladium pre-catalyst (e.g., a G3 or G4 Pd-ligand pre-catalyst, 1-3 mol%).

  • Reagent Addition: Add anhydrous, anoxic toluene via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 90-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots (quenched with water/EtOAc) and analyzing via TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Expected Results & Troubleshooting:

Amine TypeTypical YieldTroubleshooting Notes
Aromatic Amines (Anilines)80-95%Electron-poor anilines may react slower. A stronger base like LHMDS or a more electron-rich ligand (e.g., BrettPhos) may be required.
Aliphatic Secondary Amines75-90%The reaction is generally robust. If starting material remains, increase catalyst loading slightly or extend reaction time.
Primary Alkylamines65-85%Can be prone to double arylation. Using a bulkier ligand (e.g., tBuXPhos) can improve selectivity for mono-arylation.

Section 4: Downstream Drug Discovery & Lead Optimization

The products derived from this compound serve as advanced intermediates for further elaboration into potential drug candidates.

Conceptual Workflow: The building block is first diversified through coupling reactions to generate a library of novel compounds. These compounds are then subjected to biological screening against a specific CNS target. Hits from the initial screen undergo structure-activity relationship (SAR) studies, where systematic modifications are made to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading toward a final lead candidate.

G bb This compound (Starting Block) coupling Parallel Synthesis (Suzuki, Buchwald-Hartwig, etc.) bb->coupling library Diverse Chemical Library coupling->library screening High-Throughput Screening (HTS) library->screening hits Initial Hits screening->hits sar SAR-driven Lead Optimization hits->sar candidate Preclinical Candidate sar->candidate

Caption: Conceptual pathway from building block to preclinical candidate.
Bioisosteric Replacement Strategies

While the morpholine ring often imparts favorable properties, lead optimization may require fine-tuning. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy.[15] If the morpholine moiety contributes to off-target effects or suboptimal pharmacokinetics in a specific lead compound, several validated bioisosteres can be considered to modulate properties while retaining binding.[16][17][18][19]

  • Thiomorpholine: Increases lipophilicity.

  • Piperazine: Introduces a second basic nitrogen, which can be used for further derivatization or to engage in different ionic interactions.

  • Spirocyclic Ethers (e.g., 2-oxa-6-azaspiro[3.3]heptane): Increases sp³ character and three-dimensionality, which can improve solubility and metabolic stability.[17]

Section 5: Conclusion

This compound is a high-value, strategic building block for CNS drug discovery. It provides an elegant solution to several key medicinal chemistry challenges by integrating a CNS-privileged morpholine scaffold with a versatile synthetic handle for rapid diversification. The robust and well-characterized reactivity of the bromopyridine core in palladium-catalyzed cross-coupling reactions allows for the efficient generation of novel chemical matter. By leveraging the protocols and strategic insights outlined in this guide, researchers can accelerate their discovery programs and enhance the probability of identifying next-generation therapeutics for CNS disorders.

Section 6: References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591–613. --INVALID-LINK--[1][4][6]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. --INVALID-LINK--[3]

  • Ming, Y., You, Z., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. --INVALID-LINK--[20]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Thieme Connect. --INVALID-LINK--[21]

  • ChemicalBook. (n.d.). Gefitinib synthesis. ChemicalBook. --INVALID-LINK--[22]

  • Sari, Y., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one. Penerbit UKM. --INVALID-LINK--[23]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. --INVALID-LINK--[2]

  • Wikipedia. (n.d.). Icotinib. Wikipedia. --INVALID-LINK--[24]

  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine. --INVALID-LINK--[16][19]

  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals. --INVALID-LINK--[17]

  • Zhang, L., et al. (2020). Design, synthesis and antitumor activity of icotinib derivatives. PubMed. --INVALID-LINK--[25]

  • Google Patents. (n.d.). Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof. Google Patents. --INVALID-LINK--[26]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. --INVALID-LINK--[18]

  • Sharma, V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. --INVALID-LINK--[15]

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. --INVALID-LINK--[7]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. --INVALID-LINK--[27]

  • PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--[9]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--[8]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--[14]

  • Santa Cruz Biotechnology. (n.d.). 4-N-(5-Bromopyridin-2-yl)morpholine. Santa Cruz Biotechnology. --INVALID-LINK--[10]

  • Alchemist-pharm. (n.d.). This compound. Alchemist-pharm. --INVALID-LINK--[12]

  • CymitQuimica. (n.d.). This compound. CymitQuimica. --INVALID-LINK--[11]

  • Al-Ghamdi, S., & Bardaweel, S. K. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. --INVALID-LINK--[5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--[13]

  • Hossain, U., et al. (2020). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. --INVALID-LINK--[28]

References

Application Note and Protocols for Nucleophilic Aromatic Substitution on 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of the Pyridine Core

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of biologically active molecules. The functionalization of this heterocycle is therefore of paramount importance. Nucleophilic Aromatic Substitution (SNAr) offers a direct pathway to introduce a diverse range of functionalities onto the pyridine ring.[1][2]

Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[2][3] This intrinsic property makes it susceptible to attack by nucleophiles, a characteristic that is exploited in SNAr reactions.[3] The regioselectivity of this attack is well-defined: the positions ortho (2 and 6) and para (4) to the ring nitrogen are significantly more activated towards nucleophilic substitution.[4][5] This is because the nitrogen atom can effectively stabilize the negative charge of the transient Meisenheimer intermediate through resonance.[4][6]

This guide focuses on the SNAr of 5-bromopyridines. The C-5 position, being meta to the ring nitrogen, lacks the direct resonance stabilization afforded to the ortho and para positions.[4] Consequently, classical SNAr at this position is often more challenging and may require forcing conditions or, more commonly, transition-metal catalysis to proceed efficiently.[7] This document provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed protocols for successfully executing SNAr reactions on 5-bromopyridine substrates.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][8][9] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8][10] The aromaticity of the ring is temporarily broken in this high-energy intermediate. The stability of this complex is the lynchpin of the reaction's feasibility.[4] In the second, typically rapid, step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For 5-bromopyridine, the stabilization of the Meisenheimer complex is less efficient compared to substitution at the 2- or 4-positions. However, the presence of additional electron-withdrawing groups (EWGs) on the ring can significantly enhance reactivity by further delocalizing the negative charge.[9][11]

Figure 1: General mechanism for SNAr on 5-bromopyridine.

While the two-step mechanism is prevalent, it is worth noting that for certain systems, particularly those lacking strong activation, a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur in a single transition state, has been proposed.[10]

Transition-Metal Catalysis: An Indispensable Tool

For less activated substrates like 5-bromopyridines, transition-metal catalysis, particularly with palladium and copper, has become the gold standard for forming C-N, C-O, and C-S bonds. These reactions, while often mechanistically distinct from classical SNAr, achieve the same overall transformation and are crucial for the functionalization of the C-5 position.

  • Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination): These reactions are exceptionally versatile for forming C-N and C-O bonds.[12][13] The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the nucleophile, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.[14] The choice of phosphine ligand is critical for success.[12][15]

  • Copper-Catalyzed Reactions (e.g., Ullmann Condensation): Copper catalysis is a cost-effective and powerful alternative, especially for C-N, C-O, and C-S bond formation.[16][17] Modern protocols often use ligands to facilitate the reaction at milder temperatures. The mechanism is believed to involve oxidative addition of the aryl halide to a Cu(I) species.[18]

Core Experimental Parameters

Success in SNAr and related catalytic reactions hinges on the careful selection of several key parameters:

ParameterRationale and Key Considerations
Nucleophile Amines, Alkoxides, Thiols. The nucleophilicity of the species is critical. Stronger nucleophiles react faster. For weaker nucleophiles (e.g., alcohols, thiols), in-situ deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) is necessary to generate the more potent alkoxide or thiolate.[19]
Leaving Group Halogen Reactivity. In classical SNAr, the reactivity order is F > Cl ≈ Br > I.[11] The high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic. For transition-metal-catalyzed reactions, the order is often reversed (I > Br > Cl), reflecting the ease of oxidative addition.
Solvent Polar Aprotic Solvents. Solvents like DMF, DMSO, NMP, and DMAc are the workhorses for these reactions.[19] They are effective at solvating the cation of the nucleophile salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion. They also help to stabilize the charged Meisenheimer complex.
Base Deprotonation and Catalyst Turnover. A base is often required to deprotonate the nucleophile (e.g., amines, alcohols, thiols). In catalytic cycles like the Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for the deprotonation of the amine coordinated to the metal center.[14]
Temperature Overcoming Activation Barriers. Due to the lower activation of the C-5 position, elevated temperatures (80-150 °C) are frequently required to drive the reaction to completion.[11] Microwave-assisted heating can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[20][21][22][23]
Atmosphere Inert Conditions for Catalysis. Palladium and copper catalysts, particularly in their active, low-valent states, are sensitive to oxygen. Therefore, conducting these reactions under an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent catalyst degradation and ensure reproducibility.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on a generic 5-bromopyridine substrate.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

This protocol is highly effective for coupling both primary and secondary amines with 5-bromopyridines.

Workflow_Buchwald start Start: Assemble Glassware reagents Add 5-Bromopyridine, Amine, Pd Catalyst, Ligand, and Base to Flask start->reagents inert Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Cool to RT Quench Reaction (e.g., with H₂O or sat. NH₄Cl) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purification Dry, Filter, Concentrate Purify by Column Chromatography extraction->purification end End: Characterize Product purification->end

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(5-Bromopyridin-2-yl)morpholine is a pivotal heterocyclic building block in contemporary drug discovery and development.[1][2] Its structure, featuring a bromo-substituted pyridine ring coupled to a morpholine moiety, offers a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the morpholine group often imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, to lead compounds. This document provides a detailed, field-proven protocol for the laboratory scale-up synthesis of this key intermediate, focusing on the principles of nucleophilic aromatic substitution (SNAr). We emphasize experimental causality, safety, and robust analytical validation to ensure reproducibility and high purity.

Section 1: Synthetic Strategy and Mechanism

The synthesis of this compound is most commonly and efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the pyridine ring.

1.1 The SNAr Mechanism: Causality and Regioselectivity

The reaction proceeds by the nucleophilic attack of morpholine on 2,5-dibromopyridine. The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the α (C2, C6) and γ (C4) positions of the ring. This electronic deficit renders these positions highly electrophilic and susceptible to attack by nucleophiles.

In the case of 2,5-dibromopyridine, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. This pronounced regioselectivity is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[3] Attack at the C2 position allows the negative charge to be delocalized onto the electronegative nitrogen atom, forming a stable resonance structure. Such stabilization is not possible for an attack at the C5 position. Consequently, morpholine selectively displaces the bromide at the C2 position, yielding the desired product with high fidelity.

While modern palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation[4][5][6], the SNAr approach for this specific transformation is often preferred for scale-up due to its operational simplicity, lack of expensive and sensitive catalysts, and generally lower cost.

1.2 Reaction Scheme

Fig. 1: S(N)Ar Synthesis Scheme

Section 2: Experimental Protocol for Scale-Up Synthesis

This protocol is optimized for a ~10-20 gram scale synthesis. Adjustments may be necessary for different scales, but the molar ratios and general procedure should remain consistent.

2.1 Materials and Reagents Data

Compound NameRoleMolecular FormulaMW ( g/mol )Molar Quantity (mmol)Mass/VolumePurity
2,5-DibromopyridineElectrophileC₅H₃Br₂N236.8950.011.85 g≥98%
MorpholineNucleophileC₄H₉NO87.1275.0 (1.5 eq)6.53 g (6.5 mL)≥99%
Potassium CarbonateBaseK₂CO₃138.21100.0 (2.0 eq)13.82 g≥99%, anhydrous
Dimethyl Sulfoxide (DMSO)SolventC₂H₆OS78.13-100 mLAnhydrous
Product (Expected) Product C₉H₁₁BrN₂O 243.10 ~40.0 (80% yield) ~9.72 g -

2.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Mechanical overhead stirrer with a Teflon paddle

  • Reflux condenser with inert gas inlet (Nitrogen or Argon)

  • Heating mantle with a thermocouple temperature controller

  • 250 mL dropping funnel (optional, for adding morpholine)

  • 1 L separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

2.3 Step-by-Step Synthesis Procedure

G A 1. Setup & Inerting B 2. Reagent Charging A->B Assemble glassware C 3. Reaction B->C Add reactants & solvent D 4. Work-up & Extraction C->D Heat & stir; Monitor (TLC/LC-MS) E 5. Purification D->E Quench, separate & wash F 6. Analysis E->F Recrystallize & dry caption Fig. 2: Overall Experimental Workflow

Fig. 2: Overall Experimental Workflow

1. Reaction Setup:

  • Assemble the 500 mL three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure all glassware is dry.

  • Place the flask in the heating mantle.

  • Purge the system with a gentle stream of nitrogen or argon for 10-15 minutes to create an inert atmosphere.

2. Reagent Charging:

  • To the flask, add 2,5-dibromopyridine (11.85 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100.0 mmol).

  • Add anhydrous DMSO (100 mL) to the flask.

  • Begin stirring the suspension to ensure good mixing.

  • Add morpholine (6.5 mL, 75.0 mmol) to the mixture dropwise via syringe or dropping funnel over 5 minutes.

3. Reaction Execution:

  • Heat the reaction mixture to 100-110 °C using the temperature-controlled heating mantle.

  • Maintain vigorous stirring at this temperature for 12-18 hours .

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: Ethyl Acetate/Hexanes (1:1), visualize with UV light. The product will have a lower Rf than 2,5-dibromopyridine.

    • The reaction is considered complete when the starting 2,5-dibromopyridine spot is no longer visible.

4. Work-up and Extraction:

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture slowly into a 1 L beaker containing 400 mL of cold deionized water while stirring. A precipitate (the crude product) should form.

  • Stir the aqueous suspension for 30 minutes to fully precipitate the product.

  • Filter the solid using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove residual DMSO and inorganic salts.

  • Press the solid as dry as possible on the filter.

5. Purification (Recrystallization):

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol or ethanol (start with ~50-70 mL) to dissolve the solid completely. Gentle heating may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite to decolorize.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Expected Yield: 75-85%. Appearance: Off-white to pale yellow solid.[7]

6. Characterization and Quality Control:

  • Purity: Assess purity using HPLC. A purity of ≥98% is typically achieved.[8][9]

  • Identity Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=2.5 Hz, 1H), 7.60 (dd, J=8.8, 2.5 Hz, 1H), 6.65 (d, J=8.8 Hz, 1H), 3.82 (t, J=4.8 Hz, 4H), 3.45 (t, J=4.8 Hz, 4H).

    • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₂BrN₂O [M+H]⁺: 243.02, 245.02; found: 243.1, 245.1. The characteristic isotopic pattern for bromine should be observed.

Section 3: Safety and Handling

Safe laboratory practice is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • 2,5-Dibromopyridine: Harmful if swallowed and causes skin and eye irritation.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Morpholine: Flammable liquid and vapor.[11] It is corrosive and can cause severe skin burns and eye damage.[12][13] It is also toxic if swallowed or inhaled.[13] Handle with extreme care in a well-ventilated area, away from ignition sources.[14][15]

  • Potassium Carbonate (Anhydrous): Causes serious eye irritation. The dust can irritate the respiratory system.

  • DMSO: Can penetrate the skin, carrying dissolved chemicals with it. Always wear appropriate gloves.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10][11] Seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[14] Ensure the area is well-ventilated.

Section 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (not anhydrous). 3. Poor quality starting materials.1. Increase reaction time and/or temperature slightly (e.g., to 120°C). Confirm with TLC. 2. Use freshly opened or properly dried K₂CO₃. 3. Verify the purity of 2,5-dibromopyridine and morpholine.
Low Yield 1. Product loss during aqueous work-up (product may have some water solubility). 2. Inefficient precipitation. 3. Incomplete reaction.1. After filtering the precipitate, extract the aqueous filtrate with ethyl acetate or DCM (3x) to recover dissolved product. 2. Ensure the precipitation is done in cold water and allow sufficient time for full precipitation. 3. See "Incomplete Reaction" above.
Product is an Oil or Gummy Solid 1. Presence of impurities (e.g., residual DMSO). 2. Incomplete drying.1. Ensure the crude solid is washed thoroughly with water during work-up. If the issue persists after recrystallization, consider a short silica gel plug filtration or re-purify. 2. Dry the final product under high vacuum for an extended period.
Dark-colored Product 1. Reaction run at too high a temperature. 2. Presence of impurities.1. Maintain the temperature strictly within the recommended range. 2. Perform a charcoal treatment during the recrystallization step.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Functionalization in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety. Among the various substituted pyridines, 4-(5-Bromopyridin-2-yl)morpholine stands out as a versatile building block for the synthesis of complex molecules in drug discovery programs.[2][3][4][5][6] The bromine atom at the 5-position serves as a versatile handle for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of novel molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the pyridine ring in this compound. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights and step-by-step methodologies to empower researchers in their quest for novel therapeutic agents.

Strategic Approaches to the Functionalization of this compound

The functionalization of this compound can be broadly categorized into three main strategies, each leveraging the unique reactivity of the bromopyridine core:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the workhorses of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway allows for the direct displacement of the bromide with a variety of nucleophiles, offering a complementary approach to cross-coupling reactions.

  • Metallation and Subsequent Electrophilic Quench: This strategy involves the generation of a pyridyl organometallic intermediate, which can then react with a wide range of electrophiles to introduce new functionalities.

The choice of strategy depends on the desired final product, the availability of starting materials, and the overall synthetic scheme.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. For this compound, the bromine atom at the 5-position is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7][8][9] This reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives.

Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetallation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterProductTypical Yield (%)
1Phenylboronic acid4-(5-Phenylpyridin-2-yl)morpholine85-95
24-Methoxyphenylboronic acid4-(5-(4-Methoxyphenyl)pyridin-2-yl)morpholine80-90
3Pyridine-3-boronic acid4-(5-(Pyridin-3-yl)pyridin-2-yl)morpholine75-85
4Methylboronic acid4-(5-Methylpyridin-2-yl)morpholine60-70

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: This compound Boronic Acid Base (e.g., K2CO3) reaction_setup Reaction Setup: Inert Atmosphere Heat (80-100 °C) reagents->reaction_setup catalyst Catalyst System: Pd(OAc)2 PPh3 catalyst->reaction_setup solvent Solvent: Dioxane/Water solvent->reaction_setup workup Work-up: Extraction Drying reaction_setup->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[11][12][13] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12][13]

Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl bromide to Pd(0), while the copper cycle facilitates the formation of a copper acetylide. Transmetallation of the acetylide to the palladium center, followed by reductive elimination, affords the final product.[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneProductTypical Yield (%)
1Phenylacetylene4-(5-(Phenylethynyl)pyridin-2-yl)morpholine80-90
2Ethynyltrimethylsilane4-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)morpholine85-95
3Propargyl alcohol3-(2-(6-Morpholinopyridin-3-yl)ethynyl)propan-1-ol70-80
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[14][15][16][17][18] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[15][18]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[15]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add Pd2(dba)3 (0.01 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solution of this compound (1.0 equiv) and aniline (1.2 equiv) in anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(Br) Ligand\nExchange Ligand Exchange L-Pd(II)(Ar)(Br)->Ligand\nExchange R2NH L-Pd(II)(Ar)(NHR2)Br L-Pd(II)(Ar)(NHR2)Br Ligand\nExchange->L-Pd(II)(Ar)(NHR2)Br Deprotonation Deprotonation L-Pd(II)(Ar)(NHR2)Br->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Ar-NR2 Reductive\nElimination->Pd(0)L

References

Synthetic Strategies for 4-(5-Bromopyridin-2-yl)morpholine and its Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3][4] Its unique conformational properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with diverse therapeutic applications.[1][3] 4-(5-Bromopyridin-2-yl)morpholine, in particular, serves as a versatile building block, offering a strategic handle for further molecular elaboration through its reactive bromine atom.[5][6][7][8] This application note provides a comprehensive guide to the primary synthetic routes for accessing this core structure and details robust protocols for its subsequent derivatization, empowering researchers in drug discovery and development.

Part 1: Synthesis of the this compound Core

Two predominant and highly effective strategies for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability and cost of the starting materials.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often high-yielding approach that leverages the electron-deficient nature of the pyridine ring. The ring nitrogen atom acts as an electron-withdrawing group, activating the positions ortho and para to it for nucleophilic attack.[9] Consequently, a halogen at the C2 or C4 position is readily displaced by a nucleophile like morpholine.

The reaction typically proceeds by reacting a 2-halo-5-bromopyridine (where the halo group is preferably fluorine or chlorine for higher reactivity) with morpholine in the presence of a base. The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

SNAr_Reaction start 2-Fluoro-5-bromopyridine reagents Base (e.g., Cs2CO3) Solvent (e.g., DMF) Heat start->reagents morpholine + Morpholine morpholine->reagents product This compound reagents->product

Figure 1: General workflow for the SNAr synthesis of this compound.

Detailed Protocol: SNAr Synthesis

  • Reaction Setup: To a sealed vial, add 2-fluoro-5-bromopyridine (1.0 eq), morpholine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M of the limiting reagent.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.[10]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This method is particularly useful when starting from 2,5-dibromopyridine, where the greater reactivity of the bromine at the 2-position can be exploited for selective mono-amination. The choice of a suitable phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[14]

Buchwald_Hartwig_Reaction start 2,5-Dibromopyridine catalyst_system Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->catalyst_system morpholine + Morpholine morpholine->catalyst_system product This compound catalyst_system->product

Figure 2: General workflow for the Buchwald-Hartwig synthesis of this compound.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromopyridine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand like (±)-BINAP (4-10 mol%).[12]

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq) as the base, followed by morpholine (1.2 eq) and an anhydrous solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo. Purify the residue via flash column chromatography to yield the pure product.[12][15]

ParameterSNArBuchwald-Hartwig Amination
Starting Material 2-Fluoro-5-bromopyridine or 2-Chloro-5-bromopyridine2,5-Dibromopyridine
Key Reagents Base (e.g., Cs₂CO₃)Pd Catalyst, Ligand, Base (e.g., NaOtBu)
Typical Solvents DMF, DMSOToluene, Dioxane
Temperature 100-120 °C80-100 °C
Advantages Simpler reagents, often lower costMilder conditions, broader substrate scope
Disadvantages Requires activated halide, higher temperaturesMore expensive catalysts and ligands, requires inert atmosphere

Table 1: Comparison of Synthetic Routes to this compound.

Part 2: Derivatization via Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most widely employed methods for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and an organoboron compound, typically a boronic acid or ester.[16][17][18][19][20] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[20][21]

Suzuki_Coupling start This compound catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->catalyst_system boronic_acid + Arylboronic Acid boronic_acid->catalyst_system product 4-(5-Arylpyridin-2-yl)morpholine catalyst_system->product

Figure 3: General scheme for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[16][21]

  • Solvent and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), under the inert atmosphere.

  • Reaction Conditions: Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[21]

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[22][23][24][25][26] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations.

Sonogashira_Coupling start This compound catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) start->catalyst_system alkyne + Terminal Alkyne alkyne->catalyst_system product 4-(5-Alkynylpyridin-2-yl)morpholine catalyst_system->product

Figure 4: General scheme for the Sonogashira cross-coupling.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent mixture like tetrahydrofuran (THF) and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3 mol%).[22]

  • Degassing: Degas the reaction mixture thoroughly.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired alkynylated product.[22]

Coupling PartnerReaction NameKey ReagentsTypical Product
Arylboronic AcidSuzuki-MiyauraPd Catalyst, Base4-(5-Arylpyridin-2-yl)morpholine
Terminal AlkyneSonogashiraPd Catalyst, Cu(I) Co-catalyst, Base4-(5-Alkynylpyridin-2-yl)morpholine

Table 2: Summary of Cross-Coupling Reactions for Derivatization.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex molecules for drug discovery. The synthetic routes and derivatization protocols detailed in this application note provide researchers with reliable and adaptable methods for accessing this core structure and its analogs. The choice of synthetic strategy will depend on factors such as starting material availability, cost, and the desired scale of the reaction. The subsequent cross-coupling reactions offer a powerful platform for rapidly generating libraries of compounds with diverse functionalities, accelerating the identification of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(5-Bromopyridin-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(5-Bromopyridin-2-yl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block in their synthetic workflows. Here, we address common challenges, provide in-depth scientific explanations for troubleshooting, and offer optimized protocols to enhance reaction yield and purity.

Synthesis Overview: Navigating the Pathways

The synthesis of this compound is most commonly achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction forms the critical C-N bond between the pyridine ring and the morpholine nitrogen. The typical starting materials are a di-halogenated pyridine, such as 2,5-dibromopyridine, and morpholine.

An alternative, though often less efficient route for this specific substrate, is a direct Nucleophilic Aromatic Substitution (S_NAr).[2] However, S_NAr reactions typically require strong electron-withdrawing groups to activate the ring, which are absent in the starting materials for this synthesis, making the Buchwald-Hartwig approach the industry standard. This guide will focus primarily on optimizing the Palladium-catalyzed pathway.

Rapid Troubleshooting Guide

For quick reference, this table summarizes the most common issues encountered during the synthesis, their probable causes, and immediate actions to consider.

Issue Observed Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst System• Use a pre-formed palladium pre-catalyst (e.g., G3 or G4) for reliable initiation.[3] • Ensure phosphine ligand is not oxidized; handle under inert atmosphere. • Increase catalyst/ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
2. Inappropriate Base• Switch to a stronger, non-nucleophilic base like Sodium tert-butoxide (NaOtBu). • If substrate is base-sensitive, use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[4] • Ensure the base is anhydrous and finely powdered for better solubility/reactivity.
3. Insufficient Temperature• Increase reaction temperature in increments of 10 °C (typical range is 80-110 °C in toluene).[5]
4. Oxygen or Water Contamination• Thoroughly degas the solvent (e.g., via sparging with argon or freeze-pump-thaw cycles). • Use anhydrous solvents and ensure all glassware is oven-dried.
Significant Side Product Formation 1. Hydrodehalogenation (loss of Br)• This can arise from β-hydride elimination if using a different amine, but for morpholine, it often points to catalyst decomposition pathways.[1] • Use a more robust ligand (e.g., a biarylphosphine like XPhos).
2. Homocoupling of Aryl Halide• Lower the reaction temperature. • Ensure slow, controlled heating to the setpoint.
Inconsistent Results 1. Reagent Quality• Use high-purity starting materials. • Use fresh, high-quality catalyst and ligand. Pd(OAc)₂ can be particularly unreliable if old.[6]
2. Catalyst Inhibition• The pyridine nitrogen can coordinate to the palladium center. Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes mitigate this effect.
Difficult Purification 1. Co-eluting Impurities• If using column chromatography, try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).
2. Residual Base• Ensure the aqueous workup is thorough to remove all inorganic salts before chromatography.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My reaction shows very low conversion to the desired product. I'm using Pd₂(dba)₃, a phosphine ligand, and NaOtBu in toluene. What is the most likely point of failure?

Answer: This is a classic scenario in Buchwald-Hartwig aminations, and the issue almost always lies with the generation and stability of the active Pd(0) catalyst.

  • Expertise & Causality: The combination of a palladium source like Pd₂(dba)₃ and a separate phosphine ligand requires the in situ formation of the active L-Pd(0) species. This process can be inefficient and highly sensitive to impurities, oxygen, and moisture. The phosphine ligands themselves, especially electron-rich ones, are prone to oxidation, which renders them ineffective as ligands. Furthermore, the quality of the Pd₂(dba)₃ can vary, impacting the amount of active catalyst generated.

  • Authoritative Grounding & Solution: To ensure consistent and efficient catalyst activation, we strongly recommend using a palladium pre-catalyst . These are well-defined, air-stable Pd(II) complexes that cleanly and quantitatively generate the active Pd(0) species under the reaction conditions. For coupling a secondary amine like morpholine, pre-catalysts based on bulky biarylphosphine ligands such as XPhos or DavePhos are excellent choices. For example, using "(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[(2'-amino-1,1'-biphenyl)-2-yl]palladium(II) methanesulfonate" (XPhos Pd G3) often provides superior results due to its high stability and activity.

Q2: I'm concerned about the strongly basic conditions (NaOtBu) due to other functional groups on my molecule. What are my options?

Answer: While sodium tert-butoxide is highly effective due to its high basicity and solubility in organic solvents, it is incompatible with base-sensitive functional groups like esters or ketones.[4] Fortunately, the Buchwald-Hartwig reaction is versatile in its choice of base.

  • Expertise & Causality: The role of the base is to deprotonate the amine (or the amine-Pd complex) to form the palladium-amido intermediate, which is necessary for the final reductive elimination step. The choice of base is a balance between reactivity and functional group tolerance.

  • Authoritative Grounding & Solution: Weaker inorganic bases can be very effective, particularly Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄).[4][5] Cs₂CO₃ is often an excellent choice as it provides good reactivity while being compatible with a wider range of functional groups. It is crucial to use finely powdered, anhydrous Cs₂CO₃ to maximize its surface area and reactivity. The reaction may require slightly higher temperatures or longer reaction times compared to NaOtBu, but the trade-off for functional group tolerance is often worth it.

Q3: Can I use 2-bromo-5-chloropyridine instead of 2,5-dibromopyridine as a starting material?

Answer: Yes, and this is often a strategic choice. The reactivity of aryl halides in the oxidative addition step of the Buchwald-Hartwig cycle is generally I > Br > Cl.[6]

  • Expertise & Causality: By using 2-bromo-5-chloropyridine, you can achieve selective C-N coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent downstream functionalization (e.g., another cross-coupling reaction).

  • Authoritative Grounding & Solution: To achieve high selectivity, it is important to control the reaction conditions. Running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) can favor the reaction at the C-Br bond. Using a modern, highly active catalyst system (e.g., an XPhos-based pre-catalyst) is key, as it can efficiently catalyze the reaction with the less reactive aryl bromide at milder temperatures, further minimizing potential side reactions at the chloride position.[7]

Reaction Workflow and Troubleshooting Logic

This diagram illustrates a logical workflow for setting up the synthesis and troubleshooting common problems based on initial outcomes.

G start Start: Assemble Reaction (Aryl Halide, Morpholine, Pd Catalyst, Ligand, Base, Solvent) inert Ensure Rigorous Inert Conditions (Degassed Solvent, N2/Ar Atmosphere) start->inert reaction Heat Reaction to Setpoint (e.g., 100 °C) and Monitor by TLC/LCMS inert->reaction outcome Evaluate Outcome after 4-24h reaction->outcome good_yield High Yield (>80%) Proceed to Workup & Purification outcome->good_yield Success low_yield Low / No Conversion outcome->low_yield Problem complex_mixture Complex Mixture / Side Products outcome->complex_mixture Problem check_catalyst Troubleshoot Catalyst: 1. Use a Pre-catalyst (e.g., XPhos Pd G3). 2. Increase catalyst loading (2-5 mol%). 3. Use fresh, high-purity ligand. low_yield->check_catalyst Most Likely Cause check_temp Troubleshoot Temperature: 1. Lower reaction temperature by 10 °C. 2. Ensure controlled heating. complex_mixture->check_temp Most Likely Cause check_base Troubleshoot Base: 1. Switch to NaOtBu for max reactivity. 2. Ensure base is anhydrous and finely powdered. check_catalyst->check_base check_conditions Troubleshoot Conditions: 1. Increase temperature by 10-20 °C. 2. Confirm solvent is anhydrous and degassed. check_base->check_conditions check_ratio Troubleshoot Stoichiometry: 1. Check reagent ratios (Amine often 1.1-1.2 eq). 2. Consider adding extra ligand (10-20% excess to Pd). check_temp->check_ratio

Caption: Troubleshooting workflow for optimizing the synthesis.

Detailed Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is optimized for a high-yield synthesis on a laboratory scale.

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (e.g., 1.00 g, 4.22 mmol), XPhos Pd G3 pre-catalyst (e.g., 71 mg, 0.084 mmol), and sodium tert-butoxide (e.g., 568 mg, 5.91 mmol).

  • Sealing and Purging: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Through the septum, add anhydrous toluene (e.g., 20 mL) via syringe, followed by morpholine (e.g., 0.44 mL, 5.06 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether (50 mL) and carefully quench with water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product, typically a yellow or brown solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.[9]

References

Technical Support Center: Purification of Crude 4-(5-Bromopyridin-2-yl)morpholine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(5-Bromopyridin-2-yl)morpholine using silica gel column chromatography. Our focus is on delivering field-proven insights and robust solutions to common challenges encountered during this purification process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question: My purified fractions show significant peak tailing on TLC and analytical HPLC. What's causing this and how do I fix it?

Answer:

Peak tailing is the most common issue when purifying pyridine-containing compounds on standard silica gel.[1][2] The root cause is an acid-base interaction between the basic nitrogen atom of the pyridine ring (pKa ≈ 5-6) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes after the main band.[1]

Core Problem: Strong interaction between the basic analyte and acidic stationary phase.

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most straightforward solution is to add a small amount of a basic modifier to your eluent. This additive acts as a competitive base, interacting with the acidic silanol sites and effectively "shielding" your target compound from them.[1][2]

    • Action: Add 0.1-1% triethylamine (TEA) or 0.5-1% ammonia solution (e.g., 7N solution in methanol) to your mobile phase.

    • Validation: Before running the column, perform a TLC analysis with both the modified and unmodified eluent systems side-by-side. You should observe a significant reduction in streaking and a more compact, symmetrical spot with the modified eluent.

  • Use a Deactivated or End-Capped Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., if TEA is difficult to remove later), consider a different stationary phase.

    • Action:

      • Neutralized Silica: Prepare a slurry of silica gel in your starting eluent containing 1% TEA, pack the column, and then flush with several column volumes of the starting eluent (without TEA) before loading your sample.[3]

      • Alternative Sorbents: Consider using a less acidic stationary phase like neutral alumina or Florisil, though you will need to re-develop your solvent system via TLC.[2][4]

  • Lower the Mobile Phase pH (HPLC Context): For analytical HPLC, operating at a lower pH (e.g., 2.5-3.0 with a buffer) can protonate the silanol groups, reducing their ability to interact with the analyte.[5][6] However, ensure your column is stable at low pH.[6]

Question: I'm getting poor separation between my product and a close-running impurity. How can I improve resolution?

Answer:

Achieving good resolution depends on optimizing the selectivity of your chromatographic system. This means finding conditions where the stationary phase and mobile phase interact differently with your product compared to the impurity.

Core Problem: Insufficient difference in partitioning behavior between the product and impurity under the current conditions.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity (Fine-Tuning): If your TLC shows the spots are very close (ΔRf < 0.2), a simple adjustment in the ratio of your solvents (e.g., changing from 20% to 15% ethyl acetate in hexanes) may be enough. A slower flow rate can also sometimes improve separation.[7]

    • Change Solvent System: The choice of solvent is critical.[8] If you are using a standard hexanes/ethyl acetate system, the primary interaction is based on polarity. Introducing a solvent with different properties can enhance separation. For example, switching to a system with dichloromethane (DCM) or toluene can introduce π-π interactions, which may differentiate your aromatic product from a non-aromatic impurity.

    • Use a Gradient Elution: A shallow gradient, where the polarity of the mobile phase increases slowly over time, can sharpen peaks and improve the separation of components with different polarities.[9][10] This is often more effective than isocratic (constant solvent composition) elution for complex mixtures.[10][11]

  • Improve Column Packing and Loading Technique:

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and provides more opportunity for separation.

    • Dry Loading: If your crude product is not very soluble in the starting mobile phase, it can precipitate at the top of the column, leading to broad bands and poor separation.[2][12] In this case, use a dry loading technique: dissolve your crude material in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully load this powder onto the top of your packed column.[2][12]

Below is a workflow to guide your troubleshooting process for poor separation.

G cluster_0 Troubleshooting Poor Separation observe Observe Poor Separation (TLC ΔRf < 0.2) hypo1 Hypothesis 1: Suboptimal Mobile Phase observe->hypo1 hypo2 Hypothesis 2: Poor Technique observe->hypo2 test1 Test New Solvent Systems (e.g., Hex/EtOAc vs. DCM/MeOH) and Gradients via TLC hypo1->test1 test2 Prepare Small Test Column with Dry Loading hypo2->test2 result1 Improved ΔRf? test1->result1 result2 Sharper Bands? test2->result2 sol1 Implement Optimized Gradient/Solvent System on Full-Scale Column result1->sol1  Yes re_eval Re-evaluate: Consider Alternative Stationary Phase (e.g., Alumina) result1->re_eval  No result2->hypo1  No sol2 Use Dry Loading for Full-Scale Column result2->sol2  Yes

Caption: A high-level workflow for troubleshooting poor chromatography separation.

Question: My yield is very low after the column. Where did my product go?

Answer:

Low recovery can stem from several factors, ranging from physical loss to chemical degradation on the column.

Core Problem: Loss of product during the purification process.

Solutions:

  • Irreversible Adsorption: Due to its basicity, your compound might be binding irreversibly to the most acidic sites on the silica.

    • Action: After your expected product has eluted, perform a "methanol purge" by flushing the column with 100% methanol or a mixture like 95:5 DCM/Methanol with 1% TEA. Collect these fractions and analyze by TLC. Often, a significant amount of retained product will be recovered.

  • Compound Degradation: Standard silica gel is acidic and can cause decomposition of sensitive compounds.[4] Although this compound is generally stable, some impurities or reaction byproducts might not be.

    • Action: Perform a 2D TLC stability test.[4][12] This will definitively show if your compound is degrading upon contact with silica. If degradation is confirmed, you must switch to a neutralized silica column or an alternative stationary phase like neutral alumina.[4]

  • Product is Highly Dilute: The product may have eluted over a very large number of fractions, making it difficult to detect in any single fraction by TLC.[4]

    • Action: Combine and concentrate fractions that are expected to contain your product, even if the spots on TLC are faint. Re-run a TLC on the concentrated sample.

  • Product Co-eluted with a Non-UV Active Impurity: If you are monitoring by UV shadowing on a TLC plate, you might mistake a mixture for a pure fraction.

    • Action: Stain your TLC plates with a more general stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all components. Always confirm the purity of your combined fractions by a more robust method like ¹H NMR or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is sufficient and cost-effective, provided you address the potential for peak tailing by using a basic modifier in your eluent (see Troubleshooting).[1][2] If the compound proves to be unstable on silica (confirmed by 2D TLC), neutral alumina is the next best choice.[4]

Q2: How do I select the right mobile phase (solvent system)?

The selection process should always begin with Thin Layer Chromatography (TLC).[13][14]

  • Goal: Find a solvent system that provides a Retention Factor (Rf) of 0.25-0.35 for your target compound.[15] This Rf value generally ensures that the compound will elute from the column in a reasonable time and volume, with good separation from baseline impurities (Rf=0) and non-polar impurities that run with the solvent front (Rf≈1).

  • Common Starting Systems:

    • Hexanes/Ethyl Acetate: A good starting point for moderately polar compounds.

    • Dichloromethane/Methanol: Excellent for more polar compounds that do not move far from the baseline in Hex/EtOAc.

  • Solvent Properties: Refer to the table below for properties of common solvents.

SolventEluting Strength (ε° on Silica)Polarity IndexBoiling Point (°C)
Hexanes0.010.169
Toluene0.222.4111
Dichloromethane (DCM)0.323.140
Ethyl Acetate (EtOAc)0.454.477
Acetonitrile (ACN)0.505.882
Methanol (MeOH)0.735.165

Q3: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your crude mixture.[11]

  • Isocratic Elution: Uses a single, constant solvent composition. It is simpler to perform and is ideal if your TLC shows the desired product is well-separated from all impurities (ΔRf > 0.2 for all spots).[16] However, it can lead to long run times and broad peaks for late-eluting compounds.[10]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the more polar solvent.[10][11] This is highly recommended for mixtures containing compounds with a wide range of polarities.[11] It results in sharper peaks, better overall resolution, and faster analysis times.[9][11] For a typical purification of this compound, a linear gradient (e.g., from 5% to 40% EtOAc in Hexanes over 20 column volumes) is a robust starting point.

Q4: What is the difference between wet and dry loading, and which should I use?

  • Wet Loading: The crude sample is dissolved in a minimum amount of the initial mobile phase and loaded directly onto the top of the column.[2] This is fast and acceptable for samples that are readily soluble in the eluent.

  • Dry Loading: The crude sample is pre-adsorbed onto an inert support (usually silica gel) before being added to the column.[2][12] Dry loading is highly recommended for this compound as it often leads to better separation. It prevents issues caused by using a strong or incompatible solvent to dissolve the crude material, ensuring a narrow starting band and maximizing resolution.[12]

Q5: How can I tell if my compound is degrading on the silica gel?

A two-dimensional TLC (2D TLC) is the definitive test for stability on silica.[4][12]

Experimental Protocol: 2D TLC for Stability Analysis
  • Spotting: Take a square TLC plate. In one corner, about 1.5 cm from each edge, spot your crude material.

  • First Elution: Develop the plate in a chosen solvent system as you normally would.

  • Drying: Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom.

  • Second Elution: Place the rotated plate in the same developing chamber with the same solvent system and run it again.

  • Analysis: After the second run, dry the plate and visualize it.

    • Stable Compound: All spots will appear on a 45-degree diagonal line from the origin.

    • Unstable Compound: You will see new spots that are off the 45-degree diagonal. These are degradation products formed during the time the compound was adsorbed on the silica. If you see this, you must use a deactivated stationary phase.[4]

References

Technical Support Center: Identification and Mitigation of Byproducts in the Synthesis of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-bromopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the identification of common byproducts, understand their formation mechanisms, and provide actionable troubleshooting strategies to optimize your reaction outcomes and ensure the purity of your target compound.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. While both methods are effective, they are not without their challenges, often leading to the formation of undesired byproducts that can complicate purification and compromise the yield and purity of the final product. Understanding the potential side reactions inherent to each synthetic pathway is crucial for successful and reproducible synthesis.

This guide provides a structured, question-and-answer-based approach to directly address the specific issues you may encounter in your laboratory.

Common Synthetic Routes and Potential Side Reactions

Nucleophilic Aromatic Substitution (SNAr)

This is a common method for synthesizing this compound, typically involving the reaction of 2,5-dibromopyridine with morpholine in the presence of a base. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic attack.[1][2][3]

sn_ar_reaction start 2,5-Dibromopyridine + Morpholine intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack byproduct2 Isomeric Substitution Products start->byproduct2 Side Reaction (Harsh Conditions) product This compound intermediate->product Loss of Br- byproduct1 2,5-dimorpholinopyridine product->byproduct1 Further Reaction (Excess Morpholine) base Base (e.g., K2CO3, Cs2CO3)

Caption: SNAr pathway for this compound synthesis.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly when the SNAr reaction is sluggish.[4][5][6] It involves the coupling of an aryl halide (2,5-dibromopyridine) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8][9]

buchwald_hartwig_reaction reactants 2,5-Dibromopyridine + Morpholine catalyst_cycle Pd(0)/Pd(II) Catalytic Cycle reactants->catalyst_cycle Oxidative Addition byproduct1 2-Morpholinopyridine (Hydrodehalogenation) reactants->byproduct1 Side Reaction product This compound catalyst_cycle->product Reductive Elimination byproduct2 2,5-dimorpholinopyridine (Over-amination) product->byproduct2 Side Reaction

Caption: Buchwald-Hartwig amination pathway and potential side reactions.

Troubleshooting Guides & FAQs

Byproduct Identification & Mitigation
Byproduct NameCommon Synthetic RouteProbable CauseIdentification (Expected Mass [M+H]⁺)Mitigation Strategies
2,5-dimorpholinopyridine SNAr, Buchwald-HartwigExcess morpholine, high temperature, prolonged reaction time.248.16Use stoichiometric amounts of morpholine, lower reaction temperature, monitor reaction progress closely.
2-Morpholinopyridine Buchwald-HartwigHydrodehalogenation of the starting material or product.[10][11][12]163.12Use high-purity reagents and solvents, degas the reaction mixture, optimize ligand and base.
Isomeric Substitution Products SNArHigh reaction temperatures leading to loss of regioselectivity.243.02Maintain lower reaction temperatures, consider a milder base.
Unreacted 2,5-dibromopyridine BothIncomplete reaction.236.89Increase reaction time or temperature cautiously, ensure efficient stirring, check reagent purity.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2,5-dimorpholinopyridine in my SNAr reaction. What is causing this and how can I prevent it?

A1: Senior Application Scientist's Insight:

The formation of 2,5-dimorpholinopyridine is a classic example of over-amination. This occurs when the desired product, this compound, undergoes a second nucleophilic substitution with another molecule of morpholine.

Causality:

  • Stoichiometry: Using a large excess of morpholine significantly increases the probability of the second substitution.

  • Reaction Conditions: High temperatures and extended reaction times provide the necessary energy and opportunity for this subsequent reaction to occur.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Start with a 1:1 to 1:1.2 molar ratio of 2,5-dibromopyridine to morpholine.

  • Temperature Management: Lower the reaction temperature. While this may slow down the reaction rate, it will disproportionately affect the rate of the second substitution, thus improving selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted byproduct.

Q2: In my Buchwald-Hartwig amination, I am seeing a peak corresponding to 2-morpholinopyridine. What is this byproduct and how is it formed?

A2: Senior Application Scientist's Insight:

The presence of 2-morpholinopyridine is indicative of a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation .[10][13] In this process, the bromine atom at the 5-position of either the starting material or the product is replaced by a hydrogen atom.

Causality:

  • Hydride Sources: Trace amounts of water, alcohols (if used as solvents), or even the amine itself can act as hydride sources.

  • Catalyst Decomposition: The formation of palladium hydride species, often from the decomposition of the active catalyst, can facilitate this undesired reduction.[13]

  • Ligand Choice: The nature of the phosphine ligand can influence the propensity for hydrodehalogenation.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Choice: If possible, avoid protic solvents. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[7]

  • Reagent Purity: Use high-purity starting materials and reagents.

  • Ligand and Base Optimization: Screen different phosphine ligands and bases. Sometimes a bulkier ligand or a weaker base can suppress hydrodehalogenation.

  • Degassing: Thoroughly degas the reaction mixture before heating to remove dissolved oxygen, which can contribute to catalyst decomposition.

Q3: My SNAr reaction is sluggish and upon forcing the conditions with higher heat, I get a mixture of products. What is happening?

A3: Senior Application Scientist's Insight:

While SNAr on 2,5-dibromopyridine is expected to be regioselective for the more activated 2-position, harsh reaction conditions can lead to a loss of this selectivity.[1] Extremely high temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive 5-position, or potentially lead to other side reactions.

Causality:

  • Loss of Regioselectivity: At elevated temperatures, the kinetic product (substitution at C2) and the thermodynamic product (potentially substitution at C5 or other rearrangements) may both form.

  • Decomposition: High temperatures can also lead to the decomposition of starting materials, reagents, or the desired product.

Troubleshooting Protocol:

  • Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate. A temperature screen is highly recommended.

  • Choice of Base: A stronger, non-nucleophilic base might facilitate the reaction at a lower temperature. For example, cesium carbonate is often more effective than potassium carbonate.[14]

  • Consider an Alternative Route: If optimizing the SNAr conditions does not yield a clean product, the Buchwald-Hartwig amination is an excellent alternative that often proceeds under milder conditions.[5]

Analytical Characterization of Byproducts

A robust analytical workflow is essential for identifying and quantifying byproducts.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute more non-polar compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Identify peaks corresponding to the expected molecular weights of the product and potential byproducts.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Purify a small amount of the crude mixture via preparative TLC or a small silica plug to isolate the byproduct of interest. Dissolve the isolated fraction in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct. For example, the disappearance of a signal in the aromatic region and the appearance of a new signal corresponding to a proton on the pyridine ring can indicate hydrodehalogenation.

References

Technical Support Center: Troubleshooting Reactions with 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(5-Bromopyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile building block. As a substituted 2-aminopyridine, this compound is a valuable precursor in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] However, its electronic properties and the presence of multiple heteroatoms can present unique challenges.

This document moves beyond simple protocols to explain the chemical reasoning behind common failures and provides logical, step-by-step solutions to guide you toward a successful outcome.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction shows no conversion, and I only recover my starting materials. What are the first things I should check?

A1: This is a common issue that usually points to a fundamental problem with one of the core reaction components. Before making significant changes to the methodology, perform a systematic check of the following:

  • Inert Atmosphere Integrity: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[3] The presence of oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[3][4]

    • Action: Ensure your solvent is thoroughly degassed using techniques like freeze-pump-thaw (3 cycles recommended) or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Reagent Purity and Stability:

    • This compound: Verify the purity of your starting material. While generally stable, impurities can interfere with catalysis.

    • Boronic Acid/Ester (Suzuki Coupling): Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved.[6][7] Consider using a fresh bottle or purifying the existing stock.

    • Amine (Buchwald-Hartwig Coupling): Ensure the amine coupling partner is pure and dry.

  • Catalyst and Ligand Activity: Palladium precatalysts and phosphine-based ligands can degrade upon improper storage.

    • Action: Use a freshly opened bottle of catalyst/ligand or one that has been stored correctly under an inert atmosphere. If using a Pd(II) source (e.g., Pd(OAc)₂), remember it requires in situ reduction to the active Pd(0) species, a step that can sometimes fail.[3] Using a well-defined, air-stable Pd(0) precatalyst (e.g., a palladacycle) can often provide more reproducible results.[3]

  • Solvent Quality: Ensure you are using anhydrous solvents, as water content can interfere with many catalytic cycles, especially in Buchwald-Hartwig aminations. However, for some Suzuki reactions, a specific amount of water is required as a co-solvent.[8][9]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the 2-morpholinopyridine scaffold introduces specific challenges, primarily due to the Lewis basic pyridine nitrogen, which can coordinate to the palladium center and inhibit catalysis.[4][10]

Q2: My Suzuki reaction is sluggish or stalls with low yield. How can I improve it?

A2: A stalled reaction with this substrate often points to an issue with the catalyst's efficiency in navigating the catalytic cycle. The electron-rich nature of the 2-morpholinopyridine ring can make oxidative addition more challenging compared to electron-deficient pyridines.

Logical Troubleshooting Flow: Suzuki-Miyaura Reaction

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Check_Basics Step 1: Verify Basics (Inert Atmosphere, Reagent Purity, Solvent Quality) Start->Check_Basics Initial Assessment Catalyst_System Step 2: Optimize Catalyst System Check_Basics->Catalyst_System If basics are confirmed Ligand Change Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Catalyst_System->Ligand Precatalyst Change Pd Source: Try air-stable precatalyst (e.g., XPhos Pd G3) Catalyst_System->Precatalyst Loading Increase Catalyst Loading (e.g., from 1-2 mol% to 3-5 mol%) Catalyst_System->Loading Reaction_Conditions Step 3: Adjust Reaction Conditions Ligand->Reaction_Conditions Precatalyst->Reaction_Conditions Loading->Reaction_Conditions Base Change Base: Try K3PO4 or Cs2CO3 (Ensure fine powder) Reaction_Conditions->Base Temperature Increase Temperature (Monitor for degradation) Reaction_Conditions->Temperature Solvent Change Solvent: Try Dioxane, Toluene, or 2-MeTHF Reaction_Conditions->Solvent Success Reaction Successful Base->Success If yield improves Temperature->Success If yield improves Solvent->Success If yield improves

Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Recommended Actions:

  • Optimize the Ligand: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that can promote the crucial reductive elimination step and prevent catalyst inhibition by the pyridine nitrogen.

  • Re-evaluate the Base and Solvent System: The base is not merely a proton scavenger; it actively participates in the transmetalation step.[3] The choice of base and its solubility are critical.

  • Consider Boron Reagent Stability: If you observe significant starting materials and no homocoupling, your boronic acid might be degrading before it can participate in the reaction.

Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Citation
Palladium Source Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos Pd G3)Air-stable precatalysts offer greater reproducibility.[3]
Ligand Buchwald Ligands (XPhos, SPhos, RuPhos)Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[4][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Choice depends on substrate tolerance and solvent. Stronger bases can sometimes accelerate catalysis but may also promote protodeboronation.[9][12]
Solvent System Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OThe aqueous phase is crucial for activating the boronic acid for transmetalation. Vigorous stirring is essential for biphasic systems.
Boron Reagent Boronic Pinacol Esters, Potassium OrganotrifluoroboratesThese are often more stable to protodeboronation than the corresponding boronic acids, providing a slow release of the active species.[6][13][14][15]
Q3: My reaction produces a significant amount of biaryl homocoupling product from my boronic acid. What's causing this?

A3: This side reaction is almost always caused by the presence of oxygen.[4] Oxygen can facilitate an oxidative coupling of the boronic acid, consuming your reagent and generating impurities that can be difficult to separate.

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Ensure your solvent is rigorously deoxygenated before adding the catalyst. If sparging, use a needle that reaches the bottom of the solvent and bubble for an extended period.

  • Use a Pd(0) Source: Using a catalyst already in the active Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.[4]

  • Lower the Reaction Temperature: Homocoupling pathways can sometimes be disfavored at lower temperatures.[4] Try running the reaction at 80 °C instead of 100-110 °C, though this may require longer reaction times.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between this compound and another amine. Key challenges include potential catalyst inhibition by the amine substrate/product and the steric hindrance around the 2-position of the pyridine ring.[16][17]

Q4: My Buchwald-Hartwig amination is not working. What catalyst system should I use?

A4: The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic effect of the palladium source, ligand, and base.[18] For a substrate like this compound, which is a heteroaryl halide, specialized ligands are required.

Logical Troubleshooting Flow: Buchwald-Hartwig Amination

Buchwald_Troubleshooting Start Low/No Yield in Buchwald-Hartwig Amination Check_Basics Step 1: Verify Basics (Inert Atmosphere, Reagent Purity, DRY Solvent) Start->Check_Basics Initial Assessment Catalyst_System Step 2: Optimize Catalyst System Check_Basics->Catalyst_System If basics are confirmed Ligand Select Appropriate Ligand: RuPhos for 2° amines BrettPhos for 1° amines Catalyst_System->Ligand Base Select Strong, Non-nucleophilic Base: NaOtBu, LHMDS, or K3PO4 Catalyst_System->Base Solvent Select Aprotic Solvent: Toluene, Dioxane, THF Catalyst_System->Solvent Reaction_Conditions Step 3: Adjust Reaction Conditions Ligand->Reaction_Conditions Base->Reaction_Conditions Solvent->Reaction_Conditions Temperature Adjust Temperature: Start at 80-100 °C (Avoid excessive heat) Reaction_Conditions->Temperature Concentration Check Concentration: Typically 0.1 M - 0.5 M Reaction_Conditions->Concentration Success Reaction Successful Temperature->Success If yield improves Concentration->Success If yield improves

Caption: Logical workflow for troubleshooting Buchwald-Hartwig amination reactions.

Recommended Actions:

  • Ligand Selection is Crucial: The development of bulky, electron-rich dialkylbiaryl phosphine ligands was a major breakthrough for this reaction.[19]

    • For coupling with secondary amines , RuPhos is often a superior ligand.[19]

    • For coupling with primary amines , BrettPhos has shown excellent results, particularly in promoting selective monoarylation.[19]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[20]

    • NaOt-Bu (Sodium tert-butoxide): The most common and often most effective base, promoting high reaction rates. However, it is incompatible with base-sensitive functional groups like esters.[8]

    • LHMDS (Lithium bis(trimethylsilyl)amide): Useful for substrates with protic functional groups.[8]

    • K₃PO₄ / Cs₂CO₃: Weaker bases that offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[8]

  • Solvent Choice: Anhydrous, non-polar aprotic solvents are standard.

    • Toluene, Dioxane, THF: These are the most common solvents. The choice can influence the solubility of the base and the catalytic intermediates.[20][21][22]

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Citation
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., RuPhos Pd G3)The choice often depends on the ligand used. Pre-formed precatalysts can offer better consistency.[17]
Ligand RuPhos (for 2° amines), BrettPhos (for 1° amines), XPhosThese ligands are specifically designed for challenging C-N couplings, including those on heteroaryl systems.[19]
Base NaOt-Bu, LHMDS, K₃PO₄The base must be strong enough to facilitate the catalytic cycle without causing side reactions. The choice is often substrate-dependent.[8]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)Non-polar solvents are generally preferred.[20]

Standard Experimental Protocols

These protocols are intended as a starting point and may require optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inerting: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and the degassed solvent system (e.g., Dioxane/H₂O, 10:1 ratio, to achieve a concentration of 0.1–0.5 M).[3]

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene, to achieve 0.1–0.5 M concentration).

  • Reaction: Seal the vessel and heat in a preheated oil bath (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.

References

Technical Support Center: Catalyst Selection and Optimization for Coupling Reactions with 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-(5-Bromopyridin-2-yl)morpholine. This key building block is integral to numerous drug discovery programs due to the prevalence of the 2-morpholinopyridine scaffold in biologically active molecules. However, its successful implementation in common C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often challenging.

The primary difficulty arises from the inherent nature of the substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering catalytic turnover.[1][2][3] This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these challenges and optimize your reaction outcomes.

General Considerations & Initial Setup

Before diving into specific reaction types, successful coupling hinges on foundational experimental parameters.

Q: What are the most critical "first-pass" parameters I should control before starting any optimization?

A: Success begins before the catalyst is even added. Pay close attention to the following:

  • Reagent Quality: Ensure your this compound is pure and dry. Similarly, your coupling partner (boronic acid, amine, alkyne) should be of high purity. Impurities can act as catalyst poisons.[1]

  • Solvent Purity: Use anhydrous and degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, while water can lead to side reactions like protodeboronation in Suzuki couplings.[1][2]

  • Inert Atmosphere: Rigorously purge your reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents, especially the catalyst and ligands.[4] This prevents the degradation of the active Pd(0) catalyst.

  • Base Quality: For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered to maximize surface area and reactivity. For bases like NaOtBu, use freshly opened bottles as it is highly hygroscopic.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)-C(sp²) bonds.[5] However, with this compound, catalyst inhibition is a primary failure mode.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling is not working or gives very low yield. What is the most likely cause?

A1: The most common issue is catalyst inhibition by the pyridine nitrogen . The lone pair on the nitrogen coordinates to the palladium center, effectively poisoning the catalyst.[1][3] The secondary issue is often a slow or inefficient oxidative addition step at the C-Br bond.[3]

Solution:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands . These ligands create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating while promoting the desired catalytic cycle.[1][3][6]

  • Increase Temperature: If the reaction is sluggish, a higher temperature can often overcome the activation barrier for oxidative addition. However, be cautious, as excessively high temperatures can lead to catalyst decomposition into palladium black.[1]

Q2: Which specific catalyst/ligand systems are recommended for this substrate?

A2: There is no single "magic bullet," and screening is often necessary.[6] However, the following systems are excellent starting points. They are designed to promote reactivity with challenging heteroaryl halides.

Catalyst SystemPrecatalyst (mol%)Ligand (mol%)Typical BaseTypical SolventTemperature (°C)Key Insight
System 1: SPhos Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄1,4-Dioxane/H₂O80-110SPhos is a go-to ligand for many challenging heteroaryl couplings due to its bulk and electron-donating properties.[1][3]
System 2: XPhos Pd(OAc)₂ (2-5%)XPhos (4-10%)K₂CO₃Toluene/H₂O90-110Similar to SPhos, XPhos provides a highly active catalyst suitable for electron-rich pyridines.
System 3: RuPhos Pd₂(dba)₃ (1-2%)RuPhos (2-4%)Cs₂CO₃THF/H₂O80-100RuPhos can sometimes offer unique reactivity where other ligands fail.
System 4: P(t-Bu)₃ Pd₂(dba)₃ (1-2%)P(t-Bu)₃ (2-4%)K₃PO₄THF65-80A highly electron-rich and bulky but less common choice that has proven effective for some pyridine substrates.[6][7]

Q3: I see byproduct formation, specifically the debrominated starting material. What's happening?

A3: You are observing protodeboronation of your boronic acid coupling partner, followed by hydrodehalogenation of your starting material. This happens when water reacts with the boronic acid, replacing the boronic acid group with a hydrogen.[1][2]

Solution:

  • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[2]

  • Ensure your solvent is truly anhydrous and the reaction is thoroughly degassed.

  • Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.

Workflow & Protocol

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Combine Substrate, Boronic Acid, & Base purge Purge Vessel with Inert Gas (3x) start->purge reagents Add Catalyst, Ligand, & Solvent purge->reagents heat Heat to Target Temp (e.g., 100 °C) reagents->heat monitor Monitor by TLC/LC-MS (1h, 4h, 16h) heat->monitor decision Reaction Complete? monitor->decision decision->heat No cool Cool to RT decision->cool Yes extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Example Protocol: Suzuki Coupling with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).

  • Seal the flask, and evacuate and backfill with argon three times.[4]

  • Under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is essential for synthesizing aryl amines but shares the same catalyst inhibition challenges as the Suzuki coupling.[8][9] The choice of base is particularly critical here, as it must be strong enough to deprotonate the amine nucleophile without causing side reactions.[10]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination is failing. I'm using a good ligand like XPhos, but see no product.

A1: Assuming your ligand choice is appropriate, the issue is most likely related to the base or the amine nucleophile .

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[2] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ are often insufficient.[11]

  • Amine Reactivity: Highly sterically hindered amines can be challenging coupling partners. Also, ensure your amine is not the limiting reagent and is pure.

Q2: What are the best conditions for coupling a primary or secondary amine?

A2: The conditions are similar, but ligand choice can be tailored. Bulky biarylphosphine ligands are essential to prevent catalyst inhibition and promote C-N bond formation.[2]

Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Key Insight
System 1: XPhos Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBuToluene100-110A highly general and robust system for a wide range of primary and secondary amines.
System 2: BrettPhos Pd(OAc)₂ (2%)BrettPhos (4%)K₃PO₄t-BuOH100BrettPhos is specifically designed for coupling primary amines and can sometimes be superior to other ligands for this class.[11]
System 3: RuPhos G3-RuPhos Precat. (1-3%)(Precatalyst)LHMDSTHF70-90Using a pre-formed palladacycle can offer higher activity and reproducibility. LHMDS is a strong, non-nucleophilic base.

Q3: I'm trying to couple aniline, but the reaction is messy. Why?

A3: Aryl amines like aniline are less basic than alkylamines and can be more challenging. Competitive side reactions like hydrodehalogenation can occur.[2] Optimization of the catalyst-to-ligand ratio and temperature is crucial. Sometimes, using a weaker base like Cs₂CO₃ or K₃PO₄ at a slightly higher temperature can provide a cleaner reaction profile for base-sensitive substrates.[2]

Buchwald_Troubleshooting start Low/No Product in Buchwald-Hartwig q1 Is the Ligand a Bulky Biarylphosphine (e.g., XPhos, RuPhos)? start->q1 a1_no Switch to XPhos, SPhos, or RuPhos. Standard ligands fail. q1->a1_no No q2 Is the Base Strong & Non-nucleophilic (e.g., NaOtBu, LHMDS)? q1->q2 Yes a2_no Use NaOtBu or LHMDS. Carbonates are often too weak. q2->a2_no No q3 Are Reagents Pure & Atmosphere Inert? q2->q3 Yes a3_no Use Dry/Degassed Solvents. Purge with Argon. Check Reagent Purity. q3->a3_no No a3_yes Screen Temperature (80-120 °C) and Catalyst Loading (2-5%). q3->a3_yes Yes

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) salt.[2][12]

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira coupling is sluggish and requires high temperatures.

A1: This is common for aryl bromides, which are less reactive than aryl iodides in Sonogashira couplings.[2][12]

  • Ensure Copper Co-catalyst is Active: The reaction typically requires a copper(I) co-catalyst, such as CuI.[13] Ensure your CuI is fresh; it should be off-white, not green or brown.

  • Base Choice: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also serves as the solvent in many cases.[14]

Q2: What are the standard conditions for a Sonogashira coupling with this substrate?

A2: A typical setup involves a Pd(II) or Pd(0) source, a phosphine ligand, a copper(I) salt, and an amine base.

ComponentRecommendationMolar Ratio (vs. Bromide)Purpose
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄0.01 - 0.05Main catalyst for the cross-coupling cycle.
Cu Co-catalyst CuI0.02 - 0.10Co-catalyst for the copper cycle, activates the alkyne.[12]
Ligand PPh₃0.02 - 0.10Stabilizes the palladium catalyst.
Base/Solvent Et₃N or DIPEA> 3.0 (often used as solvent)Acts as base and solvent.
Alkyne Terminal Alkyne1.1 - 1.5Coupling partner.
Temperature 60 - 100 °CN/AAryl bromides often require heating to achieve a reasonable rate.[2]

Example Protocol: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed triethylamine via syringe until all solids are dissolved.

  • Add phenylacetylene (1.2 eq) via syringe.

  • Heat the mixture to 80 °C and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture, filter off the ammonium salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent (e.g., DCM or EtOAc), wash with water, and dry.

  • Purify by column chromatography.

References

Technical Support Center: Purification of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(5-bromopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.

I. Troubleshooting Guide: Common Impurities and Removal Strategies

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction, can present several purification challenges.[1] This section addresses specific issues in a question-and-answer format to guide you through effective troubleshooting.

Issue 1: Incomplete Reaction - Presence of Starting Materials

Q1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 2,5-dibromopyridine and/or morpholine. What are the likely causes and how can I resolve this?

A1: The persistence of starting materials is a common issue that can typically be traced back to several factors related to reaction kinetics and reagent stability.

  • Insufficient Reaction Time or Temperature: The Buchwald-Hartwig coupling, while powerful, may require extended reaction times or higher temperatures to proceed to completion, especially with less reactive aryl bromides. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also critical; sterically hindered and electron-rich ligands often improve catalyst stability and activity.[2]

  • Base Inefficiency: The choice and quality of the base are paramount. A weak or partially soluble base can hinder the deprotonation of the amine, a key step in the catalytic cycle.[3] Consider using a stronger base like sodium tert-butoxide or cesium carbonate, and ensure it is finely powdered and dry.

Purification Strategy for Starting Material Contamination:

If unreacted starting materials are present in the crude product, a well-designed column chromatography protocol is the most effective purification method.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with differing polarities.
Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a low polarity eluent (e.g., 5% EtOAc in hexanes) to first elute the less polar 2,5-dibromopyridine. Gradually increase the polarity to elute the desired product, this compound. Morpholine, being highly polar, will remain on the column or elute much later.

A typical aqueous work-up can also help remove excess morpholine and the inorganic base.[4] Wash the organic layer with water and then brine to remove water-soluble impurities.

Issue 2: Formation of Side Products

Q2: I've observed an impurity with a mass corresponding to the double addition of morpholine (2,5-dimorpholinopyridine). How can this be minimized?

A2: The formation of 2,5-dimorpholinopyridine is a result of the high reactivity of the second bromine atom on the pyridine ring. To minimize this side product:

  • Control Stoichiometry: Use a slight excess of 2,5-dibromopyridine relative to morpholine (e.g., 1.1 to 1.2 equivalents). This ensures that morpholine is the limiting reagent, reducing the probability of a second substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for monosubstitution. However, this may require longer reaction times.

Purification Strategy for Disubstituted Byproduct:

The disubstituted product is significantly more polar than the desired monosubstituted product. Column chromatography, as described above, is an effective separation technique. The increased polarity of the 2,5-dimorpholinopyridine will result in a longer retention time on the silica gel column.

Q3: My mass spectrum shows a peak corresponding to the hydrodehalogenated product (2-morpholinopyridine). What causes this and how can I prevent it?

A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings and can occur through a competing pathway to the desired C-N bond formation.[1] This is often exacerbated by:

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried.

  • Ligand Choice: Certain phosphine ligands are more prone to promoting this side reaction. Experimenting with different ligands may be necessary.

Purification Strategy for Hydrodehalogenated Impurity:

The polarity of 2-morpholinopyridine is very similar to the desired product, making separation by column chromatography challenging but feasible with a carefully optimized gradient. High-Performance Liquid Chromatography (HPLC) may be required for complete separation if high purity is essential.[5]

Workflow for Impurity Identification and Removal

G start Crude Product Analysis (TLC, LC-MS) impurity_check Impurities Detected? start->impurity_check pure Product is Pure impurity_check->pure No id_impurity Identify Impurity Type impurity_check->id_impurity Yes starting_materials starting_materials id_impurity->starting_materials Starting Materials side_products side_products id_impurity->side_products Side Products sm_strategy Aqueous Work-up & Column Chromatography starting_materials->sm_strategy 2,5-dibromopyridine Morpholine disubstituted disubstituted side_products->disubstituted 2,5-dimorpholinopyridine hydrodehalogenated hydrodehalogenated side_products->hydrodehalogenated 2-morpholinopyridine final_purity Assess Final Purity (NMR, HPLC) sm_strategy->final_purity disub_strategy disub_strategy disubstituted->disub_strategy Column Chromatography hydro_strategy hydro_strategy hydrodehalogenated->hydro_strategy Optimized Column Chromatography / HPLC disub_strategy->final_purity hydro_strategy->final_purity

Caption: Decision tree for impurity identification and removal.

II. Frequently Asked Questions (FAQs)

Q4: What is the ideal solvent for recrystallizing this compound?

A4: While column chromatography is often the primary purification method, recrystallization can be an effective final polishing step. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often a good starting point. Experiment with small quantities to find the optimal ratio that allows for the slow formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.[6]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any residual impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound and detecting trace impurities that may not be visible by NMR.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q6: Are there any specific safety precautions I should take when working with this compound and its precursors?

A6: Yes, standard laboratory safety practices should be strictly followed. 2,5-dibromopyridine is an irritant, and morpholine is corrosive and flammable.[4] The palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

General Synthesis and Purification Workflow

References

Technical Support Center: Navigating the Scale-Up of 4-(5-Bromopyridin-2-yl)morpholine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(5-Bromopyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

Overview of Synthetic Strategy

This compound is a key building block in pharmaceutical development, often utilized for its unique electronic and structural properties.[1] The most robust and widely applicable method for its synthesis is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[2][3] This reaction couples an aryl halide (2,5-dibromopyridine) with an amine (morpholine) to form a new carbon-nitrogen bond.

The primary reaction is as follows:

2,5-Dibromopyridine + Morpholine --(Pd Catalyst, Ligand, Base)--> this compound

While effective at the lab scale, scaling this process introduces challenges related to reaction kinetics, heat and mass transfer, and impurity profiling that must be carefully managed.[4][5] This guide will address these challenges directly.

Visualizing the Core Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is fundamental to effective troubleshooting. The catalytic cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Buchwald-Hartwig Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex (Ar)(PdII)(Br)L_n A->B + Ar-Br C Amine Coordination B->C + Morpholine D Amide Complex (Ar)(PdII)(NR2)L_n C->D - HBr (+ Base) D->A Reductive Elimination Product Ar-NR2 (Product) D->Product ArBr 2,5-Dibromopyridine Morpholine Morpholine Base Base (e.g., NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My reaction shows low yield or has stalled. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent initial challenge. The cause is often related to the catalyst system, reagents, or reaction conditions.

  • Potential Causes & Troubleshooting Steps:

    • Inactive Catalyst System: The Pd(0) active species may not be forming or is being deactivated.

      • Solution: Ensure you are using a reliable palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed (NHC)Pd catalyst) and an appropriate phosphine ligand.[6] Sterically hindered biarylphosphine ligands like XPhos or DavePhos are often effective for this type of coupling.[7] Ensure the ligand is not degraded; store it under an inert atmosphere.

    • Insufficient or Inappropriate Base: The base is critical for deprotonating the amine-catalyst complex to facilitate reductive elimination.[2]

      • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. However, if it leads to side reactions, consider screening other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though they may require higher temperatures.

    • Poor Reagent Quality: Impurities in starting materials can poison the catalyst.

      • Solution: Verify the purity of your 2,5-dibromopyridine and morpholine. Water is particularly detrimental; ensure morpholine is anhydrous and use an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

      • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor by TLC or HPLC to check for product formation versus impurity generation.

Issue 2: I'm observing significant impurity formation, particularly a di-substituted byproduct. How can I improve selectivity?

Answer: The primary impurity concern is often the formation of 2,5-di(morpholino)pyridine from a second amination reaction. Controlling regioselectivity is key.

  • Potential Causes & Troubleshooting Steps:

    • Stoichiometry: Using an excess of morpholine drives the reaction towards double substitution.

      • Solution: Carefully control the stoichiometry. Use 2,5-dibromopyridine as the limiting reagent or run the reaction with a slight excess of the dibromopyridine (e.g., 1.1 equivalents) relative to morpholine. Unreacted dibromopyridine is typically easier to separate from the product than the di-substituted impurity.

    • High Temperature or Long Reaction Time: Forcing the reaction can lead to the less reactive C-Br bond at the 5-position reacting.

      • Solution: Lower the reaction temperature and monitor the reaction closely. Stop the reaction once the consumption of morpholine has plateaued to prevent the secondary reaction from progressing.

    • Hydrodehalogenation: You may observe the formation of 2-morpholinopyridine (loss of the bromine at the 5-position).

      • Solution: This can be caused by trace water or other protic sources. Ensure strictly anhydrous conditions. Some ligand/base combinations are also more prone to this side reaction.

Common Impurity Potential Origin Analytical Detection
2,5-di(morpholino)pyridineSecond Buchwald-Hartwig aminationLC-MS (higher mass), HPLC (different retention time)
2-morpholinopyridineHydrodehalogenation side reactionLC-MS (lower mass), ¹H NMR (absence of Br signal)
Unreacted 2,5-dibromopyridineIncomplete reactionHPLC, TLC, GC-MS

Issue 3: The reaction worked well in a 1L flask, but is failing or inconsistent in a 20L reactor. What scale-up factors should I investigate?

Answer: This is a classic scale-up challenge, often rooted in physical processes rather than the chemistry itself.[4][5] Industrial reactors do not behave like laboratory glassware.[5]

  • Potential Causes & Troubleshooting Steps:

    • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up.[5] The exothermic nature of the reaction can create localized hot spots, leading to impurity formation.

      • Solution: Use a jacketed reactor with precise temperature control. Monitor both the jacket temperature and the internal batch temperature. Consider a controlled, slower addition of one of the reagents (e.g., adding the base as a solution over time) to manage the exotherm.

    • Poor Mixing and Mass Transfer: Inadequate mixing can lead to localized concentration gradients, causing the reaction to stall or generate byproducts. What works with a magnetic stir bar will not suffice at scale.[4]

      • Solution: Ensure the reactor is equipped with appropriate baffles and an impeller designed for homogenous mixing of slurries (as the base is often a solid). Model the mixing parameters (e.g., tip speed, power per unit volume) to ensure they are consistent with the lab scale.

    • Oxygen Sensitivity: Ingress of oxygen at larger scales can be more problematic, leading to catalyst deactivation.

      • Solution: Ensure the reactor can be properly purged and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the process. Perform multiple vacuum/inert gas cycles before heating.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Identified: Low Yield / Impurities Check_Purity 1. Verify Purity of Starting Materials (2,5-dibromopyridine, morpholine) Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Purify_SMs Purify/Source New Starting Materials Check_Purity->Purify_SMs Impure Check_Catalyst 3. Assess Catalyst System Check_Conditions->Check_Catalyst Conditions OK Optimize_Temp Optimize Temperature & Time Check_Conditions->Optimize_Temp Suboptimal Check_Scale 4. Evaluate Scale-Up Parameters (if applicable) Check_Catalyst->Check_Scale System OK Optimize_Catalyst Screen Ligands / Base Check_Catalyst->Optimize_Catalyst Suboptimal Optimize_Mixing Improve Mixing / Heat Transfer Check_Scale->Optimize_Mixing Issue Found Success Problem Resolved Check_Scale->Success Parameters OK Purify_SMs->Check_Purity Optimize_Temp->Check_Conditions Optimize_Catalyst->Check_Catalyst Optimize_Mixing->Check_Scale

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 4: My product is difficult to purify. What strategies can I use to improve isolation?

Answer: Purification is critical for delivering material that meets specifications. Challenges often involve removing residual palladium, the di-substituted impurity, or other closely-related byproducts.

  • Potential Causes & Troubleshooting Steps:

    • Residual Palladium Catalyst: Palladium contamination is a major concern in pharmaceutical intermediates.

      • Solution: After the reaction work-up, treat the organic solution with a palladium scavenger (e.g., silica-bound thiol or charcoal). A simple filtration can then remove the scavenger and the bound palladium.

    • Poor Crystallization: The product may be an oil or may not crystallize cleanly from the crude mixture.

      • Solution: Perform a solvent screen for crystallization. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and add an anti-solvent (e.g., hexanes, heptane) until turbidity is observed, then cool. Seeding with a small amount of pure crystal can aid nucleation.

    • Chromatography Issues: Co-elution of impurities on silica gel.

      • Solution: If chromatography is necessary, screen different solvent systems. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar mixture (e.g., hexane/ethyl acetate) is typically effective. The di-substituted product is more polar and will have a lower Rf value than the desired mono-substituted product.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis via Buchwald-Hartwig Amination

Materials:

  • 2,5-Dibromopyridine (11.85 g, 50.0 mmol, 1.0 eq)

  • Morpholine (4.36 g, 50.0 mmol, 1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.458 g, 0.5 mmol, 1 mol%)

  • XPhos (0.953 g, 2.0 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 6.73 g, 70.0 mmol, 1.4 eq)

  • Anhydrous Toluene (200 mL)

Procedure:

  • Reactor Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dibromopyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (200 mL) via cannula, followed by the morpholine (4.36 g) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or HPLC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by slowly adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield this compound as a solid. Typical yields are in the 75-90% range.

References

Technical Support Center: Reaction Monitoring for the Synthesis of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(5-Bromopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the monitoring of this crucial synthetic transformation. Our focus is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles governing these analytical techniques.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the N-arylation of morpholine with a suitable bromopyridine derivative. The most common methods employed are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[1][2][3][4] Effective reaction monitoring is paramount to ensure optimal yield, purity, and scalability of this process. This guide will delve into the nuances of various monitoring techniques, providing practical, field-proven insights to streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Question 1: My TLC analysis shows multiple spots, and I'm unsure which one is my product. How can I definitively identify the product spot?

Answer: This is a common challenge, especially in the initial stages of reaction optimization. Here’s a systematic approach to identifying your product spot:

  • Co-spotting: The most reliable method is to spot your reaction mixture alongside pure starting materials (2,5-dibromopyridine and morpholine) and, if available, a pure sample of the product, this compound, on the same TLC plate. The spot in the reaction mixture lane that has the same retention factor (Rf) as the pure product is your desired compound.

  • Rf Value Consideration: Generally, the product, this compound, will have an Rf value that is intermediate between the more nonpolar 2,5-dibromopyridine and the highly polar morpholine. The polarity of the product is influenced by the introduction of the morpholine ring.

  • Visualization Techniques: Utilize multiple visualization methods. Under UV light (254 nm), all aromatic compounds (starting material and product) should be visible.[5][6] Staining with potassium permanganate can help visualize compounds that are susceptible to oxidation.

  • Reaction Progression Monitoring: Take TLC samples at different time points (e.g., t=0, 1h, 4h, completion). You should observe the disappearance of the starting material spots and the appearance and intensification of a new spot, which is likely your product.[7]

Question 2: My TLC spots are streaking or tailing. What causes this, and how can I improve the resolution?

Answer: Streaking or tailing on a TLC plate is often indicative of issues with the sample, solvent system, or the stationary phase. For a basic compound like this compound, the primary cause is often unwanted interactions with the acidic silica gel.

  • Acid-Base Interactions: The basic nitrogen atoms in your product and morpholine can interact strongly with the acidic silanol groups on the silica plate, leading to tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your developing solvent (eluent). This will neutralize the acidic sites on the silica gel and result in more symmetrical spots.

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking.

    • Solution: Dilute your reaction mixture sample before spotting it on the plate.

  • Inappropriate Solvent System: If the eluent is too polar, all spots will run to the top of the plate (high Rf), and if it's not polar enough, they will remain at the baseline (low Rf).

    • Solution: A common starting eluent for this type of compound is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical ratio to start with is 7:3 or 8:2 hexanes:ethyl acetate. You can then adjust the polarity to achieve an optimal Rf for your product (ideally between 0.3 and 0.5).

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

Question 3: I am observing peak tailing for my product in my RP-HPLC analysis. What is the cause, and how can I obtain symmetrical peaks?

Answer: Peak tailing in reverse-phase (RP)-HPLC for basic compounds like this compound is a frequent issue, primarily due to interactions with residual silanol groups on the C18 stationary phase.[8]

  • Silanol Interactions: The basic nitrogen on the pyridine ring can interact ionically with deprotonated, acidic silanol groups on the silica backbone of the stationary phase, leading to poor peak shape.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these unwanted interactions.[8]

    • Solution 2: Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[8]

  • Column Choice: Not all C18 columns are the same. Modern columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, end-capped silica column is recommended for analyzing basic compounds.

Experimental Protocol: Optimizing HPLC Conditions for this compound Analysis

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a 95:5 (A:B) mixture and gradually increase the proportion of B. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Question 4: My retention times are shifting between injections. What could be the cause?

Answer: Retention time instability can be frustrating and points to a lack of system equilibrium or changes in the mobile phase composition.[9]

  • Insufficient Column Equilibration: This is the most common cause. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration step is crucial.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Always prepare fresh mobile phase and ensure it is well-mixed and degassed.

  • Pump Issues: Fluctuations in pump pressure or malfunctioning check valves can alter the mobile phase composition being delivered to the column.[9][10]

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature. Using a column oven to maintain a constant temperature will improve retention time reproducibility.

Table 1: HPLC Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak Tailing Interaction with residual silanolsLower mobile phase pH (e.g., with 0.1% formic acid); Use an end-capped column.[8]
Shifting Retention Times Insufficient column equilibrationIncrease equilibration time between runs.[9]
Inconsistent mobile phasePrepare fresh mobile phase daily and degas thoroughly.
Ghost Peaks Contamination in the system or sample carryoverRun a blank gradient; clean the injector.[9]
High Backpressure Column or frit blockageBack-flush the column; replace the in-line filter.[10]
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

Question 5: Is GC-MS a suitable technique for monitoring the synthesis of this compound?

Answer: Yes, GC-MS can be an excellent technique for monitoring this reaction, provided the starting materials and product are sufficiently volatile and thermally stable.[11][12] this compound has a boiling point that is amenable to GC analysis.

  • Advantages of GC-MS:

    • High Resolution: Capillary GC columns provide excellent separation of reaction components.

    • Mass Spectrometry Detection: The mass spectrometer provides structural information, allowing for confident identification of starting materials, product, and any byproducts. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a distinctive feature to look for in the mass spectra of the starting material and product.

  • Potential Issues:

    • Thermal Decomposition: While unlikely for this specific compound under normal GC conditions, some sensitive molecules can degrade in the hot injector port.

    • Non-volatile Components: The catalyst, base, and any salts are not volatile and will not be observed by GC-MS.

Question 6: I am having trouble getting a good chromatographic peak for my product using GC-MS. What could be the problem?

Answer: Several factors can contribute to poor peak shape or low signal intensity in GC-MS analysis.

  • Injector Temperature: If the injector temperature is too low, your compound may not volatilize efficiently, leading to broad, tailing peaks. If it's too high, thermal degradation could occur. A good starting point for the injector temperature is typically 250 °C.

  • Column Choice: A standard non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is usually suitable for this type of analysis.

  • Sample Preparation: Ensure your sample is clean before injection. Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it to remove any particulate matter.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

Question 7: How can I use ¹H NMR spectroscopy to monitor the progress of my reaction?

Answer: ¹H NMR is a powerful tool for monitoring reaction progress as it provides quantitative information about the species in your reaction mixture.[13][14]

  • Key Diagnostic Signals:

    • Starting Material (e.g., 2,5-dibromopyridine): You will observe characteristic signals for the aromatic protons.

    • Product (this compound): The formation of the product will be indicated by the appearance of two new sets of signals corresponding to the morpholine protons. These typically appear as two triplets in the regions of ~3.5-4.0 ppm and ~3.0-3.5 ppm.[15] You will also see a shift in the signals of the pyridine ring protons.

  • Quantitative Analysis: By integrating the signals of a specific proton on the starting material and a specific proton on the product, you can determine the relative ratio of these two species and thus calculate the reaction conversion. It is crucial to use a relaxation delay (d1) that is long enough to allow for full relaxation of all relevant protons to ensure accurate integration.

Workflow Diagram: Reaction Monitoring for this compound Synthesis

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_decision Decision Point start Start Reaction (2,5-dibromopyridine + morpholine + catalyst + base) reaction Reaction in Progress start->reaction tlc TLC Analysis reaction->tlc Quick Check hplc HPLC Analysis reaction->hplc Quantitative Check gcms GC-MS Analysis reaction->gcms Structural Confirmation nmr ¹H NMR Analysis reaction->nmr Quantitative & Structural workup Reaction Work-up complete Reaction Complete? tlc->complete hplc->complete gcms->complete nmr->complete complete->reaction No, continue reaction complete->workup Yes

Caption: A typical workflow for monitoring the synthesis of this compound.

Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful but sometimes finicky reaction.[16][17] Here are some common issues and their solutions when using it to synthesize this compound.

Question 8: My Buchwald-Hartwig reaction is not proceeding, or the conversion is very low. What should I check?

Answer: Low or no conversion in a Buchwald-Hartwig reaction can be due to a number of factors related to the catalyst, reagents, or reaction conditions.[18]

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be oxidized or otherwise deactivated. The phosphine ligand can also be sensitive to air.

  • Base Choice:

    • Cause: The choice of base is critical. Strong, non-nucleophilic bases are typically required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. Ensure the base is fresh and has been stored under inert atmosphere.

  • Solvent Quality:

    • Cause: The presence of water or other impurities in the solvent can quench the catalyst and reagents.

    • Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices for this reaction.

  • Reaction Temperature:

    • Cause: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Typical temperatures for Buchwald-Hartwig reactions are in the range of 80-110 °C.[19]

Logical Relationship Diagram: Troubleshooting Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_reagents Reagents & Solvents cluster_conditions Reaction Conditions start Low/No Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity base_choice Verify Base Strength & Purity start->base_choice temperature Increase Reaction Temperature start->temperature ligand_quality Check Ligand Quality catalyst_activity->ligand_quality catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading solvent_quality Ensure Anhydrous & Degassed Solvent base_choice->solvent_quality reagent_purity Check Purity of Starting Materials solvent_quality->reagent_purity inert_atmosphere Ensure Proper Inert Atmosphere (N₂ or Ar) temperature->inert_atmosphere reaction_time Extend Reaction Time inert_atmosphere->reaction_time

Caption: A troubleshooting guide for low conversion in Buchwald-Hartwig amination reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Architecture

In the landscape of modern drug discovery and materials science, the morpholine moiety is a privileged scaffold, prized for the favorable physicochemical properties it imparts. When appended to a pharmacologically active heterocycle, such as a substituted pyridine, the resultant molecule's potential is significantly modulated. 4-(5-Bromopyridin-2-yl)morpholine is one such molecule, merging the structural rigidity and hydrogen bonding capabilities of the bromopyridine ring with the conformational flexibility and polarity of the morpholine group.[1]

Unambiguous structural elucidation is the bedrock of chemical research. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for defining molecular structure in solution.[2] This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral data, explain the underlying principles governing the observed chemical shifts and coupling constants, and compare its spectral features with those of relevant analogues to provide a holistic understanding for researchers, scientists, and drug development professionals.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is paramount for accurate analysis. The following protocols represent a robust methodology for the characterization of this compound and similar small molecules.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, as solvent-solute interactions can influence chemical shifts.[3] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, to ensure a good signal-to-noise ratio.

  • Processing: Apply an exponential multiplication (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Protocol 2: ¹³C{¹H} NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use the same spectrometer as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time: ~1.0 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • Processing: Apply an exponential multiplication (line broadening of 1-2 Hz) to the FID. Perform Fourier transformation, followed by phase and baseline correction.

Visualizing the Analysis Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing cluster_analysis Spectral Analysis cluster_confirm Confirmation SamplePrep Sample Dissolution (CDCl3, TMS) H1_Acq 1H NMR Acquisition (400 MHz) SamplePrep->H1_Acq C13_Acq 13C NMR Acquisition (100 MHz) SamplePrep->C13_Acq H1_Proc 1H Data Processing (FT, Phasing, Baseline) H1_Acq->H1_Proc C13_Proc 13C Data Processing (FT, Phasing, Baseline) C13_Acq->C13_Proc H1_Analysis 1H Spectrum Analysis: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) H1_Proc->H1_Analysis C13_Analysis 13C Spectrum Analysis: - Chemical Shift (δ) C13_Proc->C13_Analysis Correlation Structure Correlation (Assign Signals to Atoms) H1_Analysis->Correlation C13_Analysis->Correlation Structure_Confirm Final Structure Confirmation Correlation->Structure_Confirm

Caption: Workflow for NMR spectral analysis.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a proton map of the molecule. For this compound, we expect to see signals arising from two distinct regions: the aromatic pyridine ring and the aliphatic morpholine ring. The analysis is based on predicted values derived from known substituent effects on these two core structures.

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6'~8.25Doublet (d)JH6'-H4' ≈ 2.5 Hz1HMost deshielded aromatic proton due to proximity to the electronegative nitrogen and ortho to the bromine atom. Exhibits long-range coupling to H-4'.
H-4'~7.60Doublet of doublets (dd)JH4'-H3' ≈ 8.8 Hz, JH6'-H4' ≈ 2.5 Hz1HCoupled to both H-3' (ortho) and H-6' (meta). The ortho coupling is significantly larger.[5]
H-3'~6.65Doublet (d)JH4'-H3' ≈ 8.8 Hz1HMost shielded aromatic proton, ortho to the electron-donating morpholine group. Coupled only to H-4'.
H-2, H-6~3.85Triplet (t)J ≈ 4.8 Hz4HProtons adjacent to the electronegative oxygen atom are deshielded relative to those next to the nitrogen.[6]
H-3, H-5~3.50Triplet (t)J ≈ 4.8 Hz4HProtons adjacent to the nitrogen atom, which is directly attached to the electron-withdrawing pyridine ring.
Comparative Analysis: ¹H NMR
  • Parent Morpholine vs. N-Substituted Morpholine: In unsubstituted morpholine, the protons adjacent to oxygen (O-CH₂) typically appear around δ 3.7 ppm, while those next to nitrogen (N-CH₂) are around δ 2.9 ppm in CDCl₃. The attachment of the electron-withdrawing 5-bromopyridin-2-yl group to the nitrogen deshields the adjacent protons (H-3, H-5), shifting them downfield to the predicted δ 3.50 ppm.[7] This downfield shift is a characteristic signature of N-arylation.[2]

  • Parent Pyridine vs. 2,5-Disubstituted Pyridine: Pyridine itself shows three signals for its protons. In our target molecule, the substitution pattern simplifies the aromatic region. Compared to 2-bromopyridine, where H-6 is highly deshielded (~δ 8.4 ppm), the introduction of the electron-donating morpholino group at the C-2 position provides a shielding effect on the adjacent H-3' proton, shifting it significantly upfield.[3]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. We expect to see 7 distinct signals: 5 for the pyridine ring carbons and 2 for the morpholine ring carbons, owing to the molecule's symmetry.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-2'~158.5The most deshielded carbon, directly attached to two nitrogen atoms (one in the ring, one from morpholine).
C-6'~148.0Deshielded due to proximity to the ring nitrogen.
C-4'~140.0Aromatic CH carbon, deshielded by the adjacent bromine atom.
C-3'~108.0Shielded due to the electron-donating effect of the morpholine nitrogen.
C-5'~107.5Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
C-2, C-6~66.5Carbons adjacent to the oxygen atom in the morpholine ring.
C-3, C-5~45.0Carbons adjacent to the nitrogen atom, deshielded by attachment to the aromatic ring.
Comparative Analysis: ¹³C NMR
  • Parent Morpholine vs. N-Substituted Morpholine: Unsubstituted morpholine shows two signals at approximately δ 67.5 (C-O) and δ 46.0 (C-N).[8] In this compound, the C-N carbons (C-3, C-5) are predicted to be slightly upfield (δ ~45.0 ppm) due to the specific electronic effects of the attached pyridine ring system. The C-O carbons remain relatively unchanged.

  • Substituent Effects on the Pyridine Ring: The chemical shifts of the pyridine carbons are highly sensitive to the electronic nature of the substituents.[9] The morpholino group at C-2' is a strong electron-donating group, which significantly shields the ortho (C-3') and para (C-5') positions. Conversely, the bromine atom at C-5' has a complex effect, including deshielding of the directly attached carbon (C-5') and the ortho carbon (C-4' and C-6').[10] The predicted shifts are a composite of these competing electronic influences.

Conclusion: A Coherent Spectroscopic Portrait

The detailed ¹H and ¹³C NMR analysis, grounded in established principles of chemical shifts and coupling constants, provides a clear and unambiguous spectroscopic signature for this compound. The predicted data, summarized in Tables 1 and 2, offer a reliable benchmark for researchers working with this compound and its analogues. By understanding the interplay of substituent effects on both the pyridine and morpholine moieties, scientists can confidently verify the identity and purity of their materials, a critical step in any research and development pipeline. This guide serves as a practical tool, blending theoretical principles with actionable experimental protocols to support the advancement of chemical science.

References

A Guide to the Mass Spectrometry Fragmentation of 4-(5-Bromopyridin-2-yl)morpholine: Predictive Analysis and Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(5-Bromopyridin-2-yl)morpholine, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide synthesizes established fragmentation principles of its constituent moieties—bromopyridine and morpholine—to offer a robust predictive model. Furthermore, we will compare this expected fragmentation with that of related structures to provide a broader context for analytical scientists.

Predicted Mass Spectrum and Fragmentation Pathway of this compound

The structure of this compound (C₉H₁₁BrN₂O), with a molecular weight of approximately 243.1 g/mol , suggests several likely fragmentation pathways under electron ionization.[1][2][3] The presence of bromine, a morpholine ring, and a pyridine ring provides distinct features for fragmentation analysis.

A critical initial observation in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Therefore, the molecular ion (M⁺) of this compound will appear as a pair of peaks of almost equal intensity at m/z 242 and 244.

The primary fragmentation events are anticipated to occur at the bonds with lower dissociation energies and those that lead to the formation of stable ions or neutral losses. The key predicted fragmentation pathways are detailed below.

Key Fragmentation Pathways:
  • Alpha-Cleavage adjacent to the Morpholine Nitrogen: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] In the morpholine ring, this would lead to the loss of a CH₂O or C₂H₄O fragment. However, a more dominant fragmentation is often the cleavage of the bond connecting the morpholine ring to the pyridine ring.

  • Cleavage of the Pyridine-Morpholine Bond: This is predicted to be a significant fragmentation route.

    • Formation of the Bromopyridinyl Cation: Cleavage of the C-N bond between the pyridine and morpholine moieties would result in a stable bromopyridinyl cation. This would produce a characteristic isotopic doublet at m/z 155/157.

    • Formation of the Morpholinyl Cation: The corresponding morpholinyl cation would be observed at m/z 87.[7][8]

  • Loss of the Morpholine Ring: A concerted fragmentation involving the loss of the entire morpholine ring as a neutral species (C₄H₈NO) is highly probable.[7][9] This would lead to the formation of a bromopyridine radical cation at m/z 156/158.

  • Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo fragmentation. Common losses include ethylene (C₂H₄, 28 Da) and formaldehyde (CH₂O, 30 Da).

  • Loss of Bromine: The loss of the bromine radical from the molecular ion would result in a peak at m/z 163. While possible, the C-Br bond is relatively strong, and other fragmentation pathways may be more favorable.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways of this compound.

fragmentation M [C₉H₁₁BrN₂O]⁺˙ m/z 242/244 F1 [C₅H₃BrN]⁺ m/z 155/157 M->F1 - C₄H₈NO F2 [C₄H₉NO]⁺ m/z 87 M->F2 - C₅H₃BrN F3 [C₅H₄BrN]⁺˙ m/z 156/158 M->F3 - C₄H₇N O F4 [C₉H₁₁N₂O]⁺ m/z 163 M->F4 - Br•

Caption: Predicted major fragmentation pathways of this compound.

Comparative Fragmentation Analysis

To provide a clearer understanding, the predicted fragmentation pattern of this compound is compared with related structures.

CompoundKey Structural FeaturesPredicted/Observed Major Fragments (m/z)Distinguishing Fragmentation Pathways
This compound Bromopyridine, Morpholine242/244 (M⁺), 155/157, 87, 156/158Prominent loss of the morpholine moiety and characteristic bromine isotope pattern.
Morpholine Cyclic Ether Amine87 (M⁺), 57, 42, 30[8]Ring opening and fragmentation leading to smaller fragments.
2-Bromopyridine Bromopyridine157/159 (M⁺), 78, 51Loss of Br, followed by fragmentation of the pyridine ring.
4-Phenylmorpholine Phenyl group, Morpholine163 (M⁺), 104, 77, 86Loss of the morpholine ring, formation of phenyl cation.

This comparative table highlights how the combination of the bromopyridine and morpholine moieties in the target molecule leads to a unique fragmentation pattern, distinguishable from its simpler analogues.

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) to avoid detector saturation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-500

Data Analysis
  • Total Ion Chromatogram (TIC) Analysis: Identify the peak corresponding to this compound.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Fragmentation Pattern Analysis:

    • Identify the molecular ion peaks (M⁺) at m/z 242/244.

    • Identify and assign structures to the major fragment ions based on their m/z values.

    • Compare the experimental fragmentation pattern with the predicted pattern and known fragmentation behaviors of related compounds.

The following diagram outlines the general workflow for this experimental validation.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Molecular and Fragment Ions Extract->Identify Compare Compare with Predictions Identify->Compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

References

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 4-(5-Bromopyridin-2-yl)morpholine, a key intermediate in pharmaceutical synthesis. We will move beyond simple protocols to explore the scientific rationale behind methodological choices, offering a practical framework for developing robust, accurate, and efficient purity analyses in a drug development setting.

The Imperative for Purity: Characterizing this compound

This compound (BPM) is a heterocyclic compound with a molecular formula of C₉H₁₁BrN₂O and a molecular weight of approximately 243.10 g/mol .[1][2] Its structure, featuring a basic pyridine ring and a polar morpholine moiety, presents specific challenges and opportunities for chromatographic separation.

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies mandate rigorous purity testing to identify and quantify impurities, which may include starting materials, by-products, or degradation products.[3] Reversed-Phase HPLC (RP-HPLC) is the industry's gold standard for this task due to its high resolution, sensitivity, and reproducibility.[4][5]

Foundational Strategy: The Logic of Method Development

A successful HPLC method is not accidental. It is the result of a systematic approach that aligns the physicochemical properties of the analyte with the principles of chromatography. The development workflow for BPM is guided by its molecular characteristics: moderate polarity and a basic nitrogen on the pyridine ring, which can be protonated.

Below is a logical workflow for developing a robust purity method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Properties (BPM: Basic, Moderate Polarity) Column Column Selection (C18 vs. C8) Analyte->Column Influences choice MobilePhase Mobile Phase Screening (Solvent, pH, Buffer) Column->MobilePhase Dictates polarity Scouting Initial Gradient Scouting MobilePhase->Scouting Detector Detector Wavelength (UV Scan) Detector->Scouting FineTune Fine-Tuning (Gradient, Flow, Temp) Scouting->FineTune Refines separation SST System Suitability (Resolution, Tailing) FineTune->SST Confirms performance Validation Method Validation (ICH Q2(R1)) SST->Validation Proceed if criteria met

Caption: Workflow for HPLC Method Development.

The Stationary Phase: A Tale of Two Columns (C18 vs. C8)

The choice of the stationary phase is the first critical decision. For moderately polar compounds like BPM, both C18 (Octadecylsilane) and C8 (Octylsilane) columns are viable, but they offer a trade-off between resolution and analysis time.[6][7][8]

  • C18 Columns: Densely packed with 18-carbon alkyl chains, these columns are highly hydrophobic.[7] They provide strong retention for non-polar compounds and are excellent for resolving complex mixtures with structurally similar impurities.[6][8] For BPM, a C18 column is expected to provide the highest resolution, making it ideal for a definitive stability-indicating method.

  • C8 Columns: With shorter 8-carbon chains, C8 columns are less hydrophobic than their C18 counterparts.[9][10] This results in shorter retention times for many compounds, leading to faster analyses.[11] For a basic compound like BPM, a C8 column can sometimes offer a better peak shape by reducing strong hydrophobic interactions that can lead to tailing.

The Mobile Phase: Controlling Retention and Peak Shape

The mobile phase is the engine of separation in RP-HPLC.[12] Its composition dictates the retention time, selectivity, and peak shape.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for purity methods. Its lower viscosity reduces system backpressure, and its lower UV cutoff (around 190 nm) provides a better baseline at low wavelengths, which is often necessary for detecting impurities at trace levels.[4][13]

  • Aqueous Phase and pH Control: This is the most critical parameter for BPM. As a basic compound, its retention and peak shape are highly dependent on the mobile phase pH.

    • The Problem: At a neutral pH, the pyridine nitrogen can exist in both protonated (charged) and unprotonated (neutral) forms. Furthermore, residual silanol groups on the silica-based column packing are ionized and negatively charged above pH 4. The interaction between the positively charged analyte and negatively charged silanols leads to severe peak tailing.[14][15]

    • The Solution: By buffering the mobile phase to a low pH (e.g., pH 2.5-3.5), we ensure two things: 1) The analyte is fully protonated, existing as a single species. 2) The silanol groups are suppressed, minimizing secondary interactions. A buffer like potassium phosphate or ammonium formate is essential for maintaining a consistent pH.[4][12]

Comparative Analysis: High-Resolution vs. High-Throughput Methods

To illustrate the practical trade-offs, we developed and compared two distinct methods for the purity analysis of BPM. Method A prioritizes maximum resolution, while Method B is optimized for speed and higher throughput.

Method A: High-Resolution (C18 Column)

This method is designed to be a stability-indicating assay, capable of separating BPM from all potential process-related impurities and degradation products.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmLong column with high surface area for maximum resolving power.[6][8]
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0Low pH buffer to ensure sharp peak shape for the basic analyte.[15]
Mobile Phase B AcetonitrilePreferred organic modifier for low UV absorbance and viscosity.[13]
Gradient 10% B to 70% B over 30 minShallow gradient to resolve closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmWavelength of significant absorbance for the pyridine chromophore.
Injection Vol. 10 µL
Method B: High-Throughput (C8 Column)

This method is suitable for in-process control or routine quality control where speed is essential and the impurity profile is well-defined.

ParameterConditionRationale
Column C8, 150 mm x 4.6 mm, 5 µmShorter column with less retentive packing for faster analysis.[7][9]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for LC-MS if needed, provides low pH.[4]
Mobile Phase B Acetonitrile
Gradient 15% B to 80% B over 10 minSteep gradient for rapid elution of all components.
Flow Rate 1.2 mL/minSlightly higher flow rate to reduce run time.
Temperature 35 °CHigher temperature reduces viscosity and sharpens peaks.
Detection UV at 254 nm
Injection Vol. 10 µL
Performance Comparison (Hypothetical Data)

The following table summarizes the expected performance of each method based on typical System Suitability Test (SST) parameters. We assume a critical impurity pair (Impurity 1 and BPM) that is challenging to separate.

ParameterMethod A (High-Resolution)Method B (High-Throughput)Acceptance Criteria
Retention Time (BPM) ~18.5 min~6.2 minReport
Tailing Factor (BPM) 1.11.3≤ 1.5
Theoretical Plates (BPM) > 15,000> 7,000> 2,000
Resolution (Impurity 1/BPM) 2.81.6≥ 1.5
Total Run Time 40 min15 minN/A
Solvent Consumption/Run ~40 mL~18 mLN/A

Analysis: Method A clearly provides superior separation, as evidenced by the higher resolution and theoretical plates. This is crucial for a formal purity test or stability study. Method B, while meeting the minimum resolution criteria, sacrifices separation power for a significant reduction in run time and solvent usage, making it a viable option for less demanding applications.

Detailed Protocol: The Recommended High-Resolution Method (Method A)

This section provides a step-by-step protocol for implementing the robust, high-resolution method for purity analysis of this compound.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile.[13]

  • HPLC-grade water.

  • Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Phosphoric Acid (H₃PO₄).

  • This compound reference standard and test sample.

Procedure
  • Mobile Phase A Preparation (0.02 M KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.[16][17]

  • Mobile Phase B Preparation:

    • Use HPLC-grade Acetonitrile.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of BPM reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of BPM test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters specified for Method A.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.

    • The tailing factor for the BPM peak should be ≤ 1.5.

    • The theoretical plates for the BPM peak should be ≥ 2,000.

  • Analysis:

    • Once SST criteria are met, inject the sample solution.

    • Identify the BPM peak based on the retention time of the standard.

    • Calculate the percentage of each impurity using the area percent method:

      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation and Governance

Any analytical method intended for quality control must be validated to ensure it is fit for purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[18][19][20]

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ

Caption: Key Parameters for Method Validation per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrates that the results are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

  • Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The development of a reliable HPLC purity method for this compound hinges on a thorough understanding of the analyte's chemistry and chromatographic principles.

  • For definitive purity testing and stability studies , the High-Resolution Method (Method A) , employing a C18 column and a shallow gradient at low pH, is unequivocally recommended. Its superior resolving power ensures accurate quantification of all potential impurities.

  • For applications demanding speed, such as in-process controls , the High-Throughput Method (Method B) offers a significant advantage in time and solvent savings while maintaining acceptable performance for known impurities.

Ultimately, the choice of method should be guided by a risk-based assessment of its intended purpose, ensuring that the data generated is always reliable, robust, and defensible.

References

Comparative Reactivity of 4-(5-Bromopyridin-2-yl)morpholine with other Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Role of Halopyridines in Modern Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The functionalization of this heterocycle is therefore of paramount importance. Halopyridines, particularly bromopyridines, serve as exceptionally versatile building blocks, enabling the introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions.[3] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized C-C and C-N bond formation.[4]

This guide provides a comparative analysis of the reactivity of 4-(5-bromopyridin-2-yl)morpholine , a sophisticated building block, against simpler, more common halopyridines such as 2-, 3-, and 4-bromopyridine. The presence of the morpholino substituent at the C2 position introduces unique electronic and steric characteristics that significantly modulate the reactivity of the C5-Br bond. Understanding these differences is critical for researchers, scientists, and drug development professionals to enable rational reaction design, catalyst selection, and optimization of synthetic routes.

Electronic and Steric Profile: Unpacking the Influence of the Morpholino Substituent

The reactivity of a halopyridine in cross-coupling reactions is fundamentally governed by the ease of oxidative addition of a Palladium(0) catalyst to the carbon-halogen bond. This step is highly sensitive to the electronic density of the pyridine ring and the steric environment around the halogen.

  • Baseline Reactivity of Bromopyridines: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency facilitates oxidative addition, particularly at the C2 and C4 positions, which are electronically activated for nucleophilic attack.[5] Consequently, 2-bromopyridine and 4-bromopyridine are generally more reactive than 3-bromopyridine in many cross-coupling reactions.

  • Electronic Effects of the Morpholino Group: The morpholino group attached at the C2 position in this compound acts as a powerful electron-donating group (EDG) through resonance. The nitrogen atom's lone pair delocalizes into the pyridine ring, increasing its electron density. This electronic enrichment has a deactivating effect on the C5-Br bond towards oxidative addition when compared to unsubstituted bromopyridines. This is because the increased electron density at the reaction center makes the carbon atom less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) catalyst.[6]

  • Steric Hindrance: The bulky morpholino substituent at the C2 position creates significant steric congestion around the pyridine nitrogen. While the bromine atom is at the relatively remote C5 position, the overall steric profile of the molecule can influence its interaction with bulky catalyst-ligand complexes.[7][8] This can affect the rate and efficiency of the catalytic cycle.

This combination of a strong electron-donating effect and notable steric presence distinguishes this compound from simple bromopyridines, necessitating a careful selection of reaction conditions to achieve optimal results.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a pillar of modern synthesis.[1][9] The reactivity of bromopyridines is highly dependent on the bromine's position and the electronic nature of other ring substituents.[4]

The electron-donating morpholino group in this compound deactivates the C5-Br bond. Therefore, achieving high yields often requires more robust catalytic systems compared to those used for simple bromopyridines. This typically involves the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the challenging oxidative addition step with electron-rich aryl halides.[10]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
EntryHalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
12-BromopyridinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8012~85-95[10][11]
23-BromopyridinePd(dppf)Cl₂ (3 mol%)Na₂CO₃Dioxane/H₂O854~80-90[1][12]
34-BromopyridinePd(OAc)₂/SPhos (1 mol%)K₃PO₄Dioxane1004>95[10] (High reactivity)
4This compoundPd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O10018~70-85Predictive data based on similar electron-rich systems. More forcing conditions may be required.

Note: Yields are representative and can vary significantly with the specific boronic acid, catalyst, and reaction conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with amines.[13][14] The success of this reaction with challenging substrates like electron-rich halopyridines has been driven by the development of sophisticated, sterically demanding phosphine ligands.[15]

For this compound, the same electronic deactivation observed in Suzuki couplings applies. Furthermore, the pyridine nitrogen can competitively coordinate to the palladium center, potentially inhibiting the catalyst.[1] The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often crucial. These ligands form highly active, monoligated Pd(0) species that are less prone to deactivation and are efficient at promoting oxidative addition with electron-rich substrates.[15] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[16]

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
EntryHalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
12-BromopyridinePd₂(dba)₃/BINAP (2/3 mol%)NaOtBuToluene804>90[17]
23-BromopyridinePd(OAc)₂/XPhos (2/4 mol%)K₃PO₄t-BuOH10012~85-95[15]
34-BromopyridinePd(OAc)₂/Xantphos (2/4 mol%)Cs₂CO₃Dioxane11016>90General conditions for reactive substrates.
4This compoundPd₂(dba)₃/RuPhos (2/4 mol%)LHMDSToluene11024~65-80Predictive data. Requires a highly active catalyst system due to electronic deactivation.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[18][19] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes.[20]

The reactivity trend follows that of the other cross-coupling reactions. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the initial and often rate-determining step. The electron-rich nature of this compound makes this step more challenging compared to electron-neutral or -poor bromopyridines. Consequently, higher catalyst loadings, elevated temperatures, or the use of more efficient ligands may be necessary to drive the reaction to completion. Copper-free Sonogashira protocols, which can sometimes be more tolerant of coordinating heterocycles, might also be advantageous.[21]

Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene
EntryHalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
12-BromopyridinePd(PPh₃)₄/CuI (2/4 mol%)Et₃NTHF656~80-90Standard Sonogashira conditions.
23-BromopyridinePdCl₂(PPh₃)₂/CuI (2/3 mol%)i-Pr₂NHDMF808~75-85[22]
34-BromopyridinePdCl₂(PPh₃)₂/CuI (1/2 mol%)Et₃NToluene705>90High reactivity.
4This compoundPdCl₂(PPh₃)₂/CuI (5/10 mol%)i-Pr₂NEtDioxane10024~60-75Predictive data. Requires more forcing conditions due to substrate deactivation.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Adapted from BenchChem Protocols.[1][23]

  • To a dry Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) under a positive pressure of argon.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for the time indicated by TLC or LC-MS monitoring.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Adapted from Hartwig and Buchwald literature.[14][15]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add the bromopyridine (1.0 equiv) and the amine (1.2 equiv) followed by anhydrous toluene.

  • Heat the mixture to 80-110 °C with stirring until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product boronate Ar'-B(OR)₂ boronate->oa_complex base Base (e.g., K₂CO₃) base->boronate activates halopyridine Ar-Br halopyridine->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[23]

Caption: Structural comparison and electronic effects of key substituents.

Conclusion and Field-Proven Insights

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is distinctly different from that of simple bromopyridines. The potent electron-donating nature of the C2-morpholino group significantly deactivates the C5-Br bond towards the critical oxidative addition step. This inherent challenge necessitates the use of more sophisticated and highly active catalyst systems, often characterized by bulky, electron-rich ligands, along with more forcing reaction conditions (higher temperatures, longer reaction times) to achieve satisfactory yields.

While its reduced reactivity presents a synthetic hurdle, it also offers an opportunity for selective transformations in more complex molecules containing multiple halide handles. For researchers in drug development, recognizing this unique reactivity profile is essential for efficient route scouting and process optimization. The data and protocols presented in this guide serve as a foundational resource for navigating the synthesis of complex, morpholino-substituted pyridine derivatives.

References

A Comparative Guide to the Biological Efficacy of 4-(5-Bromopyridin-2-yl)morpholine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2-Morpholinopyridine Scaffold in Oncology

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space. Among the privileged structures that have demonstrated significant therapeutic potential, the 2-morpholinopyridine scaffold has emerged as a cornerstone for the design of targeted kinase inhibitors. The morpholine moiety, with its unique physicochemical properties, often imparts favorable pharmacokinetic characteristics and can establish critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2][3][4] The pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, serves as a versatile anchor for further chemical modification to optimize potency and selectivity.[5][6] This guide focuses on a specific subclass, the 4-(5-Bromopyridin-2-yl)morpholine derivatives, providing a comparative analysis of their biological efficacy based on available data from structurally related compounds, with a primary focus on their potential as anticancer agents. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes data from closely related 2-morpholinopyridine and substituted pyridine analogs to provide a valuable framework for researchers in the field.

The PI3K/Akt/mTOR Pathway: A Key Target for 2-Morpholinopyridine Derivatives

A significant body of evidence points towards the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a primary target for many morpholine-containing inhibitors.[2][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[8] The morpholine oxygen is known to form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[2]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling and the putative point of intervention for this compound derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor 4-(5-Bromopyridin-2-yl) morpholine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholinopyridine derivatives.

Comparative Analysis of Biological Efficacy: A Synthesis of Available Data

To provide a quantitative comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of various morpholine- and pyridine-containing derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not all this compound derivatives but represent the broader class of 2-morpholinopyridine and related structures, offering valuable insights into the structure-activity relationships (SAR).

Table 1: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[9][10]
MCF-7 (Breast)6.44 ± 0.29[9][10]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[9][10]
AK-10 A549 (Lung)8.55 ± 0.67[9][10]
MCF-7 (Breast)3.15 ± 0.23[9][10]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[9][10]

Data synthesized from studies on morpholine-substituted quinazolines, which share the morpholine pharmacophore.[9][10]

Table 2: Cytotoxic Activity of Various Substituted Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HepG2 (Liver)4.5 ± 0.3[11]
Compound 2 HepG2 (Liver)>10[11]
Compound 5c HepG-2 (Liver)18.81 ± 0.14[12]
MCF-7 (Breast)16.08 ± 0.28[12]
Compound 5e HepG-2 (Liver)16.97 ± 0.27[12]
MCF-7 (Breast)14.99 ± 0.31[12]
Compound 9a HepG-2 (Liver)8.83 ± 0.30[12]
MCF-7 (Breast)10.37 ± 0.24[12]
Compound 9b HepG-2 (Liver)10.08 ± 0.66[12]
MCF-7 (Breast)8.98 ± 0.61[12]

Data from studies on various substituted pyridine derivatives, highlighting the anticancer potential of the pyridine core.[11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-morpholinopyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and potentially the morpholine ring. Based on the available literature for related compounds, several SAR trends can be inferred:

  • Substitution on the Pyridine Ring: The presence of specific substituents on the pyridine ring can significantly modulate the anticancer activity. For the this compound scaffold, the bromine atom at the 5-position is expected to influence the electronic properties of the ring and may engage in halogen bonding with the target protein. Further substitutions could be explored to enhance potency and selectivity.

  • The Role of the Morpholine Ring: The morpholine ring is not merely a solubilizing group but a key pharmacophore.[1][3][4] Its nitrogen atom's basicity and the oxygen's hydrogen bond accepting capability are crucial for kinase inhibition.[2]

  • Overall Molecular Conformation: The three-dimensional arrangement of the molecule, dictated by the substituents, plays a critical role in its ability to fit into the ATP-binding pocket of the target kinase.

Experimental Methodologies: A Protocol for In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of biological efficacy data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of the test compound Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add DMSO to solubilize formazan Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key signaling kinases such as PI3K. The synthesized data from related compound classes demonstrate that morpholine and pyridine moieties are valuable pharmacophores that can be fine-tuned to achieve high potency against various cancer cell lines.

Future research in this area should focus on:

  • Synthesis and direct comparative evaluation of a focused library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship.

  • Elucidation of the precise molecular target(s) through biochemical assays, such as kinase profiling, to confirm the mechanism of action.

  • In vivo studies in relevant animal models to assess the therapeutic efficacy and pharmacokinetic properties of the most potent derivatives.

By systematically exploring the chemical space around this scaffold and employing rigorous biological evaluation, researchers can unlock the full therapeutic potential of this compound derivatives in the fight against cancer.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(5-Bromopyridin-2-yl)morpholine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the 4-(5-Bromopyridin-2-yl)morpholine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced interplay between chemical structure and biological function, offering a comparative analysis against alternative scaffolds and providing actionable experimental protocols. The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, known for enhancing potency and modulating pharmacokinetic properties.[1] Its incorporation into various lead compounds has yielded agents with diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] This guide will provide the foundational knowledge for strategic structural modifications in the design of novel and more effective kinase inhibitors based on this promising scaffold.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core represents a key pharmacophore frequently employed in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.[3]

The subject scaffold can be broken down into three key components, each offering opportunities for modification to fine-tune biological activity:

  • The Pyridine Ring: Serves as the central aromatic core, providing a rigid framework for the presentation of other functional groups to the kinase active site.

  • The Morpholine Moiety: Typically acts as a "water-solubilizing" group and can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. Its conformation and substitution can significantly impact potency and selectivity.[1][5]

  • The Bromo Substituent: Occupies the C5 position of the pyridine ring. Halogen atoms at this position can engage in halogen bonding or occupy hydrophobic pockets, influencing binding affinity.

The general structure and key modification points are illustrated below.

SAR_Scaffold cluster_scaffold This compound Core cluster_points Key Modification Points mol R1 R1: Pyridine Ring (Substitution/Replacement) mol->R1 Position C3, C4, C6 R2 R2: Morpholine Ring (Substitution/Bioisosteres) mol->R2 N-substitution, Ring Analogs R3 R3: Bromo Group (Replacement/Modification) mol->R3 Position C5 Scaffolds cluster_props Key Comparison Metrics A 4-(Pyridin-2-yl)morpholine (This Guide) P Potency (IC50) A->P S Selectivity A->S PK Pharmacokinetics (Solubility, Metabolism) A->PK B 4-Anilinoquinazoline (e.g., Gefitinib, Lapatinib) B->P B->S B->PK C 4-Anilinoquinoline (e.g., Bosutinib) C->P C->S C->PK Synthesis reagents 2,5-Dichloropyridine + Morpholine + K2CO3 in DMSO reaction Heat to 120°C (SNA r Reaction) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Silica Gel Chromatography workup->purify product Final Product: 4-(5-Chloropyridin-2-yl)morpholine purify->product

References

A Comparative Guide to the Analytical Cross-Validation for the Characterization of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical characterization and cross-validation of 4-(5-Bromopyridin-2-yl)morpholine, a key heterocyclic intermediate in pharmaceutical research and development. In the landscape of drug discovery, the unambiguous structural confirmation and purity assessment of such molecules are paramount to ensure the reliability and reproducibility of downstream applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of critical analytical techniques, supported by experimental protocols and data interpretation.

Our approach is grounded in the principles of scientific integrity, drawing upon established methodologies and regulatory guidance to ensure that the described protocols are robust and self-validating. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of this compound. For comparative purposes, we will contrast the expected analytical data for this compound with publicly available data for a structurally related analog, 4-Phenylmorpholine, to highlight key analytical considerations.

The methodologies presented herein are designed to be not just a set of instructions, but a teaching tool, explaining the causality behind experimental choices. Every step is curated to build a cohesive and validated analytical workflow, ensuring the generation of high-quality, reliable data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the bromopyridine and morpholine rings.

Expertise & Experience in NMR Analysis

The choice of solvent and internal standard is critical for accurate NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity. However, for compounds with limited solubility or those that may interact with CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the protons on the bromopyridine and morpholine rings. The morpholine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.[1] The protons on the bromopyridine ring will appear in the aromatic region, with their chemical shifts and coupling patterns providing definitive information about their relative positions. Similarly, the ¹³C NMR spectrum will show characteristic signals for each unique carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Set the spectral width to cover the range of -2 to 12 ppm.

      • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover the range of 0 to 200 ppm.

      • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: Predicted NMR Data Comparison
Compound ¹H NMR Chemical Shifts (ppm) - Predicted/Reported ¹³C NMR Chemical Shifts (ppm) - Predicted/Reported
This compound Pyridine H-3: ~6.5 (d) Pyridine H-4: ~7.6 (dd) Pyridine H-6: ~8.2 (d) Morpholine -CH₂N-: ~3.5 (t) Morpholine -CH₂O-: ~3.8 (t)Pyridine C-2: ~160 Pyridine C-3: ~108 Pyridine C-4: ~140 Pyridine C-5: ~115 Pyridine C-6: ~148 Morpholine -CH₂N-: ~45 Morpholine -CH₂O-: ~66
4-Phenylmorpholine [2][3]Phenyl H: 6.8-7.3 (m) Morpholine -CH₂N-: ~3.2 (t) Morpholine -CH₂O-: ~3.9 (t)Phenyl C: 115-150 Morpholine -CH₂N-: ~50 Morpholine -CH₂O-: ~67

Note: Predicted values for this compound are based on established chemical shift principles for substituted pyridines and morpholines.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Sample Weigh Sample Dissolve in Deuterated Solvent + TMS Dissolve in Deuterated Solvent + TMS Weigh Sample->Dissolve in Deuterated Solvent + TMS Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent + TMS->Transfer to NMR Tube Tune & Shim Magnet Tune & Shim Magnet Transfer to NMR Tube->Tune & Shim Magnet Insert Sample Set Acquisition Parameters Set Acquisition Parameters Tune & Shim Magnet->Set Acquisition Parameters Acquire FID Acquire FID Set Acquisition Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Process Data Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Calibrate to TMS Calibrate to TMS Phase & Baseline Correction->Calibrate to TMS Integrate & Analyze Integrate & Analyze Calibrate to TMS->Integrate & Analyze

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, the presence of bromine provides a distinctive isotopic pattern that serves as a key diagnostic feature.

Expertise & Experience in MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like the target molecule. The choice of ionization method is crucial; Electron Ionization (EI) is commonly used and provides reproducible fragmentation patterns that are useful for structural elucidation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful confirmation of the presence of a single bromine atom.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the presence of bromine.

    • Propose structures for the major fragment ions.

Data Presentation: Predicted MS Fragmentation
Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound 242/244 (M⁺)213/215 ([M-C₂H₄]⁺), 185/187 ([M-C₂H₄O]⁺), 156/158 (bromopyridine radical cation), 86 (morpholine fragment)
4-Phenylmorpholine [3]163 (M⁺)134 ([M-C₂H₅]⁺), 105 (phenyl fragment), 77 (phenyl cation)

Note: The fragmentation of this compound is predicted to involve losses from the morpholine ring and cleavage of the C-N bond connecting the two rings.[4][5]

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prepare Dilute Solution Prepare Dilute Solution Transfer to Autosampler Vial Transfer to Autosampler Vial Prepare Dilute Solution->Transfer to Autosampler Vial Inject Sample Inject Sample Transfer to Autosampler Vial->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Analyze TIC Analyze TIC Mass Analysis->Analyze TIC Extract Mass Spectrum Extract Mass Spectrum Analyze TIC->Extract Mass Spectrum Identify M+ and Fragments Identify M+ and Fragments Extract Mass Spectrum->Identify M+ and Fragments Confirm Structure Confirm Structure Identify M+ and Fragments->Confirm Structure

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for quantifying impurities. A well-developed HPLC method should be specific, linear, accurate, precise, and robust, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][7]

Expertise & Experience in HPLC Method Development

For a molecule like this compound, which contains a basic nitrogen atom, a reversed-phase HPLC method on a C18 column is a suitable starting point. The mobile phase composition is critical for achieving good peak shape and resolution. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often necessary to protonate the basic analyte, which minimizes peak tailing and improves chromatographic performance. The organic modifier (typically acetonitrile or methanol) concentration will determine the retention time. UV detection is appropriate given the presence of the chromophoric pyridine ring.

Method validation is a non-negotiable aspect of ensuring the trustworthiness of the results.[8][9][10][11] This involves systematically evaluating parameters like specificity, linearity, range, accuracy, and precision.

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working solutions by dilution as needed.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas all mobile phases before use.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • Start with 10% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute and equilibrate for 5 minutes.

  • Method Validation (abbreviated):

    • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare a series of solutions of a reference standard at different concentrations (e.g., 5-150 µg/mL) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels.

    • Precision: Assess repeatability by injecting the same sample multiple times and calculating the relative standard deviation (RSD) of the peak areas.

Data Presentation: Comparative Chromatographic Performance
Parameter This compound (Expected) 4-Phenylmorpholine (Typical) [6]
Column C18C18
Mobile Phase Acetonitrile/Water with acidic modifierAcetonitrile/Water with acidic modifier
Retention Moderately retainedMore retained due to higher hydrophobicity
Peak Shape Symmetrical with acidic modifierSymmetrical with acidic modifier
Detection UV (approx. 254 nm)UV (approx. 254 nm)

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (per ICH Q2(R1)) Prepare Mobile Phase Prepare Mobile Phase Prepare Sample Solution Prepare Sample Solution Prepare Mobile Phase->Prepare Sample Solution Equilibrate System Equilibrate System Prepare Sample Solution->Equilibrate System Inject Sample Inject Sample Equilibrate System->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Specificity Specificity UV Detection->Specificity Validate Method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision (Repeatability & Intermediate) Robustness Robustness Precision (Repeatability & Intermediate)->Robustness

Conclusion: An Integrated Approach to Characterization

The comprehensive characterization of this compound requires a multi-faceted analytical approach. This guide has outlined a robust framework for utilizing NMR spectroscopy, mass spectrometry, and HPLC to ensure the structural integrity and purity of this important pharmaceutical intermediate.

  • NMR spectroscopy serves as the primary tool for unambiguous structure confirmation.

  • Mass spectrometry , particularly with the characteristic bromine isotopic pattern, provides definitive molecular weight information and corroborates the structure through fragmentation analysis.

  • A validated HPLC method is essential for accurately assessing purity and quantifying any related substances or impurities.

By cross-validating the data obtained from these orthogonal techniques, researchers can have a high degree of confidence in the identity and quality of their material. The principles and protocols detailed in this guide are grounded in established scientific practice and regulatory expectations, providing a solid foundation for the analytical support of drug discovery and development programs.

References

A Comparative Guide to the Pharmacokinetic Properties of 4-(5-Bromopyridin-2-yl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides an in-depth analysis of the pharmacokinetic properties of 4-(5-Bromopyridin-2-yl)morpholine, a scaffold of interest in medicinal chemistry, and presents a comparative assessment against its rationally designed analogs. By exploring the structure-activity relationships (SAR) that govern absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers with the foundational knowledge to optimize lead compounds and accelerate the journey from bench to bedside.

The morpholine moiety is a well-regarded pharmacophore in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][2][3] Similarly, the pyridine ring is a common feature in a vast number of FDA-approved drugs, valued for its ability to engage in various biological interactions.[4] The combination of these two heterocycles in this compound presents a compelling starting point for chemical exploration. However, the journey of a drug molecule through the body is a complex interplay of its physicochemical properties and its interactions with biological systems. Even subtle structural modifications can lead to significant alterations in its pharmacokinetic behavior.

This guide will dissect these intricacies, offering a comparative analysis based on established principles and predictive modeling. We will explore how modifications to the pyridine and morpholine rings are likely to influence key pharmacokinetic parameters. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages well-established SAR principles and in silico predictive models to provide a scientifically grounded comparison.[5][6][7][8][9]

Comparative Pharmacokinetic Profiling

To illustrate the impact of structural modifications on the pharmacokinetic properties of this compound, a series of hypothetical analogs have been designed. These analogs explore the effects of altering the halogen substitution on the pyridine ring and modifying the morpholine ring. The following table summarizes the predicted pharmacokinetic parameters for the parent compound and its analogs.

CompoundStructurePredicted LogPPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted Plasma Protein Binding (%)Predicted Metabolic Stability (t½, min)
Parent Compound This compound2.1-2.58.57545
Analog 1 4-(5-Chloropyridin-2-yl)morpholine1.9-2.39.27055
Analog 2 4-(5-Fluoropyridin-2-yl)morpholine1.7-2.110.16565
Analog 3 4-(Pyridin-2-yl)morpholine1.5-1.911.55575
Analog 4 2-Methyl-4-(5-Bromopyridin-2-yl)morpholine2.4-2.87.88035
Analog 5 4-(5-Bromopyridin-2-yl)thiomorpholine2.5-3.07.18530
Analysis of Structure-Activity Relationships:

Impact of Pyridine Ring Substitution:

  • Halogen Substitution (Parent vs. Analogs 1 & 2): The nature of the halogen at the 5-position of the pyridine ring is predicted to have a notable impact on lipophilicity and, consequently, on permeability and plasma protein binding. Decreasing the electronegativity and size of the halogen from bromine to chlorine to fluorine is expected to decrease LogP.[10] This reduction in lipophilicity generally leads to increased aqueous solubility and potentially higher cell permeability, as reflected in the predicted Caco-2 values. A lower LogP is also often associated with reduced plasma protein binding. Furthermore, the C-Br bond can be a site of metabolic activity; replacing it with the more stable C-F bond in Analog 2 is predicted to enhance metabolic stability.[11]

  • Removal of Halogen (Parent vs. Analog 3): The complete removal of the bromine atom in Analog 3 significantly reduces lipophilicity, leading to the highest predicted aqueous solubility and permeability among the pyridine-modified analogs. This modification is also expected to decrease plasma protein binding and significantly improve metabolic stability, as the potential site for oxidative metabolism has been removed.

Impact of Morpholine Ring Modification:

  • Methyl Substitution (Parent vs. Analog 4): The introduction of a methyl group on the morpholine ring in Analog 4 increases lipophilicity (higher LogP) and is predicted to decrease aqueous solubility and permeability. The increased steric hindrance near the nitrogen atom might also influence its interaction with metabolizing enzymes, potentially leading to a slight decrease in metabolic stability.

  • Bioisosteric Replacement (Parent vs. Analog 5): Replacing the oxygen atom of the morpholine ring with sulfur to create a thiomorpholine analog (Analog 5) is predicted to increase lipophilicity and decrease aqueous solubility. This modification can also impact the overall conformation and electronic properties of the molecule, potentially leading to lower permeability and increased susceptibility to metabolism, particularly oxidation at the sulfur atom. The morpholine ring itself is known to be susceptible to metabolism, and alterations can significantly impact the metabolic profile.[1][12]

Experimental Protocols for Pharmacokinetic Assessment

To empirically validate the predicted pharmacokinetic properties, a series of in vitro and in vivo experiments are essential. The following section details the standard methodologies for assessing key ADME parameters.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its likely in vivo clearance.[13] This is typically assessed using liver microsomes or hepatocytes.

Workflow for In Vitro Metabolic Stability Assay:

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Protocol:

  • Preparation of Incubation Mixture: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the mixture (final concentration, e.g., 1 µM) and briefly vortex. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the incubation conditions.

Cell Permeability Assessment (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][9]

Workflow for Caco-2 Permeability Assay:

Caption: Workflow for Caco-2 cell permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound solution to the donor compartment (apical side for absorption studies, basolateral side for efflux studies).

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points, collect samples from the receiver compartment.

  • Sample Analysis: Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[6] Rapid equilibrium dialysis (RED) is a common method for determining the unbound fraction of a drug in plasma.

Workflow for Plasma Protein Binding Assay (RED):

Caption: Workflow for plasma protein binding assay using RED.

Detailed Protocol:

  • Preparation: Prepare a stock solution of the test compound and spike it into plasma from the desired species (e.g., human, rat).

  • Loading the RED Device: Add the spiked plasma to the donor chamber (red side) of the RED device insert and an equal volume of phosphate-buffered saline (PBS) to the receiver chamber (white side).

  • Equilibration: Place the inserts into a base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate the proteins by adding cold acetonitrile.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to determine the concentration of the compound in both chambers.

  • Calculation of Fraction Unbound (fu): The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are crucial for understanding the overall pharmacokinetic profile of a compound in a living organism.[14][15][16][17][18]

Workflow for In Vivo Pharmacokinetic Study:

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Acclimation and Dosing: Acclimate the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions. Prepare a suitable formulation of the test compound for both intravenous (IV) and oral (PO) administration. Administer the compound to two groups of animals at a specific dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannulation) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both IV and PO routes. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

  • Bioavailability Calculation: Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The pharmacokinetic properties of this compound and its analogs are intricately linked to their chemical structures. By systematically modifying the parent compound, it is possible to modulate key ADME parameters to achieve a more desirable profile for a potential drug candidate. The provided comparative analysis, grounded in established SAR principles and predictive modeling, offers a strategic framework for lead optimization. The detailed experimental protocols serve as a practical guide for researchers to empirically validate these predictions and gain a comprehensive understanding of their compounds' behavior in biological systems. Ultimately, a data-driven approach that integrates predictive science with robust experimental validation is crucial for navigating the complexities of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(5-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(5-Bromopyridin-2-yl)morpholine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific excellence necessitates a rigorous approach to waste management, transforming a regulatory requirement into a cornerstone of responsible research.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge informs every subsequent step, ensuring that all actions are grounded in safety and compliance.

GHS Classification and Key Hazards

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. [1]

This classification underscores the significant risk of accidental ingestion, making containment and clear labeling critical components of the disposal process. While other hazards may be associated with this compound, its acute oral toxicity is the primary driver for its classification as a hazardous waste.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for understanding its behavior and for making informed decisions regarding safe handling and storage.

PropertyValueSource
CAS Number 200064-11-5[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
Physical Form Solid
Primary Hazard Toxic if swallowed[1]

The Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by a multi-layered regulatory framework, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Adherence to these regulations is not merely a best practice; it is a legal obligation.

EPA Hazardous Waste Classification

Due to its acute toxicity, this compound, when discarded as an unused commercial chemical product, would likely be classified as a U-listed hazardous waste . The "U" list designates toxic wastes from discarded commercial chemical products.[2] While a specific U-code for this compound may not be explicitly listed, its toxic properties necessitate its management as a hazardous waste.

Alternatively, if the waste is a solution or mixture, it may be classified based on its characteristics, specifically Toxicity (D-code) , if it meets the criteria outlined in 40 CFR § 261.24.[2]

It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to confirm the precise EPA waste code. They will have the expertise to navigate federal and state-specific regulations and ensure proper classification.

Operational Plan for Disposal: A Step-by-Step Guide

The following procedural guide outlines the complete workflow for the safe disposal of this compound, from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, the following minimum PPE must be worn:

  • Safety Goggles: To protect against accidental splashes.

  • Nitrile Gloves: Ensure gloves are compatible with the chemicals being handled.

  • Laboratory Coat: To protect skin and clothing from contamination.

Waste Segregation: The First Line of Defense

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Halogenated Organic Waste: this compound is a brominated organic compound and must be collected in a designated halogenated organic waste container .[3]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal. Additionally, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[4]

Waste Container Management

The integrity and proper labeling of the waste container are critical for safety and compliance.

  • Container Selection: Use a chemically compatible container provided by your institution's EHS department. The container must be in good condition with a secure, screw-top lid.[3][4]

  • Labeling: The moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[3][5] The label must also include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[3]

    • The approximate concentration of each component if it is a mixture.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.[5]

  • Container Handling:

    • Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container.[3]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.[4][6]

Requesting Waste Pickup

Once the waste container is full (do not overfill), or if the waste has been accumulating for a period defined by your institution's policy, a waste pickup must be requested.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS department directly.[4]

  • Hazardous Waste Manifest: For off-site disposal, a hazardous waste manifest is required. This is a legal document that tracks the waste from the generator to the final disposal facility.[7] While the EHS department typically manages the manifest, it is the generator's responsibility to ensure the information provided about the waste is accurate.[7][8] The manifest will include:

    • Generator's EPA ID number.

    • A complete description of the waste.

    • The quantity of waste.

    • The appropriate U.S. Department of Transportation (DOT) shipping information.[9]

Disposal Methodology: The Final Step

The final disposal of this compound will be carried out by a licensed hazardous waste disposal facility. The most common and environmentally sound method for the destruction of halogenated organic compounds is high-temperature incineration . This process ensures the complete destruction of the compound, preventing its release into the environment.

Workflow for Disposal of this compound

The following diagram illustrates the key steps in the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Transportation cluster_disposal Final Disposal A 1. Identify Waste This compound B 2. Segregate Waste Halogenated Organics A->B Proper Segregation C 3. Collect in Labeled Container 'HAZARDOUS WASTE' B->C Container Management D 4. Store in Satellite Accumulation Area C->D Safe Storage E 5. Request Waste Pickup D->E Container Full F 6. EHS Prepares Manifest & Transport E->F Documentation G 7. Transport to Licensed Facility F->G Compliant Shipping H 8. High-Temperature Incineration G->H Destruction caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is a critical responsibility for all researchers and scientists. By adhering to the procedures outlined in this guide, you are not only ensuring compliance with federal and state regulations but also upholding the highest standards of laboratory safety and environmental stewardship. A commitment to rigorous waste management practices is a direct reflection of our dedication to scientific integrity and the responsible conduct of research.

References

Navigating the Synthesis of 4-(5-Bromopyridin-2-yl)morpholine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 4-(5-Bromopyridin-2-yl)morpholine, a key intermediate in pharmaceutical research. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity.

The inherent reactivity and toxicological profile of this compound necessitate a stringent adherence to safety protocols. The primary hazards associated with this compound include acute oral toxicity.[1][2] This guide will delineate the essential personal protective equipment (PPE), provide step-by-step operational procedures, and outline robust disposal plans to mitigate risks and ensure a safe laboratory environment.

Core Hazard Assessment and Engineering Controls

Before detailing personal protective measures, it is crucial to establish a foundational safety framework through engineering controls. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3] An emergency eyewash station and safety shower must be readily accessible.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary defense, the correct use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandardRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.EN 166 (EU) or NIOSH (US) approved.Protects against accidental splashes of the chemical which could cause serious eye irritation.
Skin/Body Flame-retardant and impervious lab coat.Provides a barrier against skin contact and protects personal clothing from contamination.
Hands Nitrile or neoprene gloves.These materials offer good chemical resistance to pyridine and its derivatives. Latex gloves are not recommended.[3]
Respiratory Use a full-face respirator if exposure limits are exceeded or if experiencing irritation.Necessary in situations with inadequate ventilation or during spill cleanup to prevent inhalation of harmful vapors.
Donning and Doffing PPE: A Procedural Imperative

The efficacy of PPE is contingent upon its correct application and removal. Contamination during the doffing process can negate the protective measures taken.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves (extend over cuffs) Don2->Don3 Doff1 1. Gloves (peel off inside out) Doff2 2. Lab Coat (fold inward) Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is essential for minimizing exposure and preventing accidental release.

Handling and Storage
  • Handling: Always handle this compound within a certified chemical fume hood.[3] Use non-sparking tools and ensure all containers are clearly labeled. Do not eat, drink, or smoke in the handling area.[1][4]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage container must be tightly closed and stored in a locked cabinet.[1]

Spill Management

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Colleagues and Supervisor B->C D Don Appropriate PPE (including respirator if necessary) C->D E Contain Spill with Inert Absorbent Material D->E F Collect and Place in a Labeled Hazardous Waste Container E->F G Clean the Area with Soap and Water F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H

Caption: Step-by-step spill response protocol.

First Aid Measures

Immediate first aid can significantly mitigate the effects of accidental exposure.

  • If Swallowed: Get emergency medical help immediately.[1] Rinse mouth with water. Do not induce vomiting.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[5] Seek immediate medical attention.[3]

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[5]

Disposal Plan: Responsible Stewardship

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled container for halogenated organic waste.[6]

  • Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal facility.[7] Incineration at a facility equipped with scrubbers to handle brominated compounds is a potential disposal method.[7]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromopyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-Bromopyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.